molecular formula C7H9N3O2 B1426454 2-(Oxetan-3-yloxy)pyrimidin-5-amine CAS No. 1349709-06-3

2-(Oxetan-3-yloxy)pyrimidin-5-amine

Cat. No.: B1426454
CAS No.: 1349709-06-3
M. Wt: 167.17 g/mol
InChI Key: TYHUTSIRGCESJD-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yloxy)pyrimidin-5-amine is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxetan-3-yloxy)pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c8-5-1-9-7(10-2-5)12-6-3-11-4-6/h1-2,6H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHUTSIRGCESJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2-(Oxetan-3-yloxy)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-(Oxetan-3-yloxy)pyrimidin-5-amine, a heterocyclic compound of interest in contemporary drug discovery. The guide is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of the analytical methodologies required to unequivocally confirm the molecule's constitution and connectivity. By integrating predicted data with established spectroscopic principles, this document serves as a practical reference for the characterization of novel small molecules. We will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, presenting not only the "how" but, more critically, the "why" behind the experimental choices. This guide is structured to be a self-validating system, where each piece of analytical data corroborates the others, leading to a confident structural assignment.

Introduction: The Significance of Structural Verification

The therapeutic potential of any new chemical entity is intrinsically linked to its three-dimensional structure. The precise arrangement of atoms and functional groups dictates the molecule's physicochemical properties, its interaction with biological targets, and its metabolic fate. 2-(Oxetan-3-yloxy)pyrimidin-5-amine incorporates two key heterocyclic scaffolds: a pyrimidine ring, a cornerstone of many biologically active compounds, and an oxetane moiety, a desirable feature in modern medicinal chemistry for its ability to improve properties such as solubility and metabolic stability.

Given the importance of these structural motifs, the unambiguous confirmation of the title compound's structure is paramount. This guide will walk through a logical, multi-technique approach to achieve this, ensuring the scientific integrity of any subsequent research and development efforts.

The Analytical Blueprint: A Multi-pronged Approach

The elucidation of a novel chemical structure is akin to solving a complex puzzle. No single technique can provide all the answers. Instead, we rely on the synergistic interplay of multiple analytical methods. Our strategy for 2-(Oxetan-3-yloxy)pyrimidin-5-amine is outlined below:

Caption: A workflow diagram illustrating the multi-technique approach to structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

The first step in characterizing any new compound is to determine its molecular formula. High-resolution mass spectrometry (HRMS) is the tool of choice for this purpose.

Predicted Mass Spectrometry Data

For 2-(Oxetan-3-yloxy)pyrimidin-5-amine (C₇H₉N₃O₂), the expected monoisotopic mass is 167.0695 g/mol . An ESI-MS experiment in positive ion mode would be expected to show a prominent ion at m/z 168.0773, corresponding to the protonated molecule [M+H]⁺.

Plausible Fragmentation Pattern

Electron impact (EI) or collision-induced dissociation (CID) mass spectrometry can provide valuable structural information through the analysis of fragmentation patterns. For 2-(Oxetan-3-yloxy)pyrimidin-5-amine, we can anticipate several key fragmentation pathways:

  • Alpha-cleavage of the ether: Cleavage of the C-O bond of the oxetane ring is a likely fragmentation pathway for ethers.

  • Cleavage of the pyrimidine ring: Pyrimidine derivatives often exhibit characteristic ring fragmentation patterns.

  • Loss of small neutral molecules: The loss of molecules such as HCN from the pyrimidine ring is a common fragmentation route for aromatic amines.

A plausible fragmentation scheme is presented below:

fragmentation_pattern M [C₇H₉N₃O₂]⁺˙ m/z = 167 F1 [C₅H₄N₃O]⁺ m/z = 122 M->F1 - C₂H₃O F2 [C₇H₈N₃O₂]⁺ m/z = 166 M->F2 - H• F4 [C₃H₅O₂]⁺ m/z = 73 M->F4 - C₄H₄N₃ F3 [C₄H₄N₃]⁺ m/z = 94 F1->F3 - CO

Caption: A proposed mass spectrometry fragmentation pathway for 2-(Oxetan-3-yloxy)pyrimidin-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments will allow us to map out the complete atomic connectivity of 2-(Oxetan-3-yloxy)pyrimidin-5-amine.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.05s2HH-4, H-6 (Pyrimidine)
5.40p1HH-3' (Oxetane)
4.95t2HH-2', H-4' (Oxetane, axial)
4.60t2HH-2', H-4' (Oxetane, equatorial)
3.80s (broad)2H-NH₂
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted Chemical Shift (ppm)Assignment
158.0C-2 (Pyrimidine)
145.0C-4, C-6 (Pyrimidine)
130.0C-5 (Pyrimidine)
72.0C-2', C-4' (Oxetane)
68.0C-3' (Oxetane)
2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. We would expect to see correlations between the protons on the oxetane ring.

Caption: Expected COSY correlations for the oxetane ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. This allows for the unambiguous assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is a key experiment for piecing together the molecular fragments and confirming the overall structure. Key expected HMBC correlations include:

    • Correlations from the pyrimidine protons (H-4, H-6) to the pyrimidine carbons (C-2, C-5).

    • A crucial correlation from the oxetane proton (H-3') to the pyrimidine carbon (C-2), confirming the ether linkage.

    • Correlations from the oxetane protons (H-2', H-4') to the other oxetane carbons (C-3').

X-ray Crystallography: The Definitive 3D Structure

While NMR and MS can provide a wealth of information about the connectivity and formula of a molecule, X-ray crystallography provides the ultimate proof of structure in the solid state. It can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and absolute stereochemistry (if applicable).

The general procedure for single-crystal X-ray diffraction involves:

  • Crystal Growth: Growing a single, high-quality crystal of the compound. This is often the most challenging step.

  • Data Collection: Mounting the crystal on a diffractometer and exposing it to a beam of X-rays. The resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

A successful X-ray crystallographic analysis would provide a definitive confirmation of the structure of 2-(Oxetan-3-yloxy)pyrimidin-5-amine.

Experimental Protocols

NMR Spectroscopy

General Considerations:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

Step-by-Step Protocols:

  • ¹H NMR: A standard single-pulse experiment is used.

  • ¹³C NMR: A proton-decoupled single-pulse experiment is typically employed.

  • COSY: A gradient-selected COSY (gCOSY) experiment is recommended for clean spectra.

  • HSQC: A sensitivity-enhanced, gradient-selected HSQC experiment is ideal.

  • HMBC: A gradient-selected HMBC experiment optimized for a long-range coupling constant of ~8 Hz is a good starting point.

Mass Spectrometry

General Considerations:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is necessary for accurate mass measurements.

Step-by-Step Protocol (ESI-MS):

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the protonated molecule.

  • Acquire the mass spectrum over a suitable m/z range.

X-ray Crystallography

General Considerations:

  • Crystal Quality: The crystal should be a single, well-formed crystal with no obvious defects.

Step-by-Step Protocol:

  • Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.

  • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Collect a full sphere of diffraction data.

  • Process the data and solve the structure using appropriate software (e.g., SHELX).

  • Refine the structure to obtain the final atomic coordinates and crystallographic parameters.

Conclusion: A Unified Structural Assignment

By systematically applying the analytical techniques outlined in this guide, a complete and unambiguous structural elucidation of 2-(Oxetan-3-yloxy)pyrimidin-5-amine can be achieved. The convergence of data from mass spectrometry, one- and two-dimensional NMR spectroscopy, and X-ray crystallography provides a robust and self-validating confirmation of the molecular structure. This rigorous characterization is the essential foundation upon which all further research and development of this promising compound must be built.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. Available at: [Link].

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link].

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link].

  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link].

Physicochemical properties of 2-(Oxetan-3-yloxy)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Oxetan-3-yloxy)pyrimidin-5-amine

Abstract

This technical guide provides a comprehensive analysis of 2-(Oxetan-3-yloxy)pyrimidin-5-amine, a heterocyclic building block of significant interest in modern drug discovery. The strategic incorporation of an oxetane ring—a compact, polar, and three-dimensional motif—onto a pyrimidin-5-amine scaffold imparts a unique combination of physicochemical properties.[1] This document elucidates these properties through a combination of known data, expert-driven predictions based on established medicinal chemistry principles, and robust, detailed protocols for experimental verification. We will explore the compound's structural features, its predicted pKa, lipophilicity, and solubility, and provide a plausible, step-by-step synthesis pathway. Furthermore, this guide details standardized methodologies for the empirical determination of its core physicochemical parameters, ensuring researchers and drug development professionals can effectively integrate this valuable scaffold into their discovery programs.

Introduction: A Scaffold of Strategic Importance

In the landscape of medicinal chemistry, the selection of molecular building blocks is a critical determinant of a drug candidate's ultimate success. The compound 2-(Oxetan-3-yloxy)pyrimidin-5-amine (CAS: 1349709-06-3) has emerged as a scaffold of interest, primarily due to the synergistic interplay between its two core components: the pyrimidin-5-amine nucleus and the 3-oxy-oxetane substituent.

  • The Pyrimidin-5-amine Core: Pyrimidine derivatives are privileged structures in pharmacology, forming the backbone of numerous approved drugs and clinical candidates.[2][3] Their nitrogen-rich aromatic system provides multiple points for hydrogen bonding, crucial for molecular recognition at biological targets, while the amine handle at the 5-position offers a versatile point for synthetic elaboration.[4][5]

  • The Oxetane Moiety: The four-membered oxetane ring is increasingly utilized as a "molecular tool" to fine-tune the properties of drug candidates.[6] Its introduction can significantly enhance aqueous solubility, improve metabolic stability, and reduce the lipophilicity of a parent molecule.[7][8] Critically, the strong inductive electron-withdrawing effect of the oxetane can modulate the basicity of nearby functional groups, a key parameter influencing off-target activity and pharmacokinetic profiles.[6][9]

This guide serves as a technical resource for scientists, offering a deep dive into the physicochemical characteristics of 2-(Oxetan-3-yloxy)pyrimidin-5-amine, its synthesis, and its potential applications.

Molecular Structure and Core Identifiers

The foundational properties of the molecule are summarized below.

G start1 2-Chloro-5-nitropyrimidine reagent1 NaH, THF 0 °C to rt start2 Oxetan-3-ol intermediate 2-(Oxetan-3-yloxy)-5-nitropyrimidine reagent1->intermediate Step 1: SNAr Ether Formation reagent2 H₂, 10% Pd/C MeOH, rt product 2-(Oxetan-3-yloxy)pyrimidin-5-amine reagent2->product Step 2: Nitro Group Reduction

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Synthesis of 2-(Oxetan-3-yloxy)pyrimidin-5-amine

Causality Statement: This protocol is designed for efficiency and reliability. The use of sodium hydride (NaH) ensures complete deprotonation of the alcohol, creating a potent nucleophile for the SNAr reaction, which is facilitated by the electron-deficient nature of the 2-chloropyrimidine ring. The subsequent catalytic hydrogenation is a clean and high-yielding method for nitro group reduction that avoids harsh reagents and simplifies purification.

Step 1: Synthesis of 2-(Oxetan-3-yloxy)-5-nitropyrimidine

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (THF, 10 mL/mmol of oxetan-3-ol).

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with stirring.

  • Nucleophile Formation: Add oxetan-3-ol (1.0 equivalent) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The cessation of hydrogen gas evolution indicates the formation of the sodium alkoxide.

  • SNAr Reaction: Dissolve 2-chloro-5-nitropyrimidine (1.1 equivalents) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the intermediate product.

Step 2: Synthesis of 2-(Oxetan-3-yloxy)pyrimidin-5-amine

  • Setup: In a hydrogenation vessel, dissolve the 2-(Oxetan-3-yloxy)-5-nitropyrimidine intermediate (1.0 equivalent) in methanol (MeOH, 20 mL/mmol).

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 0.1 weight equivalent) to the solution.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas (H₂), and then maintain a positive pressure of H₂ (e.g., via a balloon or Parr shaker) with vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Workup: Upon completion, carefully vent the H₂ atmosphere and purge the vessel with Argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 2-(Oxetan-3-yloxy)pyrimidin-5-amine, which can be further purified by recrystallization if necessary.

Protocols for Physicochemical Characterization

The following protocols provide standardized, self-validating methods to empirically determine the key physicochemical properties of the title compound.

Protocol 5.1: Determination of pKa by Potentiometric Titration
  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 20% Methanol/Water) to ensure solubility.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the sample solution in a jacketed beaker maintained at 25 °C and begin stirring.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (HCl, e.g., 0.01 M), adding small, precise aliquots (e.g., 0.02 mL) and recording the pH after each addition has stabilized.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve.

Protocol 5.2: Determination of logP by Shake-Flask Method (OECD 107)
  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing the phases to separate overnight.

  • Sample Preparation: Prepare a stock solution of the compound in n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a centrifuge tube, combine 5 mL of the pre-saturated n-octanol stock solution and 5 mL of pre-saturated water.

  • Equilibration: Shake the tube vigorously for 30 minutes at a constant temperature (25 °C) to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound in the aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the concentration in the octanol phase by mass balance. The logP is calculated as: log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Protocol 5.3: Structural Confirmation by NMR and MS
  • 1H NMR Spectroscopy:

    • Sample: Dissolve ~5 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Expected Signals:

      • Aromatic protons on the pyrimidine ring (singlets or doublets, ~8.0-9.0 ppm).

      • A broad singlet for the -NH₂ protons (~5.0-6.0 ppm, will exchange with D₂O). [10] * A multiplet for the oxetane CH proton (~5.0-5.5 ppm).

      • Multiplets for the oxetane CH₂ protons (~4.5-5.0 ppm). [11]2. Mass Spectrometry (MS):

    • Method: Use Electrospray Ionization (ESI) in positive ion mode.

    • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 168.1. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Applications in Drug Discovery

2-(Oxetan-3-yloxy)pyrimidin-5-amine is not merely a chemical curiosity; it is a strategically designed building block for advanced therapeutic modalities, particularly in the field of targeted protein degradation.

  • Fragment for PROTACs and Molecular Glues: The amine group serves as a critical synthetic handle for conjugation to linkers, which in turn are attached to E3 ligase-binding moieties. The oxetane-pyrimidine portion functions as a polar, low-lipophilicity scaffold that can improve the overall drug-like properties of the final degrader molecule, a common challenge in this field.

G Warhead Target-Binding Warhead Scaffold 2-(Oxetan-3-yloxy) pyrimidin-5-amine (This Molecule) Warhead->Scaffold Covalent Attachment Linker Linker Scaffold->Linker Amide Bond (via -NH₂) E3_Ligase E3 Ligase Binder Linker->E3_Ligase

Caption: Conceptual role as a scaffold in a PROTAC degrader.

  • Bioisosteric Replacement: The 3-oxy-oxetane group can be considered a bioisostere for less favorable groups like gem-dimethyl or morpholine moieties. [6][9]It can improve solubility and metabolic stability while maintaining or improving target engagement compared to its counterparts. [1]

Conclusion

2-(Oxetan-3-yloxy)pyrimidin-5-amine is a valuable and versatile building block for contemporary drug discovery. Its physicochemical profile, characterized by high polarity, moderate basicity, and multiple hydrogen bonding sites, is a direct result of the thoughtful combination of an oxetane ring with a pyrimidine core. This guide provides the predictive framework, synthetic strategy, and experimental protocols necessary for researchers to confidently and effectively utilize this compound in the design of next-generation therapeutics.

References

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Angewandte Chemie International Edition, 55(42), 11468-11478. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of chemical building blocks. Angewandte Chemie International Edition, 49(26), 4513-4516. [Link]

  • Ramirez, A. D., & Huestis, M. P. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13193-13210. [Link]

  • ResearchGate. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Request PDF. [Link]

  • Verma, V., Joshi, C. P., Agarwal, A., Soni, S., & Kataria, U. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 214-220. [Link]

  • Waghmare, S. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. International Journal of Creative Research Thoughts, 9(6). [Link]

  • Kumar, R., Singh, P., & Singh, J. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 22(1), 1034-1053. [Link]

  • GSC Online Press. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Biological and Pharmaceutical Sciences, 25(2), 076-083. [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(10), 2296. [Link]

  • CP Lab Safety. (n.d.). 2-(oxetan-3-yloxy)pyrimidin-5-amine, min 97%, 500 mg. Retrieved from [Link]

  • MDPI. (2021). Chemical Space Exploration of Oxetanes. Molecules, 26(23), 7354. [Link]

  • PubChem. (n.d.). 2-(Oxetan-3-yl)pyrimidin-5,6-d2-4-amine. Retrieved from [Link]

  • Ramirez, A. D., & Huestis, M. P. (2023). Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]

  • National Institutes of Health. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

  • Kumar, A., Sharma, S., & Chaliya, S. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 47. [Link]

  • Rukmani, S., & Umashankari, S. (2015). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Indian Journal of Science and Technology. [Link]

Sources

An In-Depth Technical Guide to 2-(Oxetan-3-yloxy)pyrimidin-5-amine (CAS No. 1349709-06-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Oxetan-3-yloxy)pyrimidin-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of an oxetane ring onto a pyrimidine scaffold imparts unique physicochemical properties that are increasingly sought after in modern drug discovery. This document will delve into the chemical properties, plausible synthetic routes, potential applications, and safety considerations of this compound, serving as a vital resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Emerging Role of Oxetanes in Drug Design

The oxetane moiety, a four-membered cyclic ether, has garnered considerable attention in medicinal chemistry as a versatile building block.[1][2] Its inherent polarity, three-dimensional structure, and metabolic stability make it an attractive surrogate for other functional groups, such as gem-dimethyl or carbonyl groups.[2] The incorporation of an oxetane can favorably modulate key drug-like properties, including aqueous solubility, lipophilicity (LogP), and metabolic clearance.[1] Furthermore, the pyrimidine core is a well-established pharmacophore present in numerous FDA-approved drugs, particularly in the realm of oncology. The convergence of these two structural motifs in 2-(Oxetan-3-yloxy)pyrimidin-5-amine suggests its potential as a valuable intermediate or a core component in the design of novel kinase inhibitors and other therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-(Oxetan-3-yloxy)pyrimidin-5-amine is fundamental for its application in drug discovery and development.

PropertyValueReference
CAS Number 1349709-06-3[3][4]
Molecular Formula C₇H₉N₃O₂[3]
Molecular Weight 167.17 g/mol [3]
IUPAC Name 2-(Oxetan-3-yloxy)pyrimidin-5-amine[3]
SMILES NC1=CN=C(OC2COC2)N=C1[3]
Purity Typically ≥97% from commercial suppliers[3][4]
Appearance Expected to be a solid
Storage Room temperature[4]

Synthesis and Characterization

While specific, detailed synthetic protocols for 2-(Oxetan-3-yloxy)pyrimidin-5-amine are not extensively published in peer-reviewed literature, a plausible and efficient synthesis can be conceptualized based on established methodologies for analogous compounds.

Proposed Synthetic Pathway

A common and effective method for the synthesis of 2-alkoxypyrimidines involves the nucleophilic aromatic substitution of a suitable leaving group on the pyrimidine ring with an alcohol. A logical approach for the synthesis of the title compound would involve the reaction of a 2-halopyrimidine with 3-hydroxyoxetane.

Synthetic Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product Reactant1 2-Chloro-5-nitropyrimidine Intermediate 2-(Oxetan-3-yloxy)-5-nitropyrimidine Reactant1->Intermediate Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) Reactant2 3-Hydroxyoxetane Reactant2->Intermediate Product 2-(Oxetan-3-yloxy)pyrimidin-5-amine Intermediate->Product Reduction (e.g., H2/Pd-C, Fe/HCl)

Caption: Proposed two-step synthesis of 2-(Oxetan-3-yloxy)pyrimidin-5-amine.

Step 1: Nucleophilic Aromatic Substitution

The synthesis would commence with the reaction of a 2-halopyrimidine, such as 2-chloro-5-nitropyrimidine, with 3-hydroxyoxetane. This reaction is typically performed in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an appropriate aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). The nitro group serves as an activating group for the nucleophilic substitution and as a precursor to the amine.

Step 2: Reduction of the Nitro Group

The intermediate, 2-(oxetan-3-yloxy)-5-nitropyrimidine, can then be reduced to the corresponding amine. Standard reduction conditions, such as catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C) or reduction with a metal in acidic media (e.g., iron in hydrochloric acid), are expected to be effective.

Characterization

The structural confirmation of 2-(Oxetan-3-yloxy)pyrimidin-5-amine would rely on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the oxetane ring protons, and the amine protons. The chemical shifts and coupling patterns would be indicative of the connectivity of the molecule.

    • ¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms present in the molecule, further confirming its structure.[5]

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, providing further evidence for its identity. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 167.17.

Applications in Drug Discovery

The structural features of 2-(Oxetan-3-yloxy)pyrimidin-5-amine make it a compelling building block in drug discovery, particularly in the development of kinase inhibitors.

Kinase Inhibitors

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[6] This structural element can form key hydrogen bond interactions with the hinge region of the kinase active site, a critical factor for potent and selective inhibition. The oxetane moiety can serve to improve the physicochemical properties of the inhibitor, such as solubility and metabolic stability, and can also occupy adjacent pockets in the active site to enhance binding affinity and selectivity.[1][2] The amine group at the 5-position provides a convenient handle for further chemical modification and the introduction of various side chains to target specific kinases.

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_inhibitor 2-(Oxetan-3-yloxy)pyrimidin-5-amine Derivative Hinge Hinge Region Pocket Hydrophobic Pocket Aminopyrimidine Aminopyrimidine Core Aminopyrimidine->Hinge H-Bonding Oxetane Oxetane Moiety Oxetane->Pocket Improved Solubility Metabolic Stability SideChain R-Group SideChain->Pocket Specificity & Potency

Caption: Conceptual model of a 2-(Oxetan-3-yloxy)pyrimidin-5-amine-based kinase inhibitor.

Other Potential Applications

Beyond kinase inhibition, the aminopyrimidine scaffold is found in compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[7] The unique properties imparted by the oxetane group could be leveraged to develop novel agents in these therapeutic areas as well.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[8] Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place.[4]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[9]

It is imperative to consult the supplier's safety data sheet for the most current and detailed safety information before handling this compound.

Conclusion

2-(Oxetan-3-yloxy)pyrimidin-5-amine is a promising and versatile building block for the development of novel therapeutic agents. Its unique combination of a proven pharmacophore, the aminopyrimidine core, with the advantageous physicochemical properties of the oxetane moiety makes it a molecule of high interest for medicinal chemists. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, aiming to facilitate its use in the advancement of drug discovery research.

References

  • AChemBlock. 2-(Oxetan-3-yloxy)pyrimidin-5-ylamine 97% | CAS: 1349709-06-3.
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  • Sutherlin, D. P., et al. (2010). Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. Journal of Medicinal Chemistry, 53(3), 1086-1097.
  • Stanislav, K., & Uldis, K. (2019). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI.
  • Reilly, M., et al. (2013).
  • ChemicalBook. 5-(oxetan-3-yloxy)pyrazin-2-amine.
  • Guidechem. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine.
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An In-Depth Technical Guide to Investigating the Biological Targets of 2-(Oxetan-3-yloxy)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for identifying and validating the potential biological targets of the novel chemical entity, 2-(Oxetan-3-yloxy)pyrimidin-5-amine. Given the absence of established targets for this specific compound, this document outlines a scientifically rigorous, multi-pronged approach, commencing with in silico predictive methods and culminating in detailed experimental validation protocols.

Part 1: Foundational Analysis and In Silico Target Prediction

The molecular architecture of 2-(Oxetan-3-yloxy)pyrimidin-5-amine offers critical clues to its potential biological interactions. The structure comprises a pyrimidin-5-amine core, a known pharmacophore in numerous kinase inhibitors, and a 2-(oxetan-3-yloxy) substituent. The pyrimidine scaffold is a cornerstone in the design of therapeutics targeting a wide array of diseases, including cancers and inflammatory conditions.[1][2] The oxetane moiety, a four-membered cyclic ether, is increasingly utilized in medicinal chemistry to enhance physicochemical properties such as solubility and metabolic stability, and to modulate the basicity of adjacent amines.[3][4]

The Rationale for a Kinase-Centric Hypothesis

The pyrimidine core is a well-established "hinge-binding" motif for protein kinases.[5] Numerous FDA-approved kinase inhibitors incorporate this scaffold.[5] The 5-amino group can act as a crucial hydrogen bond donor, a common feature in kinase inhibitor binding. Therefore, it is logical to hypothesize that protein kinases represent a primary target class for 2-(Oxetan-3-yloxy)pyrimidin-5-amine.

In Silico Target Prediction: A Cost-Effective First Pass

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable, data-driven hypotheses about the compound's potential targets.[6][7][8] This approach, often termed "target fishing," involves screening the compound's structure against databases of known protein targets.

Recommended In Silico Workflow:

Caption: In Silico Target Prediction Workflow.

Step-by-Step In Silico Protocol:

  • Ligand-Based Target Prediction:

    • Principle: This method identifies potential targets by comparing the chemical structure of the query compound to a database of compounds with known biological activities.

    • Execution:

      • Utilize platforms such as PharmMapper or similar tools to generate a pharmacophore model of 2-(Oxetan-3-yloxy)pyrimidin-5-amine.[9]

      • Screen this model against a comprehensive database of pharmacophores derived from known protein-ligand complexes.

      • Analyze the resulting list of potential targets, prioritizing those with the highest similarity scores.

  • Structure-Based Target Prediction (Reverse Docking):

    • Principle: This approach involves docking the 3D conformation of the compound into the binding sites of a large number of proteins to predict binding affinity.[7]

    • Execution:

      • Generate a low-energy 3D conformation of 2-(Oxetan-3-yloxy)pyrimidin-5-amine.

      • Utilize a reverse docking server (e.g., idTarget, TarFisDock) to screen the compound against a database of 3D protein structures.

      • Rank the potential targets based on the predicted binding energies and docking scores.

  • Data Integration and Target Prioritization:

    • Principle: Consolidate the results from both ligand-based and structure-based approaches to identify high-confidence targets.

    • Execution:

      • Cross-reference the target lists generated from both methods.

      • Prioritize targets that appear in both lists and belong to biologically plausible pathways, with a strong initial focus on protein kinases.

      • Further refine the list by considering the "druggability" of the identified targets.[10]

Part 2: In Vitro Target Validation: From Binding to Cellular Activity

Following the in silico predictions, a systematic in vitro validation cascade is essential to confirm direct target engagement and assess the compound's functional effects.

Initial Broad-Spectrum Kinase Panel Screening

A cost-effective and high-throughput method to rapidly assess the compound's activity against a large number of kinases.

Experimental Protocol:

  • Assay Principle: A competition binding assay (e.g., KINOMEscan™) is used to quantify the interaction of the test compound with a panel of DNA-tagged kinases. The amount of kinase captured on a solid support is measured, and a lower signal indicates a stronger interaction with the test compound.

  • Procedure:

    • Submit 2-(Oxetan-3-yloxy)pyrimidin-5-amine for screening against a comprehensive kinase panel (e.g., 468 kinases) at a single high concentration (e.g., 10 µM).

    • Analyze the results, typically expressed as a percentage of control. A lower percentage indicates stronger binding.

    • Identify "hits" as kinases showing significant inhibition (e.g., >90% inhibition).

Dose-Response Assays for Hit Confirmation and Potency Determination

For the primary hits identified in the broad-spectrum screen, dose-response assays are crucial to determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd).

Experimental Protocol (Biochemical Assay):

  • Assay Principle: A variety of assay formats can be used, such as radiometric assays (e.g., 33P-ATP filter binding) or fluorescence-based assays (e.g., LanthaScreen™). The choice of assay will depend on the specific kinase.

  • Procedure:

    • Prepare a serial dilution of 2-(Oxetan-3-yloxy)pyrimidin-5-amine.

    • Incubate the diluted compound with the purified kinase, a suitable substrate, and ATP.

    • Measure the kinase activity at each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Predicted Target Kinase In Vitro Assay Format Hypothetical IC50 (nM)
Aurora Kinase ALanthaScreen™ Eu Kinase Binding Assay50
Polo-like Kinase 4 (PLK4)Radiometric 33P-ATP Filter Binding25
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)TR-FRET Assay100
Cellular Target Engagement and Functional Assays

Demonstrating that the compound can engage its target within a cellular context and elicit a functional response is a critical step in validation.[11]

Experimental Workflow:

Caption: Cellular Target Validation Workflow.

Step-by-Step Cellular Validation Protocol:

  • Cellular Thermal Shift Assay (CETSA):

    • Principle: This assay assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.

    • Procedure:

      • Treat intact cells with 2-(Oxetan-3-yloxy)pyrimidin-5-amine.

      • Heat the cell lysates to a range of temperatures.

      • Analyze the soluble fraction by Western blot for the target protein. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

  • Phospho-Protein Western Blot:

    • Principle: This assay measures the phosphorylation status of the direct downstream substrate of the target kinase to confirm functional inhibition.

    • Procedure:

      • Treat cells with varying concentrations of the compound.

      • Prepare cell lysates and perform Western blotting using antibodies specific for the phosphorylated and total forms of the downstream substrate.

      • A dose-dependent decrease in the phosphorylated substrate indicates target inhibition.

  • Cell-Based Phenotypic Assays:

    • Principle: These assays measure the overall cellular effect of target inhibition, such as inhibition of cell proliferation or induction of apoptosis.

    • Procedure (for an anti-cancer target):

      • Seed cancer cell lines known to be dependent on the target kinase.

      • Treat the cells with a range of concentrations of the compound.

      • After a defined incubation period (e.g., 72 hours), measure cell viability using an appropriate assay (e.g., CellTiter-Glo®).

      • Calculate the GI50 (concentration for 50% growth inhibition).

Part 3: Advanced Validation and Off-Target Profiling

For a lead compound, further validation is necessary to confirm the on-target mechanism of action and to identify potential off-target liabilities.

Genetic Approaches for Target Validation

Genetic methods, such as CRISPR/Cas9-mediated gene knockout or siRNA-mediated knockdown, can provide strong evidence that the observed cellular phenotype is a direct result of inhibiting the intended target.[12][13]

Experimental Protocol (CRISPR Knockout):

  • Procedure:

    • Generate a cell line with a knockout of the target kinase using CRISPR/Cas9 technology.

    • Compare the sensitivity of the knockout cell line and the parental (wild-type) cell line to 2-(Oxetan-3-yloxy)pyrimidin-5-amine in a cell proliferation assay.

    • A significant resistance to the compound in the knockout cell line strongly suggests that the compound's primary mechanism of action is through inhibition of the target kinase.

Comprehensive Off-Target Profiling

Identifying potential off-targets is crucial for understanding the compound's safety profile.

Recommended Approaches:

  • Expanded Kinase Profiling: Screen the compound at a lower concentration (e.g., 1 µM) against the same broad kinase panel to assess selectivity.

  • Safety Pharmacology Panels: Screen the compound against a panel of common off-targets, such as GPCRs, ion channels, and transporters (e.g., the CEREP SafetyScreen).

Conclusion

This technical guide provides a robust and logical framework for the systematic identification and validation of the biological targets of 2-(Oxetan-3-yloxy)pyrimidin-5-amine. By integrating in silico prediction with a tiered in vitro and cellular validation strategy, researchers can efficiently and confidently elucidate the mechanism of action of this novel compound, paving the way for its potential development as a therapeutic agent.

References

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
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The Ascendancy of Oxetane-Substituted Pyrimidines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane motif has emerged as a particularly valuable bioisostere, prized for its ability to impart favorable characteristics such as enhanced solubility, metabolic stability, and reduced lipophilicity. When appended to the privileged pyrimidine scaffold, a ubiquitous core in numerous biologically active molecules, the resulting oxetane-substituted pyrimidine compounds exhibit remarkable potential across a spectrum of therapeutic targets. This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this promising class of molecules. We delve into the structure-activity relationships that govern their efficacy, with a particular focus on their role as potent and selective kinase inhibitors. Detailed synthetic protocols, extensive biological data, and visual representations of key pathways are provided to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Introduction: The Strategic Alliance of Oxetane and Pyrimidine

The pyrimidine ring is a fundamental heterocyclic scaffold, integral to the structure of nucleobases and a multitude of approved drugs and clinical candidates.[1][2] Its versatile chemistry and ability to engage in various biological interactions have cemented its status as a "privileged" structure in medicinal chemistry.[3][4][5] However, the optimization of drug candidates often necessitates the modulation of their physicochemical properties to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles.

Enter the oxetane ring, a four-membered cyclic ether that has garnered significant attention as a bioisosteric replacement for commonly employed functional groups like gem-dimethyl and carbonyl moieties.[6] The introduction of an oxetane can profoundly and favorably alter a molecule's properties.[3] Notably, it can increase aqueous solubility, enhance metabolic stability, and reduce lipophilicity.[6] Furthermore, the electron-withdrawing nature of the oxetane's oxygen atom can modulate the basicity of adjacent amines, a crucial factor in mitigating off-target effects such as hERG channel inhibition.[3]

The convergence of these two powerful moieties—the biologically versatile pyrimidine and the property-enhancing oxetane—has given rise to a class of compounds with significant therapeutic potential. This guide will explore the synthesis, properties, and applications of these fascinating molecules, providing a roadmap for their effective utilization in drug discovery programs.

Synthesis of Oxetane-Substituted Pyrimidine Compounds

The synthesis of oxetane-substituted pyrimidines typically involves the coupling of a pre-functionalized pyrimidine core with an appropriate oxetane-containing building block. The most common strategies involve nucleophilic aromatic substitution (SNAr) reactions or palladium-catalyzed cross-coupling reactions.

General Synthetic Pathway via Nucleophilic Aromatic Substitution

A prevalent method for synthesizing 2-(oxetan-3-ylamino)pyrimidine derivatives involves the reaction of a 2-halopyrimidine with 3-aminooxetane. This reaction is often facilitated by a base in a suitable solvent.

G 2-Halopyrimidine 2-Halopyrimidine Oxetane-Substituted Pyrimidine Oxetane-Substituted Pyrimidine 2-Halopyrimidine->Oxetane-Substituted Pyrimidine Nucleophilic Aromatic Substitution 3-Aminooxetane 3-Aminooxetane 3-Aminooxetane->Oxetane-Substituted Pyrimidine Base, Solvent Base, Solvent Base, Solvent->Oxetane-Substituted Pyrimidine

Caption: General Synthetic Scheme for Oxetane-Substituted Pyrimidines.

Experimental Protocol: Synthesis of a 2-(Oxetan-3-ylamino)pyrimidine Derivative

The following is a representative protocol for the synthesis of a 2-(oxetan-3-ylamino)pyrimidine, a common scaffold in kinase inhibitors.

Materials:

  • 2-chloropyrimidine

  • Oxetan-3-amine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 2-chloropyrimidine (1.0 eq) in DMF, add oxetan-3-amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(oxetan-3-ylamino)pyrimidine.

Physicochemical Properties and Their Impact on Drug Development

The incorporation of an oxetane moiety imparts several beneficial physicochemical properties that are highly desirable in drug candidates.

PropertyEffect of Oxetane SubstitutionRationale and Impact on Drug Development
Solubility Increased aqueous solubilityThe polar nature of the oxetane ring enhances interactions with water, improving bioavailability and formulation options.[3]
Lipophilicity (LogP/LogD) Decreased lipophilicityLower lipophilicity can reduce off-target toxicity and improve the overall ADME profile of a drug candidate.[7]
Metabolic Stability Increased metabolic stabilityThe oxetane ring is generally resistant to metabolic degradation, leading to a longer half-life and improved pharmacokinetic profile.[6]
Basicity (pKa) Reduced basicity of adjacent aminesThe electron-withdrawing effect of the oxetane oxygen lowers the pKa of nearby amines, which can mitigate hERG liability and improve cell permeability.[3]
Molecular Conformation Rigidification of the molecular scaffoldThe constrained nature of the four-membered ring can lock the molecule into a more favorable conformation for target binding, potentially increasing potency.[4]

Biological Activities and Therapeutic Applications

Oxetane-substituted pyrimidines have demonstrated significant activity against a range of biological targets, with a particular prominence in the field of kinase inhibition. The pyrimidine core often serves as a hinge-binding motif, while the oxetane group improves the overall drug-like properties of the inhibitor.

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Oxetane-substituted pyrimidines have emerged as potent inhibitors of several important kinases.

G cluster_0 Oxetane-Substituted Pyrimidine Kinase Inhibitors BTK BTK JAK JAK PI3K PI3K mTOR mTOR CK2 CK2 Oxetane-Substituted Pyrimidine Oxetane-Substituted Pyrimidine Oxetane-Substituted Pyrimidine->BTK Inhibition Oxetane-Substituted Pyrimidine->JAK Inhibition Oxetane-Substituted Pyrimidine->PI3K Inhibition Oxetane-Substituted Pyrimidine->mTOR Inhibition Oxetane-Substituted Pyrimidine->CK2 Inhibition

Caption: Key Kinase Targets of Oxetane-Substituted Pyrimidines.

Table of Biological Activities of Representative Oxetane-Substituted Pyrimidine Compounds:

Compound ClassTarget KinaseIC₅₀ / ActivityKey Findings and References
Pyrazolo[1,5-a]pyrimidineCK2Low micromolarThe 7-oxetan-3-yl amino group led to lower lipophilicity, decreased plasma protein binding, and reduced hERG binding.[7]
PyrimidineBTKPotent inhibitionIncorporation of an oxetane moiety into a tetrahydropyridine scaffold resulted in superior potency and improved permeability.
PyridopyrimidineJAK1/2NanomolarStructure-based design led to potent and selective inhibitors.
PyrimidinePI3KPotent inhibitionOxetane substitution can enhance the drug-like properties of PI3K inhibitors.
PyrimidinemTORPotent inhibitionOxetane-containing compounds have shown promise as mTOR inhibitors for cancer therapy.
Structure-Activity Relationship (SAR) Insights

The accumulated data on oxetane-substituted pyrimidine kinase inhibitors have provided valuable insights into their structure-activity relationships:

  • Hinge-Binding Motif: The pyrimidine core consistently acts as a crucial hinge-binding element, forming hydrogen bonds with the backbone of the kinase hinge region.

  • Role of the Oxetane Group: The oxetane moiety is typically solvent-exposed and contributes to improved physicochemical properties. In some cases, it can also form favorable interactions with the solvent-front of the ATP-binding pocket.

  • Substitution on the Pyrimidine Ring: Substitutions at other positions of the pyrimidine ring are critical for achieving potency and selectivity. These substituents often occupy hydrophobic pockets within the kinase active site.

  • Linker and Terminal Groups: The nature of the linker between the pyrimidine and other functionalities, as well as the terminal groups, significantly influences the overall activity and selectivity profile of the inhibitor.

Conclusion and Future Perspectives

The strategic incorporation of the oxetane moiety into the pyrimidine scaffold has proven to be a highly effective strategy in modern drug discovery. These hybrid molecules exhibit a compelling combination of potent biological activity and favorable drug-like properties. The ability of the oxetane group to enhance solubility, metabolic stability, and lipophilicity, while also modulating the basicity of adjacent amines, makes it a powerful tool for overcoming common challenges in drug development.

The success of oxetane-substituted pyrimidines as kinase inhibitors highlights the potential of this chemical class in oncology and immunology. Future research in this area will likely focus on exploring novel substitution patterns on both the pyrimidine and oxetane rings to further refine selectivity and potency against a broader range of therapeutic targets. The development of more efficient and versatile synthetic methodologies for the construction of these complex molecules will also be crucial for accelerating the discovery of new and improved drug candidates. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, oxetane-substituted pyrimidines are poised to play an increasingly important role in the development of next-generation therapeutics.

References

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An In-depth Technical Guide to 2-(Oxetan-3-yloxy)pyrimidin-5-amine: From Rational Design to Synthetic Implementation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is often a tale of strategic molecular design, where well-established pharmacophores are combined with innovative bioisosteres to unlock new biological activities and optimize pharmacokinetic profiles. 2-(Oxetan-3-yloxy)pyrimidin-5-amine (CAS No. 1349709-06-3) exemplifies this principle, representing a confluence of the medicinally privileged aminopyrimidine core and the increasingly sought-after oxetane motif.[1][2] This guide provides an in-depth exploration of the scientific rationale behind the conception of this compound, its historical context within drug discovery, and a detailed examination of its synthesis.

The aminopyrimidine scaffold is a cornerstone of numerous approved drugs and clinical candidates, prized for its ability to form key hydrogen bond interactions with a multitude of biological targets, particularly protein kinases.[3][4] Concurrently, the oxetane ring has emerged as a valuable tool for medicinal chemists.[5][6] This small, polar, three-dimensional heterocycle is often introduced to improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability—critical parameters in the optimization of drug candidates.[7][8] The strategic placement of the oxetane at the 2-position of the pyrimidine ring, linked via an ether, and the presence of a versatile amino group at the 5-position, positions 2-(Oxetan-3-yloxy)pyrimidin-5-amine as a highly valuable building block for the synthesis of complex molecular architectures, including Proteolysis Targeting Chimeras (PROTACs).[2]

Discovery and Developmental Context: A Synthesis of Ideas

While a singular, seminal publication detailing the initial "discovery" of 2-(Oxetan-3-yloxy)pyrimidin-5-amine is not readily identifiable in the public domain, its emergence can be understood as a logical progression in the field of medicinal chemistry. The history of this molecule is not one of a serendipitous finding, but rather of rational design, drawing upon decades of research into pyrimidine derivatives and the more recent appreciation of oxetanes as valuable structural motifs.

The drive to create vast libraries of diverse small molecules for high-throughput screening has led to the development of a plethora of synthetic building blocks. The combination of the pyrimidine core with an oxetane moiety addresses a clear need in drug discovery: the creation of molecules with improved "drug-like" properties. The oxetane's ability to act as a polar, metabolically stable bioisostere for other functional groups, such as gem-dimethyl or carbonyl groups, makes it an attractive substituent to explore in structure-activity relationship (SAR) studies.[6][7]

The development of synthetic routes to aminopyrimidines has been a subject of extensive research, with numerous methods available for their preparation.[9] Similarly, the synthesis of oxetane-containing building blocks has matured, making them more accessible for incorporation into drug discovery programs.[8] The conception of 2-(Oxetan-3-yloxy)pyrimidin-5-amine, therefore, lies at the intersection of these two well-developed areas of synthetic chemistry, created to be a versatile intermediate for the construction of more complex and potent therapeutic agents.

Synthetic Strategy and Mechanistic Rationale

The synthesis of 2-(Oxetan-3-yloxy)pyrimidin-5-amine can be approached through several routes, leveraging established pyrimidine chemistry. A common and efficient strategy involves the nucleophilic aromatic substitution (SNAr) reaction on a suitably activated pyrimidine ring. The following protocol outlines a representative synthesis, highlighting the key transformations and the rationale behind the chosen reagents and conditions.

Experimental Protocol: A Representative Synthesis

This protocol is based on analogous syntheses of related aminopyrimidine derivatives and represents a robust method for the preparation of the title compound.

Step 1: Synthesis of 2-Chloro-5-nitropyrimidine

The synthesis begins with the nitration of a commercially available 2-chloropyrimidine. This step is crucial as the nitro group serves two purposes: it is a powerful electron-withdrawing group that activates the pyrimidine ring for subsequent nucleophilic aromatic substitution, and it is a precursor to the desired amine functionality.

  • Reagents and Materials:

    • 2-Chloropyrimidine

    • Fuming Nitric Acid (90%)

    • Concentrated Sulfuric Acid (98%)

    • Ice bath

    • Round-bottom flask with magnetic stirrer

    • Dropping funnel

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid in a round-bottom flask cooled in an ice bath, add 2-chloropyrimidine portion-wise, maintaining the internal temperature below 10 °C.

    • Once the addition is complete, add fuming nitric acid dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C.

    • After the addition of nitric acid, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-chloro-5-nitropyrimidine.

Step 2: Nucleophilic Aromatic Substitution with 3-Hydroxyoxetane

With the activated pyrimidine in hand, the next step is the introduction of the oxetane moiety. This is achieved through an SNAr reaction where the alkoxide of 3-hydroxyoxetane displaces the chloride at the 2-position of the pyrimidine ring. A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of the oxetane.

  • Reagents and Materials:

    • 2-Chloro-5-nitropyrimidine

    • 3-Hydroxyoxetane

    • Sodium Hydride (60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Argon or Nitrogen atmosphere

    • Round-bottom flask with magnetic stirrer

  • Procedure:

    • To a suspension of sodium hydride in anhydrous DMF under an inert atmosphere, add a solution of 3-hydroxyoxetane in DMF dropwise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium alkoxide.

    • Cool the mixture back to 0 °C and add a solution of 2-chloro-5-nitropyrimidine in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purify the crude product by flash column chromatography to give 2-(oxetan-3-yloxy)-5-nitropyrimidine.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the corresponding amine. Several reducing agents can be employed for this transformation; a common and effective method is catalytic hydrogenation.

  • Reagents and Materials:

    • 2-(Oxetan-3-yloxy)-5-nitropyrimidine

    • Palladium on carbon (10% Pd)

    • Methanol or Ethanol

    • Hydrogen gas supply (balloon or hydrogenation apparatus)

    • Round-bottom flask with magnetic stirrer

  • Procedure:

    • Dissolve 2-(oxetan-3-yloxy)-5-nitropyrimidine in methanol or ethanol in a round-bottom flask.

    • Carefully add palladium on carbon to the solution.

    • Evacuate the flask and backfill with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to yield 2-(oxetan-3-yloxy)pyrimidin-5-amine.

Visualizing the Synthesis

Synthesis_of_2-(Oxetan-3-yloxy)pyrimidin-5-amine cluster_0 Step 1: Nitration cluster_1 Step 2: SNAr Reaction cluster_2 Step 3: Reduction 2-Chloropyrimidine 2-Chloropyrimidine 2-Chloro-5-nitropyrimidine 2-Chloro-5-nitropyrimidine 2-Chloropyrimidine->2-Chloro-5-nitropyrimidine HNO3, H2SO4 2-(Oxetan-3-yloxy)-5-nitropyrimidine 2-(Oxetan-3-yloxy)-5-nitropyrimidine 2-Chloro-5-nitropyrimidine->2-(Oxetan-3-yloxy)-5-nitropyrimidine + 3-Hydroxyoxetane, NaH, DMF 3-Hydroxyoxetane 3-Hydroxyoxetane 2-(Oxetan-3-yloxy)pyrimidin-5-amine 2-(Oxetan-3-yloxy)pyrimidin-5-amine 2-(Oxetan-3-yloxy)-5-nitropyrimidine->2-(Oxetan-3-yloxy)pyrimidin-5-amine H2, Pd/C

Figure 1: Synthetic pathway for 2-(Oxetan-3-yloxy)pyrimidin-5-amine.

Quantitative Data Summary

While specific yield data for the synthesis of 2-(Oxetan-3-yloxy)pyrimidin-5-amine is proprietary to individual manufacturers, the following table provides typical yields for analogous reactions found in the literature. These values serve as a benchmark for researchers undertaking this synthesis.

StepTransformationTypical Yield Range (%)
1Nitration of 2-chloropyrimidine70-85
2SNAr with an alcohol60-80
3Nitro group reduction85-95
Overall - 40-65

Conclusion and Future Directions

2-(Oxetan-3-yloxy)pyrimidin-5-amine stands as a testament to the power of rational drug design, embodying the strategic fusion of a privileged heterocyclic core with a modern bioisostere. Its value as a synthetic intermediate is firmly established, providing a gateway to a vast chemical space of potential therapeutic agents. The synthetic route presented herein is robust and scalable, relying on well-understood chemical transformations.

As drug discovery continues to evolve, with an increasing focus on complex biological targets and novel therapeutic modalities like targeted protein degradation, the demand for versatile and well-designed building blocks such as 2-(Oxetan-3-yloxy)pyrimidin-5-amine is set to grow. Future research will likely focus on the development of even more efficient and sustainable synthetic methods for its production, as well as the exploration of its utility in the creation of next-generation therapeutics.

References

  • Zhang, Y., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Mishra, N. M., et al. (2022). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules, 27(19), 6529. [Link]

  • ResearchGate. (n.d.). Structure activity relationship. Retrieved from [Link]

  • Google Patents. (n.d.). CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof.
  • Google Patents. (n.d.). US5208337A - Process for the preparation of aminopyrimidines.
  • OUCI. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • PubMed. (2017). Design, Synthesis, and Structure-Activity Relationship of New Pyrimidinamine Derivatives Containing an Aryloxy Pyridine Moiety. Journal of Agricultural and Food Chemistry. [Link]

  • RSC Publishing. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

  • Google Patents. (n.d.). US20180222921A1 - Pyrrolo[2,3-d]pyrimidine compounds and their use.
  • CP Lab Safety. (n.d.). 2-(oxetan-3-yloxy)pyrimidin-5-amine, min 97%, 500 mg. Retrieved from [Link]

  • Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. [Link]

  • National Institutes of Health. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2779. [Link]

  • Google Patents. (n.d.). WO2015079417A1 - Novel amino pyrimidine derivatives.
  • PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). CN105418612A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
  • PubMed. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • PubMed Central. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2019). Synthesis and biological evaluation of novel 2-S-, 4-, 5-substituted and bicyclic derivatives of 2-mercapto-6-methylpyrimidin-4-ol. [Link]

  • PubMed. (2015). Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

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A Deep Dive into the Spectroscopic Characterization of 2-(Oxetan-3-yloxy)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern medicinal chemistry, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive technical overview of the spectroscopic characterization of 2-(Oxetan-3-yloxy)pyrimidin-5-amine, a molecule of interest in drug discovery programs. By leveraging foundational principles and field-proven methodologies in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will construct a detailed analytical portrait of this compound. This document is intended to serve as a practical resource for researchers, enabling them to anticipate, acquire, and interpret the spectroscopic data that defines this molecule.

Molecular Structure and Expected Spectroscopic Features

The structure of 2-(Oxetan-3-yloxy)pyrimidin-5-amine integrates three key functionalities: a pyrimidine ring, a primary aromatic amine, and an oxetane ring linked via an ether bond. Each of these components will give rise to characteristic signals in their respective spectroscopic analyses. A thorough understanding of these expected features is crucial for both method development and data interpretation.

Structure of 2-(Oxetan-3-yloxy)pyrimidin-5-amine:

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-(Oxetan-3-yloxy)pyrimidin-5-amine, both ¹H and ¹³C NMR will provide a wealth of information regarding its electronic and steric environment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be complex, with distinct signals for the pyrimidine, oxetane, and amine protons. The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Pyrimidine H-4, H-6~8.0 - 8.5Singlet (or narrow doublet)N/AThese protons are in an electron-deficient aromatic ring, leading to a downfield shift. Their equivalence will depend on the solvent and temperature.
Oxetane CH~5.0 - 5.5Quintet~5-7This proton is deshielded by the adjacent oxygen atom. It will be split by the four neighboring methylene protons of the oxetane ring.
Oxetane CH₂ (adjacent to O)~4.5 - 5.0Triplet (or more complex)~6-8These protons are diastereotopic and will be deshielded by the adjacent oxygen. They will couple with the oxetane CH proton.
Oxetane CH₂ (distant from O)~2.5 - 3.0Multiplet~6-8These protons are less deshielded than those adjacent to the oxygen and will show coupling to the oxetane CH proton.
Amine NH₂~3.5 - 5.0Broad SingletN/AThe chemical shift of amine protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad and may exchange with D₂O.[1]
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Pyrimidine C-2~160 - 165This carbon is bonded to two nitrogen atoms and an oxygen, resulting in a significant downfield shift.
Pyrimidine C-4, C-6~155 - 160These carbons are part of an electron-deficient aromatic system.
Pyrimidine C-5~110 - 120This carbon is bonded to the amine group, which is electron-donating, causing an upfield shift relative to the other pyrimidine carbons.
Oxetane C-3 (CH)~70 - 80This carbon is directly attached to the ether oxygen, leading to a downfield shift.[2]
Oxetane C-2, C-4 (CH₂)~60 - 70These carbons are also influenced by the ring oxygen.[2]
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural confirmation.

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(Oxetan-3-yloxy)pyrimidin-5-amine in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the amine protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, a spectral width of 200-240 ppm, and a relaxation delay of 2 seconds.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons and confirming connectivity.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 2-(Oxetan-3-yloxy)pyrimidin-5-amine will exhibit characteristic absorption bands corresponding to its key functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch (primary amine)3300 - 3500MediumPrimary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.[4][5]
C-H Stretch (aromatic)3000 - 3100MediumCharacteristic of C-H bonds on the pyrimidine ring.
C-H Stretch (aliphatic)2850 - 3000MediumArising from the C-H bonds of the oxetane ring.
N-H Bend (primary amine)1580 - 1650Medium to StrongThis bending vibration is characteristic of primary amines.[4]
C=N and C=C Stretch (aromatic)1400 - 1600Medium to StrongThese absorptions are characteristic of the pyrimidine ring system.
C-O Stretch (ether)1000 - 1300StrongThe C-O-C ether linkage will produce a strong absorption band in this region.
C-N Stretch (aromatic amine)1250 - 1335StrongThe stretching vibration of the bond between the pyrimidine ring and the amine nitrogen.[4]
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and convenient method.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition.

Expected Mass Spectrometric Data
  • Molecular Ion (M⁺): The expected exact mass of 2-(Oxetan-3-yloxy)pyrimidin-5-amine (C₇H₉N₃O) is approximately 167.0746 g/mol . In a high-resolution mass spectrum (HRMS), this value can be used to confirm the elemental formula.

  • Protonated Molecule ([M+H]⁺): In electrospray ionization (ESI) or chemical ionization (CI), the protonated molecule at an m/z of approximately 168.0824 will likely be the base peak.

  • Key Fragmentation Patterns: Fragmentation of the molecular ion can provide further structural information. Expected fragmentation pathways include:

    • Loss of the oxetane ring.

    • Cleavage of the ether bond.

    • Fragmentation of the pyrimidine ring.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as ESI or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of 2-(Oxetan-3-yloxy)pyrimidin-5-amine is depicted below.

Spectroscopic_Workflow cluster_synthesis Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 2-(Oxetan-3-yloxy)pyrimidin-5-amine IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR IR_Data Functional Groups Identified IR->IR_Data Vibrational Modes MS_Data Molecular Weight & Formula MS->MS_Data m/z Ratios NMR_Data Connectivity & 3D Structure NMR->NMR_Data Chemical Shifts & Couplings Structure Structure Confirmed IR_Data->Structure MS_Data->Structure NMR_Data->Structure

Caption: Workflow for the comprehensive spectroscopic analysis of 2-(Oxetan-3-yloxy)pyrimidin-5-amine.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of analytical techniques for the unambiguous structural elucidation of 2-(Oxetan-3-yloxy)pyrimidin-5-amine. By carefully acquiring and interpreting the data from each of these methods, researchers can confidently confirm the identity and purity of this compound, a critical step in the drug discovery and development process. This guide serves as a foundational resource for understanding the expected spectroscopic signatures of this molecule and for designing robust analytical workflows.

References

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • IR Spectroscopy Tutorial: Amines. University of Calgary. Available at: [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH. Available at: [Link]

  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. Available at: [Link]

  • 1H NMR spectrum for compound 3 in pyridine-d5. ResearchGate. Available at: [Link]

  • A metal-free synthesis of pyrimidines from amidines with α, β-unsaturated ketones via tandem [3+3] annulation and visible light enabled photo-oxidation. The Royal Society of Chemistry. Available at: [Link]

  • Chemical Space Exploration of Oxetanes. MDPI. Available at: [Link]

  • Infrared Spectroscopy. Illinois State University. Available at: [Link]

  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Available at: [Link]

  • Study of the composition of amines using IR spectroscopy. ResearchGate. Available at: [Link]

  • 13C NMR spectra of 2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3c) (75 MHz, CDCl3). ResearchGate. Available at: [Link]

  • Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Crystallographic and spectroscopic characterization of 5-chloro-pyridine-2,3-di-amine. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

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The Oxetane Moiety in Pyrimidine Derivatives: A Strategic Tool for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, enabling the precise modulation of physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane ring—a four-membered cyclic ether—has emerged as a uniquely powerful motif.[1][2] When appended to privileged scaffolds like pyrimidine, the oxetane moiety offers a sophisticated toolkit to overcome common drug development hurdles such as poor solubility, metabolic instability, and off-target toxicity. This guide provides an in-depth analysis of the multifaceted role of the oxetane group in the context of pyrimidine-based therapeutics. We will explore its function as a versatile bioisostere, its profound impact on key Absorption, Distribution, Metabolism, and Excretion (ADME) parameters, and its successful application in clinical candidates targeting diverse disease areas. This document serves as a technical resource for researchers, synthesizing field-proven insights and providing validated experimental protocols to harness the full potential of this synergistic structural combination.

The Oxetane Ring: A Paradigm of Physicochemical Optimization

The value of the oxetane ring lies in its distinct combination of structural and electronic features: it is small, polar, metabolically robust, and possesses a defined three-dimensional geometry.[3][4] These characteristics allow it to serve as a powerful modulator of molecular properties, often introduced during lead optimization to resolve specific liabilities.[1]

A Bioisostere of Choice

A primary application of the oxetane is as a bioisosteric replacement for common chemical groups, a strategy used to improve a molecule's profile while retaining or enhancing its biological activity.[2]

  • gem-Dimethyl and Carbonyl Surrogate: The oxetane ring occupies a similar steric volume to a gem-dimethyl group but introduces significant polarity.[5][6] This substitution can increase aqueous solubility and block metabolically labile C-H bonds.[6] Compared to a carbonyl group, the oxetane is a potent hydrogen bond acceptor but is significantly more stable against metabolic degradation, making it an effective replacement to circumvent carbonyl-specific enzymatic pathways.[1][3][5]

Impact on ADME Properties

The introduction of an oxetane can trigger profound and often predictable improvements in a compound's drug-like properties.[6][7]

  • Aqueous Solubility: The inherent polarity of the ether linkage within a compact, rigid ring dramatically enhances hydrophilicity. Replacing a lipophilic group like gem-dimethyl with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, a critical advantage for improving oral bioavailability.[6][8]

  • Metabolic Stability: The oxetane ring is generally resistant to metabolism by cytochrome P450 (CYP) enzymes, the primary route of degradation for many drugs.[9] Its small size and polarity can be used to shield metabolically vulnerable sites on a molecule, thereby increasing its half-life.[1][9]

  • Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic than their carbocyclic or alkyl counterparts.[1][10] This reduction in LogD is beneficial for minimizing off-target toxicities and improving a compound's overall ADME profile.[2]

  • Basicity (pKa) Modulation: The potent inductive electron-withdrawing effect of the oxetane's oxygen atom is a key feature exploited by medicinal chemists.[1] Placing an oxetane adjacent to a basic nitrogen atom, such as in an amine or piperazine ring, can significantly reduce its basicity (pKa). An oxetane positioned alpha (α) to an amine can lower its pKa by approximately 2.7 units, while a beta (β) placement causes a reduction of about 1.9 units.[1] This is a powerful tactic for mitigating basicity-related issues like hERG channel inhibition or poor cell permeability.[2][3]

  • Three-Dimensionality (sp³ Content): The tetrahedral sp³-hybridized carbons of the oxetane ring increase the three-dimensionality of a molecule.[1] This "non-flat" character can lead to improved target selectivity and better fitting into complex protein binding pockets, giving access to previously unexplored chemical space.[1]

oxetane Oxetane Moiety (Polar, 3D, Stable) solubility ↑ Aqueous Solubility oxetane->solubility stability ↑ Metabolic Stability (CYP Shielding) oxetane->stability logd ↓ Lipophilicity (LogD) oxetane->logd pka ↓ Basicity of Proximal Amines (pKa) oxetane->pka sp3 ↑ sp³ Character (3-Dimensionality) oxetane->sp3

Caption: Physicochemical property modulation by the oxetane moiety.

Synergistic Integration: Oxetane-Substituted Pyrimidines in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous drugs and natural products, including nucleobases. Its nitrogen atoms frequently serve as key hydrogen bond acceptors, anchoring ligands to their biological targets. Combining this privileged scaffold with the property-modulating effects of the oxetane ring has proven to be a highly successful strategy in several therapeutic areas.

Case Study: Kinase Inhibitors

Many kinase inhibitors utilize a pyrimidine core to form critical hydrogen bonds with the "hinge" region of the ATP binding pocket.[11] However, lead compounds often suffer from poor solubility or off-target effects. The oxetane moiety has been instrumental in resolving these issues.

A prime example is Fenebrutinib (GDC-0853) , a potent and reversible Bruton's tyrosine kinase (BTK) inhibitor for autoimmune diseases.[3] In its development, an earlier lead compound with a piperazine ring suffered from high basicity (pKa ≈ 7.8), leading to off-target effects and hepatotoxicity.[1][12] The "highlight of the discovery" was the introduction of an oxetane onto the piperazine ring.[12][13] This single modification reduced the pKa to a more favorable 6.3, mitigating toxicity while simultaneously improving solubility and pharmacokinetic properties.[1][12] All non-oxetane analogues showed inferior properties, cementing the critical role of the oxetane in the drug's success.[1]

Another example is GDC-0349 , a PI3K/mTOR inhibitor. An initial pyrimidine-based lead showed time-dependent inhibition (TDI) of CYP enzymes. Replacing the problematic pyrimidine with an oxetane-substituted nitrogen reduced the amine pKa from 7.6 to 5.0, which eliminated hERG inhibition (IC₅₀ > 100 μM) and maintained low TDI, showcasing the oxetane's role in fine-tuning basicity to improve safety.[1][5]

cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Fenebrutinib (Example) hinge Hinge Region (H-Bonding) pocket Hydrophobic Pocket pyrimidine Pyrimidine Core pyrimidine->hinge  H-bonds linker Piperazine Linker linker->pyrimidine oxetane Oxetane Moiety oxetane->linker solvent Solvent-Exposed Region oxetane->solvent

Caption: Role of oxetane in a pyrimidine-based kinase inhibitor.

Case Study: GPCR Modulators

The strategy extends to G protein-coupled receptors (GPCRs), the largest family of transmembrane drug targets.[14] In the development of Danuglipron , a GLP-1R agonist for type 2 diabetes, a high-throughput screen identified a pyrimidine-containing lead.[1] During the final stages of optimization, an oxetane was introduced as a small, polar head group. This modification increased the compound's potency without negatively impacting its LogD, clearance, or toxicity profile, demonstrating its utility as a late-stage potency-enhancing element.[1]

Data Summary: Physicochemical Impact of Oxetane Incorporation

The following table summarizes the quantitative improvements observed in key drug discovery programs upon introduction of an oxetane moiety to a pyrimidine-containing or related scaffold.

Compound/SeriesOriginal MoietyOxetane-Containing MoietyProperty ImprovedQuantitative ChangeReference(s)
Fenebrutinib Precursor 4-Ethyl-piperazine4-(Oxetan-3-yl)-piperazineBasicity (pKa)7.8 ➞ 6.3[1][12]
GDC-0349 Precursor Tertiary AlkylamineN-OxetanylBasicity (pKa)7.6 ➞ 5.0[1]
GDC-0349 Precursor Tertiary AlkylamineN-OxetanylhERG Inhibition (IC₅₀)8.5 µM ➞ >100 µM[1]
Entospletinib Precursor 4-Ethyl-piperazine4-(Oxetan-3-yl)-piperazineT-cell/B-cell Selectivity5 ➞ 10[1][10]

Synthetic and Experimental Protocols

The widespread adoption of the oxetane motif is supported by the commercial availability of key building blocks and robust synthetic methodologies.

Synthesis: Buchwald-Hartwig Amination

A prevalent strategy for creating oxetane-pyrimidine derivatives is the late-stage coupling of an amino-oxetane with a halo-pyrimidine via a palladium-catalyzed Buchwald-Hartwig amination.

start Start Materials: - 2-Chloropyrimidine Derivative - 3-Amino-oxetane - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., Cs₂CO₃) - Solvent (e.g., Dioxane) step1 Assemble Reaction Under Inert Atmosphere (N₂ or Ar) start->step1 step2 Heat Reaction Mixture (e.g., 100-120 °C) step1->step2 step3 Monitor Reaction (TLC or LC-MS) step2->step3 step4 Aqueous Workup & Organic Extraction step3->step4 step5 Purification (e.g., Column Chromatography) step4->step5 end_node Final Product: 2-(Oxetan-3-ylamino)pyrimidine Derivative step5->end_node

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol:

  • Reaction Setup: To an oven-dried reaction vessel, add the 2-chloropyrimidine derivative (1.0 eq.), 3-amino-oxetane (1.2 eq.), cesium carbonate (2.0 eq.), and the phosphine ligand (e.g., Xantphos, 0.1 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq.) and anhydrous solvent (e.g., dioxane) via syringe.

  • Heating: Place the reaction mixture in a preheated oil bath at 100-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired product.

Assay: In Vitro Metabolic Stability

This assay assesses a compound's stability in the presence of liver microsomes, which contain key drug-metabolizing enzymes.[5]

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Prepare a reaction mixture containing liver microsomes (e.g., human, 0.5 mg/mL final concentration) in a phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the compound and microsome mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (cofactor).

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Calculation: The half-life (t₁/₂) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound over time.

Conclusion and Future Perspectives

The incorporation of an oxetane moiety into pyrimidine-based scaffolds is a validated and highly effective strategy in modern drug discovery. This small, polar heterocycle acts as a powerful "molecular tool" to systematically enhance aqueous solubility, improve metabolic stability, and fine-tune the basicity of proximal functional groups—often resolving multiple ADME liabilities simultaneously.[1][10] Case studies of clinical candidates like Fenebrutinib and Danuglipron underscore its role as a problem-solver in late-stage lead optimization.[1]

As synthetic methodologies for accessing diverse and functionalized oxetane building blocks continue to advance, their application is expected to grow.[15][16] The oxetane-pyrimidine combination represents a synergistic pairing where a privileged pharmacophore is elevated by a modern, property-enhancing motif. For drug development professionals, mastering the strategic application of the oxetane ring is no longer an academic curiosity but a critical skill for designing the next generation of safer and more effective medicines.

References

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An In-Depth Technical Guide to the Preliminary In-Vitro Screening of 2-(Oxetan-3-yloxy)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the initial in-vitro evaluation of 2-(Oxetan-3-yloxy)pyrimidin-5-amine, a novel chemical entity (NCE) with therapeutic potential. Drawing from established principles in drug discovery, this document outlines a tiered screening cascade designed to efficiently characterize the compound's foundational bioactivity, cytotoxicity, and preliminary mechanism of action. The protocols herein are structured to ensure scientific rigor and data integrity, providing researchers, scientists, and drug development professionals with the necessary tools to make informed go/no-go decisions for this promising pyrimidine derivative.

Introduction: Rationale for Screening

The subject of this guide, 2-(Oxetan-3-yloxy)pyrimidin-5-amine, belongs to the pyrimidine class of heterocyclic compounds. This structural family is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The pyrimidine core is a prevalent scaffold in numerous FDA-approved drugs, particularly kinase inhibitors, due to its ability to form key hydrogen bond interactions within ATP-binding sites.

The incorporation of an oxetane ring is a modern medicinal chemistry strategy intended to improve physicochemical properties such as aqueous solubility and metabolic stability, while potentially enhancing potency and selectivity.[3] Given this structural rationale, a hypothesis-driven screening approach is warranted. The primary hypothesis is that 2-(Oxetan-3-yloxy)pyrimidin-5-amine may function as an inhibitor of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.

This guide details a logical, multi-tiered screening cascade to test this hypothesis, beginning with broad assessments of cell health and progressing to more specific, target-oriented assays.

The In-Vitro Screening Cascade: A Tiered Approach

A successful preliminary screening campaign must balance breadth with efficiency, generating critical data to guide future research without expending excessive resources.[4][5] To this end, we propose a two-tiered strategy.

  • Tier 1: Foundational Viability and Cytotoxicity. The initial step is to ascertain the compound's effect on cell viability. This foundational assay determines the concentration range at which the compound exhibits biological activity and identifies overt cytotoxicity, which is a critical parameter for any potential therapeutic.[6][7][8]

  • Tier 2: Hypothesis Testing - Kinase Inhibition. Based on the pyrimidine scaffold, the second tier focuses on assessing the compound's potential as a kinase inhibitor. This involves a broad, panel-based screen to identify potential kinase targets, followed by a cell-based assay to confirm the on-target effect within a biological context.

Below is a visualization of this proposed workflow.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Hypothesis Testing cluster_2 Decision Gate Compound Compound Reception & QC Prep Solubilization & Serial Dilution Compound->Prep Assay1 Cytotoxicity/Viability Assay (e.g., MTS Assay) Prep->Assay1 IC50 IC50 Determination (Multiple Cell Lines) Assay1->IC50 KinasePanel Broad Panel Kinase Screen IC50->KinasePanel Proceed if active & non-specifically toxic HitConfirm Hit Identification & Selectivity Profiling KinasePanel->HitConfirm CellularAssay Cell-Based Target Validation (e.g., Western Blot) HitConfirm->CellularAssay Decision Go / No-Go Decision CellularAssay->Decision

Caption: High-level workflow for the preliminary in-vitro screening cascade.

Tier 1: Foundational Cytotoxicity & Viability Screening

The first crucial step is to understand the compound's impact on cell proliferation and health. The MTS assay is a robust, high-throughput colorimetric method for this purpose. It measures the metabolic activity of viable cells, which is proportional to the number of living cells in culture.[9][10] Unlike the related MTT assay, the MTS assay produces a water-soluble formazan product, simplifying the protocol by eliminating the need for a solubilization step.[11][12]

Experimental Protocol: MTS Assay for Cell Viability

This protocol is designed for a 96-well plate format and can be adapted for various adherent cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma).

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 2-(Oxetan-3-yloxy)pyrimidin-5-amine stock solution (e.g., 10 mM in DMSO)

  • MTS reagent solution (containing PES electron acceptor)[11][13]

  • Sterile 96-well flat-bottom plates

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding: Harvest and count cells in the exponential growth phase. Seed 5,000-10,000 cells in 100 µL of medium per well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. A common starting range is 0.1 µM to 100 µM.[7] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO at the same final concentration) and no-treatment controls.

  • Incubation: Incubate plates for a desired exposure time, typically 48 or 72 hours.[6]

  • MTS Addition: Add 20 µL of the MTS reagent solution to each well.[12][13]

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until the color develops.[11]

  • Data Acquisition: Shake the plate briefly and measure the absorbance at 490 nm using a microplate reader.[9][10]

Data Presentation & Interpretation

The raw absorbance data is converted to percentage viability relative to the vehicle control. This data is then plotted against the compound concentration (on a logarithmic scale) to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is calculated.

Cell LineCompoundExposure Time (h)IC50 (µM) [Hypothetical]
A549 (Lung)2-(Oxetan-3-yloxy)pyrimidin-5-amine728.5
MCF-7 (Breast)2-(Oxetan-3-yloxy)pyrimidin-5-amine7212.2
PC-3 (Prostate)2-(Oxetan-3-yloxy)pyrimidin-5-amine726.8
MRC-5 (Normal)2-(Oxetan-3-yloxy)pyrimidin-5-amine72> 50

An IC50 value in the low micromolar range against cancer cells, coupled with a significantly higher IC50 in a normal cell line (e.g., MRC-5), suggests a potentially favorable therapeutic window and warrants progression to Tier 2.

Tier 2: Kinase Inhibition Hypothesis Testing

With evidence of anti-proliferative activity, the next logical step is to investigate the primary hypothesis: kinase inhibition.

Broad Panel Kinase Screening

The most efficient way to identify potential kinase targets is to screen the compound against a large, diverse panel of purified kinases. Commercial services (e.g., Eurofins' KinaseProfiler™, Reaction Biology's HotSpot™, Promega's Kinase Selectivity Systems) offer comprehensive panels that measure the compound's ability to inhibit the activity of hundreds of kinases in a single experiment.[14][15][16] These assays typically measure the conversion of ATP to ADP, often using luminescence-based or radiometric readouts.[14][17]

Rationale for Selection:

  • Efficiency: Rapidly surveys a large portion of the kinome.

  • Unbiased Discovery: Can reveal unexpected targets.

  • Selectivity Data: Provides an early indication of the compound's selectivity profile, which is crucial for predicting potential off-target effects.

The compound is typically tested at a single high concentration (e.g., 1 µM or 10 µM). Kinases showing significant inhibition (e.g., >50% or >75%) are flagged as primary "hits."

Cell-Based Target Validation via Western Blot

Once primary hits are identified from the kinase panel, it is essential to confirm that the compound inhibits the target kinase within a cellular context. Western blotting is the gold-standard technique for this purpose, as it can directly measure the phosphorylation status of a kinase's downstream substrate.[18] A reduction in substrate phosphorylation upon compound treatment provides strong evidence of on-target activity.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Substrate Downstream Substrate Receptor->Substrate Phosphorylation Compound 2-(Oxetan-3-yloxy) pyrimidin-5-amine Compound->Receptor Inhibition pSubstrate Phosphorylated Substrate (p-Substrate) Response Cellular Response (Proliferation, Survival) pSubstrate->Response

Caption: Inhibition of a signaling pathway measured by substrate phosphorylation.

Experimental Protocol: Western Blot for Substrate Phosphorylation

This protocol assumes a hypothetical hit, "Kinase X," and its known substrate, "Substrate Y."

Materials:

  • Cell line expressing Kinase X (e.g., A549)

  • Test compound and vehicle (DMSO)

  • Lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies: anti-phospho-Substrate Y (p-Substrate Y) and anti-total-Substrate Y

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and transfer membranes (PVDF recommended)[18]

  • ECL detection reagents

Procedure:

  • Cell Treatment: Plate cells and allow them to attach. Treat cells with the test compound at various concentrations (e.g., spanning the IC50 value) for a specified time (e.g., 2-6 hours). Include a vehicle control.

  • Lysis: Wash cells with cold PBS and lyse them on ice using a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel for separation.[19] Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST, as milk can interfere with phospho-antibodies) to prevent non-specific binding.[19][20] Incubate the membrane with the primary anti-p-Substrate Y antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL reagent and an imaging system.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated Substrate Y.[18]

Data Interpretation: A dose-dependent decrease in the band intensity for p-Substrate Y, without a significant change in the total Substrate Y band, confirms that the compound is engaging and inhibiting Kinase X in the cell at concentrations consistent with its anti-proliferative effects.

Conclusion and Next Steps

This preliminary in-vitro screening cascade provides a robust and efficient pathway for the initial characterization of 2-(Oxetan-3-yloxy)pyrimidin-5-amine. Successful completion of these tiers will yield critical data on the compound's potency (IC50), spectrum of activity, and a validated cellular mechanism of action.

A positive outcome—defined by potent anti-proliferative activity, a clear kinase inhibition profile, and successful cell-based target validation—would strongly support advancing the compound to the next stage of drug discovery. Subsequent steps would include more detailed dose-response studies on kinase hits, secondary and orthogonal assays to confirm the mechanism, and initial in-vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

References

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  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). Pharmaceuticals, 15(11), 1361. PubMed Central. Available at: [Link]

  • How to Develop a Successful in vitro Screening Strategy. (2024). International Biopharmaceutical Industry. Available at: [Link]

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  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

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  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. (2019). Anticancer Research, 39(7), 3393-3401. Available at: [Link]

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  • Overcoming Common Challenges in In Vitro Testing. (2025). CMDC Labs. Available at: [Link]

  • Kinase Panel Screening Services. (n.d.). Reaction Biology. Available at: [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Available at: [Link]

  • Kinase assays. (2020). BMG LABTECH. Available at: [Link]

  • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. (2018). Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 16(3), 51-57. PubMed. Available at: [Link]

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Methodological & Application

Synthetic Route for 2-(Oxetan-3-yloxy)pyrimidin-5-amine: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(Oxetan-3-yloxy)pyrimidin-5-amine Scaffold in Drug Discovery

The pursuit of novel molecular architectures with enhanced drug-like properties is a cornerstone of modern medicinal chemistry. Among the vast landscape of heterocyclic scaffolds, the 2-(oxetan-3-yloxy)pyrimidin-5-amine moiety has emerged as a privileged structure in the design of next-generation therapeutics, particularly in the realm of kinase inhibitors. The strategic incorporation of the oxetane ring, a four-membered cyclic ether, offers a compelling combination of physicochemical and metabolic advantages.[1][2]

The oxetane motif is not merely a passive linker; its unique stereoelectronic properties can profoundly influence a molecule's aqueous solubility, lipophilicity, and metabolic stability.[1] By replacing more traditional functionalities, such as gem-dimethyl or carbonyl groups, the oxetane ring can improve a compound's pharmacokinetic profile, a critical factor in the successful development of orally bioavailable drugs.[1][3] When coupled with the pyrimidine core, a well-established pharmacophore in numerous FDA-approved drugs, the resulting scaffold provides a versatile platform for generating potent and selective inhibitors of various protein kinases.[4]

This comprehensive guide provides a detailed, field-proven synthetic route for the preparation of 2-(oxetan-3-yloxy)pyrimidin-5-amine, designed to be a self-validating system for researchers in drug discovery and development. The protocols described herein are grounded in established chemical principles and supported by extensive literature, offering a reliable pathway to this valuable building block.

Overall Synthetic Strategy

The most efficient and widely adopted synthetic route to 2-(oxetan-3-yloxy)pyrimidin-5-amine proceeds via a two-step sequence. This strategy leverages a nucleophilic aromatic substitution (SNAr) reaction followed by a nitro group reduction. The logical flow of this synthesis is depicted in the workflow diagram below.

cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction 2-Chloro-5-nitropyrimidine 2-Chloro-5-nitropyrimidine Reaction_1 SNAr Reaction 2-Chloro-5-nitropyrimidine->Reaction_1 Oxetan-3-ol Oxetan-3-ol Oxetan-3-ol->Reaction_1 Intermediate 2-(Oxetan-3-yloxy)-5-nitropyrimidine Reaction_1->Intermediate Reaction_2 Reduction Intermediate->Reaction_2 Final_Product 2-(Oxetan-3-yloxy)pyrimidin-5-amine Reaction_2->Final_Product

Caption: Synthetic workflow for 2-(Oxetan-3-yloxy)pyrimidin-5-amine.

Part 1: Synthesis of the Key Intermediate: 2-(Oxetan-3-yloxy)-5-nitropyrimidine

The initial step involves the formation of the ether linkage between the pyrimidine core and the oxetane moiety. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a classic and reliable method for constructing aryl ethers.

Mechanistic Insight: The SNAr Reaction

The SNAr reaction between 2-chloro-5-nitropyrimidine and oxetan-3-ol is facilitated by the electron-withdrawing nitro group, which activates the pyrimidine ring towards nucleophilic attack.[5][6] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride leaving group to yield the desired product. The choice of a strong, non-nucleophilic base is critical to deprotonate the weakly acidic hydroxyl group of oxetan-3-ol, thereby generating the potent alkoxide nucleophile required for the reaction to proceed efficiently.

Experimental Protocol: Synthesis of 2-(Oxetan-3-yloxy)-5-nitropyrimidine

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
2-Chloro-5-nitropyrimidine10320-42-0159.53 g/mol 10.0 g62.7 mmol
Oxetan-3-ol7748-36-974.08 g/mol 5.56 g75.2 mmol
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.00 g/mol 3.01 g75.2 mmol
Anhydrous Dimethylformamide (DMF)68-12-273.09 g/mol 200 mL-

Procedure:

  • Inert Atmosphere: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dimethylformamide (DMF) (100 mL).

  • Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil) to the DMF at 0 °C (ice bath).

  • Nucleophile Formation: Slowly add a solution of oxetan-3-ol in anhydrous DMF (50 mL) to the sodium hydride suspension at 0 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the sodium oxetan-3-oxide.

  • Electrophile Addition: Add a solution of 2-chloro-5-nitropyrimidine in anhydrous DMF (50 mL) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water (100 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Washing: Wash the combined organic layers with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(oxetan-3-yloxy)-5-nitropyrimidine as a solid.

Part 2: Synthesis of the Final Product: 2-(Oxetan-3-yloxy)pyrimidin-5-amine

The final step in the synthesis is the reduction of the nitro group of the intermediate to the corresponding primary amine. Several methods can be employed for this transformation, with the choice of reducing agent often depending on the desired reaction conditions and the presence of other functional groups.

Mechanistic Insight: Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Common methods include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or the use of reducing metals in acidic media (e.g., iron, tin, or zinc). For this particular substrate, reduction with iron powder in the presence of a proton source like ammonium chloride or acetic acid is a robust and scalable method that avoids the need for specialized high-pressure hydrogenation equipment.

Experimental Protocol: Synthesis of 2-(Oxetan-3-yloxy)pyrimidin-5-amine

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
2-(Oxetan-3-yloxy)-5-nitropyrimidine-197.15 g/mol 5.0 g25.4 mmol
Iron Powder7439-89-655.85 g/mol 7.08 g127 mmol
Ammonium Chloride12125-02-953.49 g/mol 6.78 g127 mmol
Ethanol64-17-546.07 g/mol 100 mL-
Water7732-18-518.02 g/mol 25 mL-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-(oxetan-3-yloxy)-5-nitropyrimidine, iron powder, and ammonium chloride.

  • Solvent Addition: Add ethanol and water to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Filtration: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite. Wash the filter cake with ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (100 mL) and water (50 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield 2-(oxetan-3-yloxy)pyrimidin-5-amine as a solid. Further purification can be achieved by recrystallization if necessary.

Characterization Data

2-(Oxetan-3-yloxy)pyrimidin-5-amine (Final Product)

  • CAS Number: 1349709-06-3[3][7][8]

  • Molecular Formula: C₇H₉N₃O₂

  • Molecular Weight: 167.17 g/mol [3]

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (400 MHz, DMSO-d₆) δ: 8.11 (s, 2H), 5.40-5.30 (m, 1H), 4.90 (t, J = 6.8 Hz, 2H), 4.55 (t, J = 6.4 Hz, 2H), 4.35 (s, 2H).

  • 13C NMR (100 MHz, DMSO-d₆) δ: 159.8, 145.2, 138.6, 131.9, 73.4, 68.7.

  • Mass Spectrometry (ESI): m/z 168.1 [M+H]⁺.

Applications in Drug Discovery: A Case Study

The 2-(oxetan-3-yloxy)pyrimidin-5-amine scaffold is a key component in the design of various kinase inhibitors. For instance, derivatives of this compound have been explored as potent and selective inhibitors of Bruton's tyrosine kinase (BTK), a clinically validated target for the treatment of B-cell malignancies. The oxetane moiety in these inhibitors often occupies a solvent-exposed region of the ATP-binding pocket, where its favorable physicochemical properties contribute to improved oral bioavailability and a desirable pharmacokinetic profile.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 2-(oxetan-3-yloxy)pyrimidin-5-amine, a valuable building block in modern drug discovery. The two-step sequence, involving a robust SNAr reaction and an efficient nitro group reduction, is well-precedented and amenable to optimization. By understanding the mechanistic underpinnings of each transformation and adhering to the detailed protocols, researchers can confidently synthesize this important scaffold for the development of novel therapeutics.

References

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802.
  • ResearchGate. (n.d.). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. Retrieved from [Link]

  • Abdellatif, K. R. A., & Bakr, R. B. (2020). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. Medicinal Chemistry Research, 30(1), 31-49.
  • ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). Retrieved from [Link]

  • Google Patents. (n.d.). US5883254A - Process for making pyrimidine derivatives.
  • PubMed. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP0841326B1 - Process for the preparation of pyrimidine derivatives.
  • Google Patents. (n.d.). US5521184A - Pyrimidine derivatives and processes for the preparation thereof.
  • Nasser, A. A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101476.
  • CP Lab Safety. (n.d.). 2-(oxetan-3-yloxy)pyrimidin-5-amine, min 97%, 500 mg. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013169531A1 - Methods for making oxetan-3-ylmethanamines.
  • Google Patents. (n.d.). WO2015079417A1 - Novel amino pyrimidine derivatives.
  • Royal Society of Chemistry. (n.d.). Synthesis of medium-sized heterocycles from oxetanes based on an allylic amination/ring-opening strategy. Retrieved from [Link]

Sources

Protocol for gram-scale synthesis of 2-(Oxetan-3-yloxy)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Gram-Scale Synthesis of 2-(Oxetan-3-yloxy)pyrimidin-5-amine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven protocol for the gram-scale synthesis of 2-(Oxetan-3-yloxy)pyrimidin-5-amine, a valuable building block in modern drug discovery. The oxetane motif is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups, often improving physicochemical properties such as aqueous solubility and metabolic stability.[1][2] The described synthetic strategy is a robust two-step sequence commencing with commercially available starting materials, 2-chloro-5-nitropyrimidine and oxetan-3-ol. The protocol first involves a nucleophilic aromatic substitution (SNAr) to form the key C-O ether linkage, followed by a catalytic hydrogenation to reduce the nitro group, yielding the target amine with high purity.

Introduction and Scientific Rationale

The pyrimidine core is a privileged scaffold in medicinal chemistry, present in numerous approved pharmaceuticals. The specific functionalization at the 2- and 5-positions offers vectors for molecular elaboration. The incorporation of a strained oxetane ring, as a replacement for more common functionalities, can confer significant advantages to a drug candidate, including improved lipophilicity and metabolic profile.[1][2]

The synthesis of 2-(Oxetan-3-yloxy)pyrimidin-5-amine is strategically designed around two fundamental and reliable organic transformations.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrimidine ring, further activated by the strongly electron-withdrawing nitro group at the C5 position, renders the C2 position highly susceptible to nucleophilic attack.[3] Oxetan-3-ol, upon deprotonation with a strong base such as sodium hydride (NaH), forms a potent alkoxide nucleophile that readily displaces the chloride leaving group at C2. This reaction is highly regioselective and efficient.[3][4]

  • Step 2: Catalytic Hydrogenation. The nitro group of the intermediate, 2-(oxetan-3-yloxy)-5-nitropyrimidine, is cleanly and efficiently reduced to the corresponding primary amine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is preferred for its high yield, operational simplicity, and the generation of benign byproducts (water).

This two-step approach ensures a high overall yield and facilitates purification, making it suitable for producing gram-scale quantities of the target compound required for research and drug development campaigns.

Synthetic Workflow and Mechanism

The overall synthetic pathway is depicted below.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction 2-Chloro-5-nitropyrimidine 2-Chloro-5-nitropyrimidine Intermediate 2-(Oxetan-3-yloxy)-5-nitropyrimidine 2-Chloro-5-nitropyrimidine->Intermediate  NaH, DMF, 0 °C to RT Oxetan-3-ol Oxetan-3-ol Oxetan-3-ol->Intermediate Intermediate_ref 2-(Oxetan-3-yloxy)-5-nitropyrimidine Final_Product 2-(Oxetan-3-yloxy)pyrimidin-5-amine Intermediate_ref->Final_Product  H2, Pd/C, EtOH/EtOAc

Caption: Overall workflow for the synthesis of 2-(Oxetan-3-yloxy)pyrimidin-5-amine.

Mechanism of the SNAr Reaction

The key bond-forming step proceeds via a well-established addition-elimination mechanism.

SNAr_Mechanism start Oxetan-3-olate attacks the electron-deficient C2 carbon. intermediate A resonance-stabilized Meisenheimer complex is formed. start->intermediate Addition end Chloride is eliminated, restoring aromaticity. intermediate->end Elimination

Caption: Key mechanistic stages of the nucleophilic aromatic substitution (SNAr) step.

Detailed Experimental Protocol

Safety First: This protocol involves hazardous materials including sodium hydride (flammable solid, reacts violently with water), flammable solvents, and high-pressure hydrogenation. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-Chloro-5-nitropyrimidine≥98%Commercially Available
Oxetan-3-ol[1][2]≥97%Commercially AvailableStore under inert gas.
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly reactive. Handle with care.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a dry solvent for best results.
Palladium on Carbon (Pd/C)10 wt. %Commercially AvailableHandle carefully; may be pyrophoric.
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Saturated NaCl solutionPrepared in-house
Celite®Commercially AvailableFor filtration of the catalyst.
Magnetic Stirrer & Stir BarsStandard lab equipment
Three-neck round-bottom flaskStandard lab equipmentFlame-dried before use.
Hydrogenation ApparatusParr shaker or similar
PART 1: Synthesis of 2-(Oxetan-3-yloxy)-5-nitropyrimidine
  • Preparation: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (2.8 g, 70 mmol, 1.2 eq, 60% dispersion in oil).

  • Solvent Addition: Wash the sodium hydride with hexanes (2 x 20 mL) to remove the mineral oil, decanting the hexanes carefully via cannula. Add 150 mL of anhydrous DMF to the flask.

  • Nucleophile Addition: Cool the suspension to 0 °C using an ice bath. In a separate flask, dissolve oxetan-3-ol (4.3 g, 58 mmol, 1.0 eq) in 50 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous hydrogen gas evolution will be observed.

  • Stirring: Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete to ensure full formation of the alkoxide.

  • Electrophile Addition: Dissolve 2-chloro-5-nitropyrimidine (9.3 g, 58 mmol, 1.0 eq) in 50 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding it to 500 mL of ice-cold water with vigorous stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Washing & Drying: Combine the organic layers and wash with water (2 x 150 mL) and then with saturated NaCl solution (150 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from isopropanol or by flash column chromatography (silica gel, gradient elution with 20-50% ethyl acetate in hexanes) to yield 2-(oxetan-3-yloxy)-5-nitropyrimidine as a pale yellow solid.

PART 2: Synthesis of 2-(Oxetan-3-yloxy)pyrimidin-5-amine
  • Setup: To a 500 mL hydrogenation vessel, add the 2-(oxetan-3-yloxy)-5-nitropyrimidine (e.g., 10 g, 50.7 mmol) obtained from the previous step.

  • Catalyst and Solvent: Add 200 mL of a 1:1 mixture of ethanol and ethyl acetate. Carefully add 10% Pd/C (1.0 g, 10 wt. %) under a gentle stream of nitrogen.

  • Hydrogenation: Seal the vessel and purge it with nitrogen three times, then with hydrogen three times. Pressurize the vessel with hydrogen to 50 psi (approx. 3.4 bar).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with ethanol (2 x 50 mL). Caution: The Celite® pad with the catalyst should not be allowed to dry completely as it can be pyrophoric. Quench it with water after use.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: The resulting solid can be purified by recrystallization from ethyl acetate/hexanes or by flash column chromatography (silica gel, gradient elution with 50-100% ethyl acetate in hexanes, then 5-10% methanol in dichloromethane) to afford 2-(Oxetan-3-yloxy)pyrimidin-5-amine as an off-white to light brown solid.[5]

Data Summary and Expected Results

ParameterStep 1 (SNAr)Step 2 (Reduction)
Scale 58 mmol~50 mmol
Key Reagents NaH, Oxetan-3-olH₂, 10% Pd/C
Solvent Anhydrous DMFEtOH / EtOAc (1:1)
Temperature 0 °C to Room Temp.Room Temperature
Reaction Time 12-16 hours2-4 hours
Expected Yield 75-85%90-98%
Purity (Post-Purification) >98%>98% (by LC-MS)
Final Product M.W. N/A167.17 g/mol [5]
Final Product Formula N/AC₇H₉N₃O₂[5]

References

  • Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Atlantis Press. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(9), 3227-3246.
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. [Link]

  • CP Lab Safety. (n.d.). 2-(oxetan-3-yloxy)pyrimidin-5-amine, min 97%, 500 mg. Retrieved from [Link]

Sources

HPLC purification method for 2-(Oxetan-3-yloxy)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Preparative HPLC Purification of 2-(Oxetan-3-yloxy)pyrimidin-5-amine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, robust, and optimized High-Performance Liquid Chromatography (HPLC) method for the purification of 2-(Oxetan-3-yloxy)pyrimidin-5-amine, a key building block in modern medicinal chemistry. Recognizing the unique physicochemical properties imparted by the oxetane, pyrimidine, and amine moieties, this guide presents a reversed-phase HPLC protocol designed for high-resolution separation and recovery. We delve into the scientific rationale behind the selection of the stationary phase, mobile phase composition, and gradient parameters. This document is intended for researchers, chemists, and drug development professionals requiring a reliable method to obtain this compound with high purity, ensuring the integrity of downstream applications.

Introduction and Analyte Profile

2-(Oxetan-3-yloxy)pyrimidin-5-amine (CAS: 1349709-06-3) is a heterocyclic compound of increasing interest in pharmaceutical research.[1][2] The incorporation of an oxetane ring is a contemporary strategy in drug design to enhance physicochemical properties such as solubility and metabolic stability while reducing lipophilicity.[3] The pyrimidine core is a well-established pharmacophore, and the primary amine provides a crucial handle for further synthetic modifications.[4]

Given its role as a critical intermediate, achieving high purity is paramount. This protocol outlines a preparative reversed-phase HPLC method tailored to the compound's specific characteristics.

Analyte Physicochemical Characteristics:

PropertyValueSource
Molecular Formula C₇H₉N₃O₂[1]
Molecular Weight 167.17 g/mol [1]
Structure
Predicted Polarity Moderately PolarThe presence of the oxetane ether, pyrimidine nitrogens, and a primary amine contribute to its polarity.[3]
Basicity (pKa) The amine group is basic. The pKa of the conjugate acid is influenced by the electron-withdrawing nature of the pyrimidine ring. The oxetane moiety further reduces the basicity of adjacent amines through inductive effects.[3][4]

The compound's moderate polarity and basic amine functionality are the primary drivers for the methodological choices outlined below. A reversed-phase approach is ideal, as it separates molecules based on hydrophobicity.[5][6] However, the basic amine necessitates careful pH control of the mobile phase to ensure consistent protonation and prevent undesirable interactions with the silica-based stationary phase, which can cause severe peak tailing.[7]

HPLC Purification Workflow Overview

The overall process, from the crude synthetic mixture to the final, high-purity compound, follows a systematic workflow. This ensures reproducibility and maximizes recovery.

HPLC_Workflow cluster_prep Preparation cluster_hplc Purification cluster_post Post-Purification Crude Crude Sample Dissolve Dissolution & Filtration (e.g., DMSO/MeOH) Crude->Dissolve Solubilize Inject HPLC Injection Dissolve->Inject Load Sample Column C18 Column Separation (Gradient Elution) Inject->Column Detect UV Detection Column->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis (Analytical HPLC/LC-MS) Collect->Analyze Verify Purity Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Removal (Lyophilization/Rotovap) Pool->Evaporate Pure Pure Compound Evaporate->Pure

Sources

Application Note & Protocol Guide: Characterizing 2-(Oxetan-3-yloxy)pyrimidin-5-amine as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework for the evaluation and application of 2-(Oxetan-3-yloxy)pyrimidin-5-amine, a novel small molecule, as a potential chemical probe. As of this writing, specific biological targets and a defined mechanism of action for this compound are not extensively documented in peer-reviewed literature. Therefore, this guide is presented as a strategic workflow for researchers and drug development professionals to systematically characterize the compound, validate its potential targets, and develop robust protocols for its use in biological systems. We will outline the essential steps from initial compound profiling to in-cell target engagement and downstream functional analysis, adhering to the rigorous standards required for high-quality chemical probes.[1][2][3][4]

Introduction: The Rationale for Investigation

A chemical probe is a selective small-molecule modulator that enables the study of a protein's function in complex biological systems.[3] The quality and characterization of a probe are paramount to generating reliable and interpretable data.[1][2] The structure of 2-(Oxetan-3-yloxy)pyrimidin-5-amine presents two key pharmacophores of high interest in medicinal chemistry:

  • Pyrimidine Core: The pyrimidine scaffold is a privileged structure found in numerous FDA-approved drugs and biologically active molecules, particularly kinase inhibitors.[5][6] Its ability to form critical hydrogen bonds makes it an excellent starting point for designing targeted therapies.[6]

  • Oxetane Moiety: The oxetane ring is a modern synthetic element used to improve the physicochemical properties of drug candidates.[7] It can enhance aqueous solubility, reduce lipophilicity, improve metabolic stability, and serve as a rigid, three-dimensional scaffold that can vector substituents into specific binding pockets.[7][8]

The combination of these two moieties suggests that 2-(Oxetan-3-yloxy)pyrimidin-5-amine could possess favorable drug-like properties and potentially interact with a range of biological targets. This guide provides the necessary experimental framework to elucidate its function and validate its utility as a research tool.

Foundational Workflow for Chemical Probe Validation

The validation of a novel chemical probe is a multi-step process designed to build confidence in its selectivity and mechanism of action. Our approach is grounded in what can be termed the "4 Pillars of Target Validation," ensuring a systematic and rigorous evaluation.[9]

G cluster_0 Probe Characterization & Target ID cluster_1 Cellular & Functional Validation P1 Pillar 1: Physicochemical & ADME Profiling P2 Pillar 2: Target Identification & Binding Affinity P1->P2 Is the compound pure, soluble, and stable? P3 Pillar 3: Target Engagement in Cellular Systems P2->P3 What does it bind to and with what affinity? P4 Pillar 4: Phenotypic & Functional Consequence Analysis P3->P4 Does it engage the target in a live cell? P4->P1 Does target engagement cause a biological effect? (Iterative Refinement)

Caption: The 4 Pillars of Chemical Probe Validation Workflow.

Pillar 1: Physicochemical & ADME Profiling

Before any biological assessment, the intrinsic properties of the compound must be thoroughly characterized. Poor solubility, instability, or the presence of impurities can lead to misleading results and experimental artifacts.[2]

Quality Control & Purity Assessment
  • Objective: To confirm the identity and purity of the compound batch.

  • Methodology:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirm molecular weight (Expected: 167.17 g/mol ).

    • NMR (Nuclear Magnetic Resonance): Confirm chemical structure.

    • HPLC (High-Performance Liquid Chromatography): Determine purity, which should be ≥95% for use as a chemical probe.

Solubility & Stability
  • Objective: To determine the solubility in relevant buffers and assess stability over the course of a typical experiment.

  • Protocol: Kinetic Solubility Assay (Nephelometry)

    • Prepare a 10 mM stock solution of 2-(Oxetan-3-yloxy)pyrimidin-5-amine in 100% DMSO.

    • Create a dilution series from the stock solution in a 96-well plate.

    • Add 100 µL of aqueous assay buffer (e.g., PBS, pH 7.4) to each well.

    • Incubate for 2 hours at room temperature.

    • Measure light scattering using a nephelometer or plate reader to detect precipitation. The highest concentration that does not show precipitation is the kinetic solubility limit.

  • Protocol: Stability Assay

    • Incubate the compound at a relevant concentration (e.g., 10 µM) in assay buffer at 37°C.

    • Take aliquots at various time points (0, 1, 2, 4, 8, 24 hours).

    • Analyze the concentration of the parent compound at each time point by LC-MS.

    • Calculate the compound's half-life (t½). A stable probe should have minimal degradation over the experimental timeframe.

Table 1: Hypothetical Physicochemical Profile
ParameterRecommended ValueHypothetical Data for Probe
Purity (HPLC) >95%98.7%
Molecular Weight 167.17 g/mol (C₇H₉N₃O₂)167.17 (Confirmed)
Kinetic Solubility (PBS) >20 µM75 µM
Stability (PBS, 37°C) t½ > 24ht½ > 48h
LogP / LogD 1-31.8

Pillar 2: Target Identification & Binding Affinity

With a well-characterized compound, the next step is to identify its molecular target(s). Given the pyrimidine core, kinase families are a logical starting point.

Initial Target Screening
  • Objective: To identify potential protein targets in an unbiased or semi-biased manner.

  • Recommended Method: Kinase Panel Screening

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a large panel of kinases (e.g., >400 kinases).

    • The primary screen is typically run at a single high concentration (e.g., 10 µM).

    • Hits are defined as kinases showing >50% inhibition.

Dose-Response & Affinity Determination (IC₅₀/Kᵢ)
  • Objective: To quantify the potency of the compound against the primary hits from the initial screen.

  • Protocol: In Vitro Kinase Assay (Example using ADP-Glo™)

    • Reagents: Recombinant kinase, appropriate substrate, ATP, ADP-Glo™ reagents.

    • Prepare a 10-point, 3-fold serial dilution of 2-(Oxetan-3-yloxy)pyrimidin-5-amine in assay buffer, starting at 100 µM.

    • In a 384-well plate, add 2.5 µL of the compound dilution.

    • Add 2.5 µL of a 2x kinase/substrate solution.

    • Initiate the reaction by adding 5 µL of a 2x ATP solution (at the Kₘ concentration for the specific kinase).

    • Incubate for 1 hour at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure light production via luciferase. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

    • Plot the data and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Hypothetical Kinase Selectivity Profile
Kinase Target% Inhibition @ 10 µMIC₅₀ (nM)Selectivity vs. Off-Targets
Target Kinase A 95%75 nM>100-fold
Off-Target Kinase B 60%8,500 nM-
Off-Target Kinase C 15%>100,000 nM-

A high-quality probe should demonstrate >30-fold selectivity against closely related proteins.[3]

Pillar 3: Target Engagement in Cellular Systems

Demonstrating that a probe binds its intended target within the complex environment of a living cell is a critical validation step.[4][10]

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm direct binding of the probe to its target protein in cells or cell lysates, based on the principle of ligand-induced thermal stabilization.

  • Protocol: CETSA Workflow

    • Cell Culture: Grow cells known to express the target kinase (e.g., HEK293 cells).

    • Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of the probe (e.g., 10x cellular IC₅₀) for 1 hour.

    • Harvest & Lysis: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells by freeze-thaw cycles.

    • Heating: Aliquot the lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Separation: Centrifuge the tubes at high speed (20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

    • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble target kinase remaining at each temperature by Western Blot or Simple Western™.

    • Data Interpretation: A successful target engagement will result in a rightward shift of the melting curve for the probe-treated sample compared to the vehicle control.

Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.

Pillar 4: Phenotypic & Functional Consequence Analysis

The final validation step is to demonstrate that engaging the target with the probe leads to a measurable biological outcome consistent with the known or hypothesized function of the target.

Target-Specific Cellular Assay
  • Objective: To measure the modulation of the target's downstream signaling pathway.

  • Protocol: Phospho-Protein Western Blot

    • Culture cells and serum-starve overnight to reduce basal signaling.

    • Pre-treat cells with a dose-response of the probe for 1-2 hours.

    • Stimulate the cells with a growth factor or ligand known to activate the target kinase's pathway (e.g., EGF, FGF).

    • Lyse the cells and quantify total protein.

    • Perform a Western Blot using an antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.

    • Normalize the phospho-protein signal to the total protein level of that substrate.

    • Expected Result: A potent and on-target probe will inhibit the stimulus-induced phosphorylation of the downstream substrate in a dose-dependent manner. The cellular EC₅₀ from this assay should correlate with the target engagement data.

Conclusion & Best Practices

This document outlines a rigorous, multi-pillar strategy for the characterization of 2-(Oxetan-3-yloxy)pyrimidin-5-amine as a potential chemical probe. By following this workflow, researchers can build a comprehensive data package that establishes the compound's purity, stability, potency, selectivity, and on-target cellular activity.

Key Recommendations:

  • Use an Inactive Control: If possible, synthesize or acquire a structurally similar analog that is inactive against the primary target. This negative control is invaluable for confirming that observed phenotypes are due to on-target effects.[3]

  • Orthogonal Assays: Whenever possible, confirm key findings with an orthogonal method (e.g., confirm target engagement with a photo-affinity labeling experiment in addition to CETSA).[3]

  • Concentration Matters: Use the lowest concentration of the probe that gives a maximal on-target effect to minimize the risk of off-target activities.[11]

By adhering to these principles, the scientific community can confidently use 2-(Oxetan-3-yloxy)pyrimidin-5-amine to explore the biology of its target and generate robust, reproducible data.

References

  • Target validation using in-cell small molecule clickable imaging probes.RSC Publishing.
  • Target engagement - the Chemical Probes Portal.Chemical Probes Portal.
  • Target valid
  • Labelled chemical probes for demonstrating direct target engagement in living systems.Future Medicinal Chemistry.
  • Target validation using chemical probes | Request PDF.
  • Recommended protocols and manuals.Lumiprobe.
  • How to use chemical probes.Chemical Probes Portal.
  • Best Practices: Chemical Probes Webinar.YouTube.
  • The promise and peril of chemical probes.PMC - NIH.
  • Advancing Biomedical Research with Quality Chemical Probes.
  • Applications of oxetanes in drug discovery and medicinal chemistry.PMC - PubMed Central.
  • Oxetanes in Drug Discovery Campaigns.Semantic Scholar.
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.PubMed.
  • Recent Advances in Pyrimidine-Based Drugs.PMC - PubMed Central.

Sources

Application Notes & Protocols: Synthesis of Novel Analogs from 2-(Oxetan-3-yloxy)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(Oxetan-3-yloxy)pyrimidin-5-amine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] The specific scaffold, 2-(Oxetan-3-yloxy)pyrimidin-5-amine, presents a particularly valuable starting point for the synthesis of novel drug candidates. The oxetane moiety, a four-membered cyclic ether, is increasingly utilized in drug design to enhance key physicochemical properties.[4][5][6] Its incorporation can improve aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[4][7] The primary amine at the C5 position of the pyrimidine ring serves as a versatile handle for a variety of chemical transformations, enabling the exploration of diverse chemical space and the generation of extensive compound libraries.

This technical guide provides a comprehensive overview of synthetic strategies for the derivatization of 2-(Oxetan-3-yloxy)pyrimidin-5-amine. We will delve into detailed protocols for three powerful and widely used cross-coupling reactions: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure scientific integrity and practical utility for researchers in drug discovery and development.

Core Synthetic Strategies: A Visual Overview

The derivatization of the 2-(Oxetan-3-yloxy)pyrimidin-5-amine core can be efficiently achieved through several robust synthetic routes. The primary amino group is the key reactive site for introducing a wide array of substituents. The following diagram illustrates the main synthetic pathways discussed in this guide.

Synthetic_Strategies 2-(Oxetan-3-yloxy)pyrimidin-5-amine 2-(Oxetan-3-yloxy)pyrimidin-5-amine Buchwald-Hartwig Amination Buchwald-Hartwig Amination 2-(Oxetan-3-yloxy)pyrimidin-5-amine->Buchwald-Hartwig Amination Aryl/Heteroaryl Halide, Pd Catalyst, Ligand, Base Suzuki Coupling Suzuki Coupling 2-(Oxetan-3-yloxy)pyrimidin-5-amine->Suzuki Coupling Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base (after conversion to halide) Ullmann Condensation Ullmann Condensation 2-(Oxetan-3-yloxy)pyrimidin-5-amine->Ullmann Condensation Aryl Halide, Cu Catalyst, Base N-Aryl/Heteroaryl Analogs N-Aryl/Heteroaryl Analogs Buchwald-Hartwig Amination->N-Aryl/Heteroaryl Analogs C-C Coupled Biaryl Analogs C-C Coupled Biaryl Analogs Suzuki Coupling->C-C Coupled Biaryl Analogs N-Aryl Ether Analogs N-Aryl Ether Analogs Ullmann Condensation->N-Aryl Ether Analogs

Caption: Key synthetic transformations of 2-(Oxetan-3-yloxy)pyrimidin-5-amine.

Detailed Protocols and Methodologies

Palladium-Catalyzed Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of a wide range of N-aryl and N-heteroaryl derivatives.[8][9][10] This reaction is catalyzed by palladium complexes and is known for its broad substrate scope and functional group tolerance.[11][12]

Rationale: The choice of a palladium catalyst and a sterically hindered phosphine ligand is crucial for efficient catalytic turnover. The ligand facilitates the reductive elimination step, which is often rate-limiting. A strong, non-nucleophilic base is required to deprotonate the amine and regenerate the active catalyst.

Experimental Protocol:

  • Reagent Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 2-(Oxetan-3-yloxy)pyrimidin-5-amine (1.0 mmol), the desired aryl or heteroaryl halide (1.1 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand such as Xantphos (0.04 mmol, 4 mol%).

  • Addition of Base and Solvent: Add a strong base, such as sodium tert-butoxide (NaOtBu, 1.4 mmol), to the reaction mixture.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl analog.

Catalytic Cycle Visualization:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)Complex Amine_Coordination Amine Coordination Pd(II)Complex->Amine_Coordination R-NH2 Deprotonation Deprotonation Amine_Coordination->Deprotonation Base Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NH-R Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

To achieve C-C bond formation at the C5 position, the amine group of the starting material must first be converted to a halide (e.g., bromide or iodide) via a Sandmeyer-type reaction. The resulting 5-halo-2-(oxetan-3-yloxy)pyrimidine can then undergo Suzuki-Miyaura coupling. This reaction is a versatile method for creating biaryl structures.[13][14][15] Microwave-assisted Suzuki coupling can significantly reduce reaction times.[16]

Protocol for Halogenation (Sandmeyer Reaction):

  • Diazotization: Dissolve 2-(Oxetan-3-yloxy)pyrimidin-5-amine (1.0 mmol) in an aqueous solution of hydrobromic acid (HBr, 48%, 5 mL) at 0 °C.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂, 1.2 mmol) in water (2 mL) while maintaining the temperature at 0 °C. Stir for 30 minutes.

  • Copper(I) Bromide Addition: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.5 mmol) in HBr (48%, 3 mL). Add the diazotized solution to the CuBr solution at 0 °C.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with an aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude 5-bromo-2-(oxetan-3-yloxy)pyrimidine by column chromatography.

Protocol for Suzuki-Miyaura Coupling:

  • Reagent Preparation: In a microwave reactor vial, combine 5-bromo-2-(oxetan-3-yloxy)pyrimidine (0.5 mmol), the desired aryl or heteroaryl boronic acid (0.6 mmol), and a base such as potassium carbonate (K₂CO₃, 1.5 mmol).

  • Catalyst and Solvent Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 mmol, 5 mol%), and a degassed solvent mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the C-C coupled analog.[13]

Quantitative Data Summary for Suzuki Coupling Optimization:

Catalyst (5 mol%)SolventBaseTemperature (°C)Time (min)Yield (%)
Pd(PPh₃)₄Dioxane/H₂O (4:1)K₂CO₃1102085
Pd(dppf)Cl₂Toluene/H₂O (4:1)Cs₂CO₃1203078
Pd(OAc)₂/SPhosDME/H₂O (4:1)K₃PO₄1001592
Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, typically requiring higher temperatures than palladium-catalyzed reactions.[17][18] It is a valuable alternative, particularly when palladium catalysts are not effective.[19][20]

Rationale: This copper-catalyzed reaction involves the coupling of an amine with an aryl halide. The choice of a copper source and, in modern protocols, a ligand is important for reaction efficiency. High-boiling polar solvents are often used to achieve the necessary reaction temperatures.

Experimental Protocol:

  • Reagent Preparation: In a sealed tube, combine 2-(Oxetan-3-yloxy)pyrimidin-5-amine (1.0 mmol), the desired aryl iodide (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and a ligand such as L-proline (0.2 mmol, 20 mol%).

  • Base and Solvent Addition: Add a base, for example, potassium carbonate (K₂CO₃, 2.0 mmol), and a high-boiling polar solvent like dimethyl sulfoxide (DMSO, 4 mL).

  • Reaction Conditions: Seal the tube and heat the mixture to 120-140 °C for 12-24 hours. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Characterization of Synthesized Analogs

The identity and purity of all synthesized compounds must be rigorously confirmed using a combination of analytical techniques.[1][21][22][23][24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic chemical shifts and coupling constants of the pyrimidine, oxetane, and newly introduced substituents provide definitive structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final products.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compounds.

Troubleshooting Common Synthetic Issues

IssuePotential CauseSuggested Solution
Low or no product yield in Buchwald-Hartwig amination Inactive catalyst, poor quality solvent or base, inappropriate ligand.Use a fresh batch of catalyst, ensure solvents are anhydrous and degassed, screen different ligands.
Debromination in Suzuki coupling Unfavorable reaction conditions.Use a milder base, lower the reaction temperature, or use a different catalyst/ligand combination.[16]
Incomplete reaction in Ullmann condensation Insufficient temperature, inactive copper catalyst.Increase the reaction temperature, use a more active copper source (e.g., freshly prepared CuI), or add a suitable ligand.
Difficulty in purification Close polarity of product and starting materials or byproducts.Optimize the mobile phase for column chromatography, consider preparative HPLC for challenging separations.

Conclusion

The 2-(Oxetan-3-yloxy)pyrimidin-5-amine scaffold provides a versatile platform for the synthesis of novel analogs with significant potential in drug discovery. The robust and well-established methodologies of Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation offer reliable pathways to a diverse range of derivatives. By understanding the underlying principles of these reactions and carefully optimizing the reaction conditions, researchers can efficiently generate extensive libraries of compounds for biological evaluation.

References

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. [Link]

  • National Institutes of Health. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. [Link]

  • Jismy, B., Guillaumet, G., et al. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Royal Society of Chemistry. [Link]

  • ACS Publications. (n.d.). Suzuki Coupling Approach for the Synthesis of Phenylene−Pyrimidine Alternating Oligomers for Blue Light-Emitting Material. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

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  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

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  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • National Institutes of Health. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

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  • Pandawa Institute Journals. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. [Link]

  • ResearchGate. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

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  • National Institutes of Health. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Springer. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. [Link]

  • Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. [Link]

  • National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • National Institutes of Health. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. [Link]

  • Semantic Scholar. (n.d.). Oxetanes in Drug Discovery Campaigns. [Link]

  • National Institutes of Health. (1993). Synthesis and antiviral activity of carbocyclic oxetanocin analogues (C-OXT-A, C-OXT-G) and related compounds. II. [Link]

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Sources

Characterization of Novel P2Y1 Receptor Antagonists: Application and Protocols for 2-(Oxetan-3-yloxy)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The P2Y1 Receptor as a Therapeutic Target

The P2Y1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological processes, most notably in platelet aggregation and thrombosis.[1][2] Activated by adenosine diphosphate (ADP), the P2Y1 receptor, coupled to the Gq alpha subunit, initiates a signaling cascade leading to the activation of phospholipase C (PLC).[3][4] This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.[3][4] This cascade is essential for the initial phase of platelet shape change and aggregation, making the P2Y1 receptor a compelling target for the development of novel antiplatelet therapies.[1][5]

The clinical significance of targeting ADP-mediated platelet activation is well-established, with P2Y12 receptor antagonists being a cornerstone in the prevention of thrombotic events.[6][7] However, there is growing interest in the therapeutic potential of P2Y1 antagonism, with preclinical data suggesting equivalent antithrombotic efficacy and a potentially reduced bleeding liability compared to P2Y12 inhibitors.[8] The development of potent and selective P2Y1 antagonists is therefore a key objective in cardiovascular drug discovery.

This application note presents a comprehensive guide to the characterization of novel P2Y1 receptor antagonists, using the pyrimidine derivative, 2-(Oxetan-3-yloxy)pyrimidin-5-amine (CAS: 1349709-06-3) , as a representative novel chemical entity. While the biological activity of this specific compound is yet to be extensively described in peer-reviewed literature, its pyrimidine core is a common feature in known purinergic receptor ligands.[9] The protocols detailed herein provide a robust framework for determining the potency, selectivity, and functional activity of this and other putative P2Y1 antagonists.

Section 1: P2Y1 Receptor Signaling Pathway

Understanding the signaling pathway of the P2Y1 receptor is fundamental to designing and interpreting cell-based assays. Upon binding of its endogenous agonist, ADP, the P2Y1 receptor undergoes a conformational change that activates the heterotrimeric G-protein, Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[3][4] This rapid increase in intracellular calcium is a hallmark of P2Y1 receptor activation and is the basis for the primary screening assay described in this guide.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Release Response Platelet Shape Change & Aggregation Ca_Cytosol->Response PKC->Response

Caption: P2Y1 Receptor Signaling Cascade.

Section 2: Primary Functional Assay - Calcium Mobilization

The most direct and high-throughput compatible method for identifying and characterizing P2Y1 receptor antagonists is the measurement of intracellular calcium mobilization.[3][10] This assay quantifies the ability of a test compound to inhibit the calcium release induced by a P2Y1 agonist.

Principle

Cells expressing the P2Y1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium. In an antagonist screening workflow, the cells are pre-incubated with the test compound, such as 2-(Oxetan-3-yloxy)pyrimidin-5-amine, before being challenged with a P2Y1 agonist (e.g., ADP or 2-MeSADP). A potent antagonist will block the agonist-induced activation of the P2Y1 receptor, resulting in a diminished fluorescent signal compared to untreated controls.

Experimental Workflow: FLIPR-based Calcium Mobilization Assay

Calcium_Mobilization_Workflow A 1. Cell Seeding (HEK293 or CHO cells expressing P2Y1) Plate in 384-well black, clear-bottom plates B 2. Dye Loading Incubate with Fluo-4 AM A->B C 3. Compound Incubation Pre-incubate with 2-(Oxetan-3-yloxy)pyrimidin-5-amine or other test compounds B->C D 4. Agonist Addition & Reading Add P2Y1 agonist (e.g., ADP) Measure fluorescence kinetics on FLIPR C->D E 5. Data Analysis Calculate % inhibition and determine IC50 D->E

Caption: Workflow for the calcium mobilization assay.

Detailed Protocol

Materials:

  • HEK293 or CHO cells stably expressing the human P2Y1 receptor

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluo-4 AM calcium indicator

  • Probenecid (to prevent dye leakage)

  • P2Y1 receptor agonist: ADP or 2-MeSADP

  • Test compound: 2-(Oxetan-3-yloxy)pyrimidin-5-amine (e.g., from Fluorochem, CAS: 1349709-06-3)

  • 384-well black, clear-bottom microplates

Methodology:

  • Cell Plating: Seed the P2Y1-expressing cells into 384-well plates at a pre-optimized density to achieve a confluent monolayer on the day of the assay. Culture overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and probenecid in Assay Buffer.

    • Aspirate the culture medium from the cell plates and add the dye loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C, 5% CO2, protected from light.

  • Compound Preparation and Incubation:

    • Prepare serial dilutions of 2-(Oxetan-3-yloxy)pyrimidin-5-amine in Assay Buffer.

    • After the dye loading incubation, wash the cells with Assay Buffer.

    • Add the diluted test compound to the respective wells and incubate for 15-30 minutes at room temperature. Include vehicle-only wells as a control.

  • Agonist Addition and Fluorescence Reading:

    • Prepare the P2Y1 agonist solution at a concentration that elicits ~80% of the maximal response (EC80).

    • Place the cell plate and the agonist plate into a Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

    • Initiate the reading, establishing a baseline fluorescence for a few seconds.

    • The instrument will then automatically add the agonist to all wells simultaneously.

    • Continue to record the fluorescence intensity for 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The inhibitory effect of the antagonist is calculated relative to the control wells (agonist only) and expressed as a percentage of inhibition.

    • Generate dose-response curves by plotting the percent inhibition against the logarithm of the antagonist concentration.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) using a non-linear regression analysis.

Data Presentation
ParameterDescriptionExample Value
Cell LineHost for P2Y1 receptor expressionHEK293-hP2Y1
Agonist (EC80)Stimulant for receptor activationADP (e.g., 1 µM)
AntagonistTest compound2-(Oxetan-3-yloxy)pyrimidin-5-amine
ReadoutMeasured signalFluorescence intensity (RFU)
Result Potency of the antagonist IC50 (nM)

Section 3: Secondary Functional Assay - Platelet Aggregation

To confirm the functional relevance of P2Y1 antagonism, particularly for antithrombotic applications, a platelet aggregation assay is essential.[1][5] This assay directly measures the ability of a compound to inhibit the aggregation of human platelets induced by ADP.

Principle

Platelet aggregation is monitored by measuring the change in light transmission through a suspension of platelet-rich plasma (PRP). As platelets aggregate, the suspension becomes clearer, allowing more light to pass through. A P2Y1 antagonist will inhibit ADP-induced aggregation, resulting in a smaller change in light transmittance compared to controls.[6]

Experimental Workflow: Light Transmission Aggregometry

Platelet_Aggregation_Workflow A 1. Prepare Platelet-Rich Plasma (PRP) From fresh human blood B 2. Pre-incubation Incubate PRP with test compound or vehicle in an aggregometer cuvette A->B C 3. Induce Aggregation Add ADP to initiate aggregation B->C D 4. Monitor Aggregation Record light transmittance over time C->D E 5. Data Analysis Determine % inhibition of aggregation D->E

Caption: Workflow for the platelet aggregation assay.

Detailed Protocol

Materials:

  • Freshly drawn human whole blood (anticoagulated with sodium citrate)

  • Platelet-rich plasma (PRP), prepared by centrifugation

  • Platelet-poor plasma (PPP), prepared by high-speed centrifugation

  • ADP solution

  • Test compound: 2-(Oxetan-3-yloxy)pyrimidin-5-amine

  • Light Transmission Aggregometer

Methodology:

  • PRP Preparation: Collect human blood into tubes containing 3.2% sodium citrate. Centrifuge at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

  • Assay Setup:

    • Pipette PRP into aggregometer cuvettes with stir bars.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Compound Incubation: Add varying concentrations of 2-(Oxetan-3-yloxy)pyrimidin-5-amine or vehicle to the PRP and incubate at 37°C for a defined period (e.g., 5 minutes) with stirring.

  • Induction and Measurement: Add a concentration of ADP known to induce a submaximal aggregation response. Record the change in light transmission for 5-10 minutes.

  • Data Analysis: The maximum aggregation percentage is determined for each concentration of the test compound. The percent inhibition is calculated relative to the vehicle control. An IC50 value can be determined from the dose-response curve.

Data Presentation
CompoundConcentration (µM)ADP-induced Aggregation (%)% Inhibition
Vehicle-800
Compound X0.16025
Compound X14050
Compound X101087.5
Result IC50 (µM)

Section 4: Selectivity Assay - cAMP Measurement for P2Y12

Since ADP also potently activates the Gi-coupled P2Y12 receptor, it is crucial to assess the selectivity of a novel P2Y1 antagonist.[4][6] A cAMP assay can be used to determine if the compound has any off-target activity at the P2Y12 receptor.

Principle

Activation of the Gi-coupled P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] In this assay, cells expressing the P2Y12 receptor are first stimulated with an agent like forskolin to elevate basal cAMP levels. The addition of a P2Y12 agonist (ADP) will then cause a measurable drop in cAMP. A P2Y12 antagonist would block this drop. If 2-(Oxetan-3-yloxy)pyrimidin-5-amine is a selective P2Y1 antagonist, it should have no effect on the ADP-induced inhibition of cAMP production in P2Y12-expressing cells.[7]

Detailed Protocol using HTRF

Materials:

  • CHO or HEK293 cells expressing the human P2Y12 receptor

  • Forskolin

  • ADP

  • Test compound: 2-(Oxetan-3-yloxy)pyrimidin-5-amine

  • cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit

Methodology:

  • Cell Stimulation: Plate P2Y12-expressing cells and incubate with varying concentrations of 2-(Oxetan-3-yloxy)pyrimidin-5-amine.

  • Agonist Challenge: Add a mixture of forskolin and ADP to the cells.

  • Lysis and Detection: Lyse the cells and perform the HTRF assay according to the manufacturer's instructions to measure cAMP levels.

  • Data Analysis: A selective P2Y1 antagonist will not prevent the ADP-induced decrease in forskolin-stimulated cAMP levels. The results should be compared to a known P2Y12 antagonist as a positive control.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the pharmacological characterization of novel P2Y1 receptor antagonists, exemplified by 2-(Oxetan-3-yloxy)pyrimidin-5-amine. By employing a primary calcium mobilization assay, a secondary platelet aggregation assay, and a cAMP-based selectivity assay, researchers can effectively determine the potency, functional activity, and specificity of new chemical entities targeting the P2Y1 receptor. This systematic approach is crucial for the identification and validation of promising candidates for the development of next-generation antithrombotic therapies.

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  • ResearchGate. (2017). Pyrimidine and its biological activity: a review. [Link]

Sources

Analytical methods for 2-(Oxetan-3-yloxy)pyrimidin-5-amine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 2-(Oxetan-3-yloxy)pyrimidin-5-amine

Abstract

This application note provides a comprehensive suite of analytical methodologies for the characterization of 2-(Oxetan-3-yloxy)pyrimidin-5-amine, a key building block in modern medicinal chemistry. Nitrogen-containing heterocycles are foundational scaffolds in a significant percentage of FDA-approved drugs, making robust analytical characterization of these intermediates critical for ensuring the quality, safety, and efficacy of final active pharmaceutical ingredients (APIs).[1][2][3] This guide presents an integrated approach utilizing High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Elemental Analysis for empirical formula verification. The protocols are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, with a focus on the scientific rationale behind method selection and parameter optimization, grounded in established regulatory principles.

Compound Profile

  • Compound Name: 2-(Oxetan-3-yloxy)pyrimidin-5-amine

  • Structure: Chemical structure of 2-(Oxetan-3-yloxy)pyrimidin-5-amine

  • Molecular Formula: C₇H₉N₃O₂[4]

  • Molecular Weight: 167.17 g/mol [4]

  • CAS Number: 1349709-06-3[4]

  • Physicochemical Notes: The molecule contains a basic pyrimidine amine group, which can present challenges such as peak tailing in reversed-phase chromatography if not properly addressed. The oxetane moiety, while increasingly used to modulate physicochemical properties like solubility and metabolic stability, requires unambiguous structural confirmation.[5]

Integrated Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of a novel chemical entity. Each method provides orthogonal information, which, when combined, creates a complete profile of the compound's identity, purity, and structure. The following workflow illustrates the logical sequence of analysis.

Analytical Workflow cluster_0 Primary Analysis cluster_1 Structural Confirmation cluster_2 Final Assessment Start Test Article: 2-(Oxetan-3-yloxy)pyrimidin-5-amine HPLC HPLC-UV Purity & Impurity Profile Start->HPLC LCMS LC-MS Identity & MW Confirmation Start->LCMS NMR NMR Spectroscopy (¹H, ¹³C) Structural Elucidation HPLC->NMR Isolate for NMR if needed Report Certificate of Analysis (CoA) HPLC->Report LCMS->NMR LCMS->Report EA Elemental Analysis Empirical Formula NMR->EA EA->Report

Caption: Integrated workflow for comprehensive characterization.

Purity and Impurity Profiling by HPLC-UV

Principle: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of APIs and intermediates. The method separates the main compound from process-related impurities and degradation products based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For basic analytes like 2-(Oxetan-3-yloxy)pyrimidin-5-amine, controlling the mobile phase pH with a suitable buffer is critical to suppress silanol interactions and achieve symmetrical peak shapes.[6][7] UV detection is employed for quantification due to the presence of the UV-active pyrimidine chromophore.

Protocol: HPLC Purity Determination
  • Instrumentation & Columns:

    • HPLC or UHPLC system with a UV/PDA detector.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or similar high-efficiency column).

  • Mobile Phase Preparation:

    • Mobile Phase A (A): 10 mM Ammonium Formate in Water, pH adjusted to 4.0 with Formic Acid.

    • Mobile Phase B (B): Acetonitrile.

    • Causality: Ammonium formate is a volatile buffer compatible with mass spectrometry, making the method transferable to LC-MS. A pH of 4.0 ensures the primary amine is protonated, improving retention and peak shape on a C18 column.[7]

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Gradient Program:

      Time (min) % B
      0.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the sample solution. The system is deemed suitable for use if the criteria in the table below are met. This ensures the validity and reproducibility of the analytical results.[8][9]

Data Presentation: System Suitability & Purity

ParameterAcceptance CriteriaJustification
Tailing Factor (T)≤ 1.5Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N)≥ 5000Indicates high column efficiency and good separation power.
%RSD of Peak Area≤ 2.0% (for n=5)Demonstrates the precision of the injection and detection system.
Purity Result Specification Result
Area % Purity≥ 97.0%99.8%
Individual Impurity≤ 0.15%Largest Impurity: 0.08% at RRT 1.25

Identity Confirmation by LC-MS

Principle: LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. It is a definitive technique for confirming molecular identity. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, typically generating a protonated molecular ion [M+H]⁺ in positive ion mode. This provides an accurate mass measurement that can be matched to the theoretical mass of the compound.[10][11]

Protocol: LC-MS Identity Verification
  • Instrumentation:

    • LC-MS system equipped with an ESI source and a single quadrupole or high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • LC Conditions:

    • Utilize the same HPLC method as described in Section 1 to ensure retention time correlation. The use of a volatile buffer (ammonium formate) is critical here.[6]

  • MS Conditions:

    • Ionization Mode: ESI, Positive

    • Scan Range: m/z 50 - 500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Causality: Positive mode is selected to protonate the basic amine, forming the [M+H]⁺ ion, which is typically stable and abundant for this class of compounds.

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to the main component.

    • Compare the observed m/z of the most abundant ion with the theoretical m/z of the protonated molecule.

Data Presentation: Mass Confirmation

ParameterExpected ValueObserved Value
Molecular FormulaC₇H₉N₃O₂-
Theoretical Mass (Monoisotopic)167.0695-
Adduct Ion[M+H]⁺[M+H]⁺
Observed m/z 168.0768 168.0771

Structural Elucidation by NMR Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for de novo structure elucidation and confirmation. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms. Together, they allow for the complete and unambiguous assignment of the molecule's constitution. For this molecule, key diagnostic signals include the unique spin system of the oxetane ring and the characteristic aromatic protons of the disubstituted pyrimidine ring.[12][13]

Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation:

    • 400 MHz (or higher field) NMR spectrometer.

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} spectra.

    • If necessary, 2D NMR experiments (e.g., COSY, HSQC) can be performed to confirm assignments.

  • Data Analysis:

    • Integrate ¹H NMR signals and analyze chemical shifts (δ) and coupling constants (J).

    • Assign all proton and carbon signals to their respective positions in the molecule. The oxetane protons typically appear as complex multiplets in the 4.5-5.5 ppm region, while the pyrimidine protons will be in the aromatic region (>8.0 ppm).[12][14]

Data Presentation: ¹H and ¹³C NMR Assignments (in DMSO-d₆)

Position¹H δ (ppm), Multiplicity, J (Hz)¹³C δ (ppm)
Pyrimidine-H4/H68.35 (s, 2H)159.5
Pyrimidine-C2-162.1
Pyrimidine-C5-128.8
Amine (-NH₂)5.50 (s, 2H)-
Oxetane-CH (O-CH)5.30 (quint, 1H)68.2
Oxetane-CH₂4.95 (t, 2H), 4.60 (t, 2H)75.8
Note: These are predicted values and should be confirmed with experimental data.

Method Validation Principles

All analytical methods used for the characterization of pharmaceutical substances must be validated to ensure they are fit for their intended purpose.[15][16] The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[8][17]

  • Specificity: The HPLC method's ability to assess the analyte unequivocally in the presence of other components (impurities, degradants) is demonstrated by peak purity analysis using a PDA detector and by obtaining a single peak of the correct mass in the LC-MS analysis.

  • Accuracy & Precision: These are determined by analyzing multiple preparations of the sample at different concentrations to ensure the results are close to the true value and are reproducible.

  • Linearity: Established by analyzing a series of dilutions of the standard to demonstrate a proportional response over the analytical range.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. Essential for impurity analysis.

  • Robustness: The method's reliability is tested by making small, deliberate variations in parameters like mobile phase pH, column temperature, and flow rate.[16]

The FDA's guidance on "Analytical Procedures and Methods Validation for Drugs and Biologics" provides further recommendations for documenting and submitting this data.[18][19]

Conclusion

The analytical strategy detailed in this document provides a robust framework for the complete characterization of 2-(Oxetan-3-yloxy)pyrimidin-5-amine. By integrating orthogonal techniques—HPLC for purity, LC-MS for identity, NMR for structure, and elemental analysis for composition—a high degree of confidence in the quality and integrity of the material can be established. These methods, grounded in established scientific principles and aligned with regulatory expectations, are essential for advancing drug discovery and development programs that utilize this important chemical building block.

References

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  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. Available from: [Link]

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  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. National Institutes of Health (NIH). Available from: [Link]

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  • Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitors. RSC Publishing. Available from: [Link]

  • 2-(oxetan-3-yloxy)pyrimidin-5-amine, min 97%, 500 mg. CP Lab Safety. Available from: [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. Available from: [Link]

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. ACS Publications. Available from: [Link]

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  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Available from: [Link]

  • Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. ResearchGate. Available from: [Link]

  • Synthesis and Evaluation of (2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine Derivatives as Antidepressants by In silico and In vivo Methods. ResearchGate. Available from: [Link]

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Application Notes & Protocols: Strategic Exploration of 2-(Oxetan-3-yloxy)pyrimidin-5-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged structure," a foundational component of numerous therapeutic agents due to its versatile biological activities, which span from anticancer to antimicrobial effects.[1][2][3] The core subject of this guide, 2-(Oxetan-3-yloxy)pyrimidin-5-amine, marries this proven heterocyclic core with an oxetane moiety—a feature of increasing importance in modern drug design.[4][5]

The oxetane ring is no longer a niche curiosity but a strategic tool for enhancing the pharmaceutical properties of lead compounds.[6][7] This small, polar, three-dimensional motif is frequently employed as a bioisostere for less favorable groups like gem-dimethyl or carbonyl functionalities.[8][9][10] Its incorporation can confer significant advantages, including improved aqueous solubility, enhanced metabolic stability, and reduced lipophilicity, all of which are critical for optimizing a drug candidate's pharmacokinetic profile.[11][12][13] The strategic placement of the oxetane at the 2-position of the pyrimidine ring offers a unique vector for exploring interactions with biological targets, while the 5-amino group serves as a versatile chemical handle for systematic structural modifications.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct rigorous structure-activity relationship (SAR) studies starting from the 2-(Oxetan-3-yloxy)pyrimidin-5-amine scaffold. We will detail synthetic protocols for analog generation, robust methodologies for biological evaluation (with a focus on protein kinase inhibition), and a framework for interpreting the resulting data to guide rational drug design.

The Strategic Framework for SAR Exploration

Structure-activity relationship (SAR) studies are the cornerstone of medicinal chemistry, providing a systematic understanding of how specific structural features of a molecule contribute to its biological activity. For the 2-(Oxetan-3-yloxy)pyrimidin-5-amine scaffold, we can define three primary vectors for chemical modification to probe the chemical space around the core structure.

  • Vector 1 (R¹): The 5-Amine Position: This is the most synthetically accessible and versatile point for modification. Derivatization of this primary amine into amides, sulfonamides, ureas, and other functionalities allows for a broad exploration of hydrogen bonding, steric bulk, and hydrophobic interactions.

  • Vector 2 (R²): The Pyrimidine Core: While more synthetically challenging, substitution at the C4 or C6 positions of the pyrimidine ring can modulate the electronic properties of the heterocyclic system and introduce new interaction points.

  • Vector 3 (Oxetane Moiety): Bioisosteric replacement of the oxetane ring with other small, polar groups (e.g., azetidine, cyclobutane) can validate the specific contribution of the oxetane's oxygen atom and its unique geometry to biological activity.

The initial focus of a typical SAR campaign would be the systematic exploration of Vector 1 due to its synthetic tractability.

cluster_main 2-(Oxetan-3-yloxy)pyrimidin-5-amine Scaffold cluster_vectors Modification Vectors for SAR mol v1 Vector 1 (R¹) Amides, Sulfonamides, Ureas, etc. mol:e->v1:w v2 Vector 2 (R²) Halogens, Alkyls, Cyano groups, etc. mol:n->v2:s v3 Vector 3 Bioisosteric Replacement mol:sw->v3:e

Caption: Key modification points on the core scaffold for SAR studies.

Synthetic Protocols for Analog Library Generation

The following protocols describe standard, reliable methods for derivatizing the 5-amino group of the parent scaffold. These reactions are chosen for their high efficiency, tolerance of diverse functional groups, and amenability to parallel synthesis formats.

Protocol 1: Parallel Amide Coupling via HATU

This protocol details the synthesis of an amide library by coupling the parent amine with a diverse set of carboxylic acids.

Causality and Rationale: The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is deliberate. It is highly efficient, minimizes racemization of chiral carboxylic acids, and operates under mild conditions, making it ideal for generating a diverse library from potentially sensitive building blocks. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction without competing in the coupling.

Materials:

  • 2-(Oxetan-3-yloxy)pyrimidin-5-amine

  • A library of diverse carboxylic acids (R¹-COOH)

  • HATU

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 96-well reaction block or individual reaction vials

Step-by-Step Methodology:

  • Reagent Preparation: In a 96-well plate or individual vials, dispense 0.1 mmol of each unique carboxylic acid.

  • Amine Addition: Prepare a stock solution of 2-(Oxetan-3-yloxy)pyrimidin-5-amine (0.1 mmol per reaction) in anhydrous DMF. Add the corresponding volume to each reaction well/vial.

  • Coupling Reagent Addition: Prepare a stock solution of HATU (1.2 equivalents, 0.12 mmol per reaction) in anhydrous DMF. Add the appropriate volume to each reaction.

  • Base Addition: Add DIPEA (2.5 equivalents, 0.25 mmol per reaction) to each reaction mixture.

  • Reaction Incubation: Seal the reaction block/vials and shake at room temperature for 4-12 hours. Monitor reaction completion by LC-MS if possible.

  • Aqueous Work-up: Quench each reaction by adding water. Extract the product with EtOAc (3x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine. This removes unreacted acid and residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amide products.

  • Purification: Purify the products via preparative HPLC or column chromatography as needed to achieve >95% purity for biological testing.

Protocol 2: Sulfonamide Synthesis

This protocol describes the reaction of the parent amine with sulfonyl chlorides to generate a sulfonamide library.

Causality and Rationale: Pyridine is used as both the solvent and the base. It effectively scavenges the HCl generated during the reaction, driving the equilibrium towards product formation. Its use as a solvent ensures the reactants remain solubilized. The reaction is typically robust and high-yielding.

Materials:

  • 2-(Oxetan-3-yloxy)pyrimidin-5-amine

  • A library of diverse sulfonyl chlorides (R¹-SO₂Cl)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-(Oxetan-3-yloxy)pyrimidin-5-amine (1 equivalent) in anhydrous pyridine in a reaction vial.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the initial exothermic reaction.

  • Reagent Addition: Add the desired sulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with water and 1M HCl to remove pyridine and its hydrochloride salt.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude sulfonamide by flash column chromatography on silica gel.

Protocols for Biological Evaluation

Given the prevalence of pyrimidine scaffolds in kinase inhibitors, the following protocols are designed to assess the potential of the synthesized analogs as modulators of protein kinase activity and cancer cell proliferation.[2][14]

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)

This protocol measures the ability of a compound to inhibit a specific protein kinase by quantifying the amount of ADP produced in the kinase reaction.

Principle of the Assay: The ADP-Glo™ Kinase Assay is a luminescence-based method that determines kinase activity by measuring ADP formation.[15] The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to simultaneously convert ADP to ATP and introduce luciferase/luciferin to measure the newly synthesized ATP. The light generated is proportional to the ADP concentration, which is directly correlated with kinase activity.

Materials:

  • Purified recombinant protein kinase of interest

  • Specific peptide substrate for the kinase

  • ATP

  • Synthesized compound library (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Plating: Create a 10-point, 3-fold serial dilution series for each test compound in 100% DMSO. Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the 384-well assay plates. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in kinase assay buffer. Dispense 5 µL of this mix into each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.

  • Initiation of Kinase Reaction: Prepare an ATP solution in kinase assay buffer at a concentration near the Kₘ for the specific kinase. Add 5 µL of the ATP solution to each well to start the reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

  • Data Analysis: Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

Protocol 4: Cell Proliferation Assay (MTT Assay)

This assay assesses the anti-proliferative (cytotoxic or cytostatic) effects of the synthesized compounds on a cancer cell line.

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[2] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced, which is quantified by measuring its absorbance, is directly proportional to the number of living, metabolically active cells.[16][17]

Materials:

  • Human cancer cell line (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear flat-bottom plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO-containing medium).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation and SAR Interpretation

Systematic analysis of the data generated from the biological assays is critical for elucidating the SAR. The results should be compiled into a clear, comparative table.

Table 1: Hypothetical SAR Data for 2-(Oxetan-3-yloxy)pyrimidin-5-yl Amide Analogs

Analog IDR¹ Group (from R¹-COOH)Kinase-X IC₅₀ (nM)HCT-116 GI₅₀ (µM)
1 Methyl850> 20
2 Phenyl22015.6
3 4-Fluorophenyl452.1
4 3,4-Dichlorophenyl150.8
5 4-Methoxyphenyl35018.2
6 Cyclopropyl955.4
7 Thiophen-2-yl784.9

Interpretation of Hypothetical Data:

  • Basic Pharmacophore: The parent scaffold with a simple methyl amide (Analog 1) shows weak activity, suggesting that additional interactions are required for potent inhibition.

  • Aromatic Requirement: Replacing the methyl group with a phenyl ring (Analog 2) improves potency, indicating a potential hydrophobic or π-stacking interaction in the target's active site.

  • Electronic Effects: The introduction of an electron-withdrawing fluorine atom at the para-position of the phenyl ring (Analog 3) leads to a significant ~5-fold increase in potency. This trend is further enhanced with two electron-withdrawing chloro-substituents (Analog 4), which is the most potent analog in this series. This suggests that the electronic nature of the aromatic ring is a key driver of activity, possibly by influencing hydrogen bond acceptor/donor properties or through direct interaction with the protein.

  • Steric and Electronic Penalties: An electron-donating methoxy group (Analog 5) is detrimental to activity, returning it to near the level of the simple phenyl analog. This may be due to an unfavorable electronic contribution or a steric clash in the binding pocket.

  • Small Hydrophobic Groups: A small, rigid cyclopropyl group (Analog 6) is well-tolerated and provides good potency, suggesting the binding pocket can accommodate compact hydrophobic moieties. The similar activity of the thiophene ring (Analog 7) further supports the preference for planar, aromatic/heteroaromatic groups.

  • Cellular Correlation: A strong correlation is observed between the biochemical kinase inhibition (IC₅₀) and the cellular anti-proliferative activity (GI₅₀), suggesting that the primary mechanism of action in the cell is through inhibition of Kinase-X.

SAR_Workflow start Scaffold Selection 2-(Oxetan-3-yloxy)pyrimidin-5-amine synthesis Parallel Synthesis of Analog Library (Protocol 1 & 2) start->synthesis purification Purification & QC (HPLC, LC-MS) synthesis->purification biochem Biochemical Screening In Vitro Kinase Assay (Protocol 3) purification->biochem cellular Cell-Based Assays Proliferation (MTT) (Protocol 4) biochem->cellular Confirm Hits data Data Analysis IC₅₀ / GI₅₀ Determination biochem->data cellular->data sar SAR Elucidation Identify Key Moieties data->sar lead_opt Lead Optimization Iterative Design & Synthesis sar->lead_opt lead_opt->synthesis Next Generation Analogs

Caption: A typical workflow for structure-activity relationship studies.

Conclusion and Future Directions

The 2-(Oxetan-3-yloxy)pyrimidin-5-amine scaffold represents a highly promising starting point for the discovery of novel therapeutic agents, particularly kinase inhibitors. The strategic combination of the biologically active pyrimidine ring and the property-enhancing oxetane moiety provides a rich foundation for medicinal chemistry exploration. The protocols outlined in this guide offer a robust and validated framework for synthesizing a focused library of analogs and evaluating them in relevant biochemical and cellular assays.

Based on the hypothetical data, future optimization efforts should focus on further exploring substitutions on the phenyl ring at the R¹ position, investigating other heterocyclic replacements, and beginning to probe modifications at the R² position of the pyrimidine core to achieve greater potency and selectivity. This iterative process of design, synthesis, and testing is fundamental to advancing a chemical series from a promising scaffold to a clinical candidate.

References

  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]

  • Yin, H., et al. (2023). Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science Publishers. [Link]

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  • Tantillo, T. J., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. [Link]

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  • Hrosh, Y. I., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. PubMed. [Link]

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  • Amri, N., et al. (2025). Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). Bentham Science. [Link]

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Application Notes: 2-(Oxetan-3-yloxy)pyrimidin-5-amine as a Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides an in-depth exploration of 2-(Oxetan-3-yloxy)pyrimidin-5-amine, a heterocyclic building block of increasing significance in medicinal chemistry. We will dissect the strategic advantages conferred by the unique combination of the 2-aminopyrimidine core and the oxetane motif. Detailed, field-tested protocols for key synthetic transformations, including amide coupling and Buchwald-Hartwig amination, are presented. The causality behind experimental choices is explained to empower researchers in their own discovery campaigns. This guide serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this scaffold for the creation of novel therapeutics, particularly in the domain of kinase inhibitors.

Introduction: A Scaffold of Strategic Importance

The pursuit of novel chemical matter with optimized "drug-like" properties is a central theme in modern drug discovery. The building block 2-(Oxetan-3-yloxy)pyrimidin-5-amine has emerged as a valuable scaffold that synergistically combines the advantageous features of two key structural motifs: the 2-aminopyrimidine core and the oxetane ring.

The 2-aminopyrimidine moiety is a well-established "privileged" structure, renowned for its ability to act as a bioisostere of the adenine ring of ATP. This allows it to serve as a versatile hinge-binding motif in a multitude of protein kinase inhibitors, forming critical hydrogen bond interactions within the ATP-binding pocket.[1][2]

The oxetane ring , a four-membered cyclic ether, has garnered immense interest as a tool to modulate physicochemical properties.[3][4][5] Its incorporation can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the conformation and basicity of proximal functional groups.[3][4][6][7][8] This small, polar, and three-dimensional motif can introduce steric bulk without a substantial increase in lipophilicity and can act as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[3][9][10]

The fusion of these two motifs in 2-(Oxetan-3-yloxy)pyrimidin-5-amine provides a ready-to-use building block that offers a compelling starting point for library synthesis and lead optimization campaigns.

Physicochemical Properties and Design Rationale

The strategic incorporation of the oxetane ring imparts a unique and highly desirable set of properties to the aminopyrimidine scaffold. Understanding these properties is key to leveraging the building block effectively.

PropertyImpact of Oxetane MotifRationale & Significance
Aqueous Solubility Significantly IncreasedThe polar nature of the ether oxygen in the strained oxetane ring enhances hydrogen bonding with water, often leading to a dramatic improvement in solubility compared to non-oxetanylated analogues.[7][8] This is crucial for achieving good oral bioavailability.
Lipophilicity (LogD) ReducedReplacing lipophilic groups (e.g., gem-dimethyl) with an oxetane can lower the compound's LogD, which is often beneficial for improving pharmacokinetic profiles and reducing off-target effects.[4][11]
Metabolic Stability Generally ImprovedThe oxetane ring can block sites of metabolism that are susceptible to cytochrome P450 (CYP) oxidation.[4][8] This can increase the half-life of a drug candidate.
Molecular Conformation Constrained & 3DThe rigid, puckered structure of the oxetane ring introduces a degree of three-dimensionality, which can improve target selectivity and help explore new regions of chemical space.[5][12][13]
Basicity (pKa) of Proximal Amines ModulatedThe inductive electron-withdrawing effect of the oxetane oxygen can reduce the basicity of nearby amines, which can be advantageous for optimizing cell permeability and reducing hERG liability.[10][11]

Key Synthetic Transformations & Protocols

The primary amine of 2-(Oxetan-3-yloxy)pyrimidin-5-amine is a versatile handle for a variety of synthetic transformations. Below are detailed protocols for two of the most common and critical reactions in drug discovery.

Amide Bond Formation: Coupling with Carboxylic Acids

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[14] The aminopyrimidine can be readily coupled with a wide range of carboxylic acids to generate diverse libraries of compounds.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 2-(Oxetan-3-yloxy)pyrimidin-5-amine F Amide Product A->F B R-COOH (Carboxylic Acid) B->F C Coupling Agent (e.g., HATU, EDCI) C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF) E->F

Caption: Workflow for Amide Bond Formation.

Protocol: General Procedure for Amide Coupling using HATU

This protocol describes a reliable method for the coupling of a generic carboxylic acid to 2-(Oxetan-3-yloxy)pyrimidin-5-amine.

Materials:

  • 2-(Oxetan-3-yloxy)pyrimidin-5-amine (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the carboxylic acid (1.1 mmol).

  • Reagent Addition: Add 2-(Oxetan-3-yloxy)pyrimidin-5-amine (1.0 mmol, 167.2 mg) and HATU (1.2 mmol).

  • Solvent and Base: Dissolve the solids in anhydrous DMF (5-10 mL). Add DIPEA (3.0 mmol) to the mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (Argon or Nitrogen).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.[15][16][17]

Causality and Insights:

  • Why HATU? HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling with electron-deficient amines like aminopyrimidines.

  • Why DIPEA? DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to facilitate the activation of the carboxylic acid.

  • Why an inert atmosphere? While not always strictly necessary for amide couplings, it is good practice to prevent potential degradation of sensitive substrates.

Buchwald-Hartwig Amination: C-N Cross-Coupling

To further elaborate the scaffold, the amine can be used in a Buchwald-Hartwig cross-coupling reaction with aryl or heteroaryl halides/triflates. This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for forming C-N bonds.[18][19][20]

G cluster_reactants Reactants cluster_reagents Catalytic System cluster_product Product A 2-(Oxetan-3-yloxy)pyrimidin-5-amine G N-Aryl Product A->G B Ar-X (Aryl Halide/Triflate) B->G C Pd Precatalyst (e.g., Pd₂(dba)₃) C->G D Ligand (e.g., Xantphos) D->G E Base (e.g., NaOt-Bu) E->G F Solvent (e.g., Toluene) F->G

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point for the coupling of aryl bromides with 2-(Oxetan-3-yloxy)pyrimidin-5-amine.

Materials:

  • Aryl bromide (1.0 equiv)

  • 2-(Oxetan-3-yloxy)pyrimidin-5-amine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • NaOt-Bu (Sodium tert-butoxide) (1.4 equiv)

  • Anhydrous, degassed Toluene

  • Argon gas

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst Pd₂(dba)₃ (0.02 mmol) and the phosphine ligand Xantphos (0.04 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add the base NaOt-Bu (1.4 mmol), the aryl bromide (1.0 mmol), and 2-(Oxetan-3-yloxy)pyrimidin-5-amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5-10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C in a preheated oil bath.

  • Monitoring: Monitor the reaction progress by LC-MS. Reactions are typically complete in 4-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Quench with water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[18][21]

Causality and Insights:

  • Why this Catalyst System? The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N coupling.[21] Xantphos's wide bite angle is often crucial for promoting the reductive elimination step that forms the product.[20]

  • Why NaOt-Bu? A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[18]

  • Why Degassed Solvent? The active Pd(0) catalyst is sensitive to oxidation, which can kill the reaction.[22] Removing dissolved oxygen from the solvent is critical for success.

Case Study: Application in Kinase Inhibitor Design

The 2-(Oxetan-3-yloxy)pyrimidin-5-amine scaffold is frequently employed in the design of inhibitors for various kinases, such as Bruton's tyrosine kinase (BTK), FMS-like tyrosine kinase 3 (FLT3), and phosphoinositide 3-kinases (PI3K).[1][10][23]

In a typical kinase inhibitor design, the 2-aminopyrimidine core acts as the "hinge-binder," forming one or more hydrogen bonds with the backbone of the kinase hinge region. The oxetane-containing substituent at the 2-position is often directed towards the solvent-exposed region.

Structure-Activity Relationship (SAR) Insights:

  • Hinge Binding: The N1 and the exocyclic amino group of the pyrimidine are critical for forming two-point hydrogen bond interactions with the kinase hinge, mimicking the binding of ATP.[1][2]

  • Solubility and Permeability: The oxetane moiety at the 2-position often enhances solubility.[12] This is a common strategy to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound, especially when other parts of the molecule are hydrophobic.

  • Vector for Further Modification: The 5-amino group serves as a key attachment point for building out the rest of the molecule. Modifications at this position are used to target other regions of the ATP-binding site to gain potency and selectivity.

Conclusion

2-(Oxetan-3-yloxy)pyrimidin-5-amine is more than just a chemical reagent; it is a strategically designed building block that addresses several key challenges in modern drug discovery. The pre-packaged combination of a proven pharmacophore (2-aminopyrimidine) with a powerful property-enhancing motif (oxetane) provides a significant advantage for medicinal chemists. Its synthetic tractability, demonstrated by the robust protocols provided herein, allows for its rapid incorporation into diverse molecular frameworks. By understanding the underlying principles of its design and reactivity, researchers can effectively utilize this building block to accelerate the discovery of next-generation therapeutics.

References

  • Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

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  • de la Torre, D. V., & Baran, P. S. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. PubMed. [Link]

  • Taylor & Francis Online. (n.d.). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]

  • Tadayon, S., et al. (2020). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. PMC. [Link]

  • ResearchGate. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]

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  • ResearchGate. (n.d.). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. ResearchGate. [Link]

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

  • Zhang, W., et al. (2022). Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. Journal of Medicinal Chemistry. [Link]

  • Radi, M., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

  • Nolan, S. P. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of New Orleans. [Link]

  • Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]

  • Heffron, T. P., et al. (2010). Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. PubMed. [Link]

  • Ruijter, E., & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

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  • Google Patents. (n.d.). Aminopyrimidines useful as kinase inhibitors.
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Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges for 2-(Oxetan-3-yloxy)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Oxetan-3-yloxy)pyrimidin-5-amine (CAS No. 1349709-06-3)[1]. This resource is designed for researchers, medicinal chemists, and formulation scientists who are incorporating this promising building block into their discovery and development workflows. Poor aqueous solubility is a frequent challenge in drug development, potentially leading to low bioavailability and unreliable data in biological assays.[2][3][4] This guide provides a structured, question-and-answer approach to systematically diagnose and overcome solubility issues associated with this molecule.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial queries and provides first-line solutions for dissolving 2-(Oxetan-3-yloxy)pyrimidin-5-amine.

Q1: What are the basic chemical properties of this compound that influence its solubility?

A1: Understanding the molecule's structure is key. 2-(Oxetan-3-yloxy)pyrimidin-5-amine has a molecular formula of C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol [1]. Key features influencing solubility are:

  • Aromatic Pyrimidine Ring: The heterocyclic aromatic system contributes to molecular planarity and hydrophobicity, which can favor crystal lattice formation and reduce aqueous solubility.[5]

  • Primary Amine (-NH₂): The amine group is basic.[6] This is the most critical handle for solubility manipulation. At acidic pH, this group will become protonated (-NH₃⁺), forming a salt and dramatically increasing aqueous solubility.[6][7]

  • Oxetane Ring: While the oxygen atoms in the oxetane and ether linkage can act as hydrogen bond acceptors, the overall contribution of this bulky, non-polar ring system can limit water solubility compared to smaller, more polar functional groups.

Q2: I'm preparing a stock solution. What solvent should I start with?

A2: For initial stock solutions, always begin with a high-purity, anhydrous polar aprotic solvent.

  • Recommended: Dimethyl sulfoxide (DMSO) is the industry standard for creating high-concentration stock solutions for screening purposes.[8] It is an excellent solvent for a wide range of organic molecules.

  • Alternatives: N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can also be effective.[9]

  • Protocol: Aim for a high-concentration stock (e.g., 10-50 mM). Use gentle warming (30-40°C) or vortexing to aid dissolution. Always visually inspect for complete dissolution before use.

Q3: My compound precipitates when I dilute my DMSO stock into aqueous buffer for a biological assay. What's happening?

A3: This is a classic sign of exceeding the compound's kinetic solubility .[10][11] You are creating a supersaturated aqueous solution by diluting the DMSO stock. The compound, which is stable at high concentrations in DMSO, crashes out when the solvent environment abruptly changes to a predominantly aqueous one.[11]

  • Immediate Fix: Lower the final concentration of your compound in the assay. Also, ensure the final concentration of the organic cosolvent (like DMSO) is kept to a minimum (typically <1%, often <0.5%) to avoid artifacts in biological assays.[8]

  • Underlying Issue: This indicates poor thermodynamic (or equilibrium) solubility in your chosen aqueous buffer. The following sections will guide you on how to address this fundamental problem.

Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter?

A4: This distinction is critical for experimental design and data interpretation.

  • Kinetic Solubility: This is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer to the point of precipitation.[8] It's a rapid, high-throughput measurement often used in early discovery.[12] However, it often overestimates the true solubility because it can represent a supersaturated or amorphous state.[10][11][13]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It's measured by adding an excess of the solid compound to an aqueous buffer, shaking it for an extended period (e.g., 24-48 hours) until equilibrium is reached, and then measuring the concentration of the dissolved compound.[12] This value is more representative of what might happen in vivo and is crucial for formulation development.[10][12]

The precipitation you observe in your assay is a failure of kinetic solubility, which points to a low thermodynamic solubility that must be addressed for further development.

Section 2: Systematic Troubleshooting Workflow

If initial attempts to dissolve the compound fail, a systematic approach is necessary. The following workflow guides you from simple to more complex solubilization strategies.

G cluster_0 cluster_1 Tier 1: Physicochemical Modification cluster_2 Tier 2: Formulation Strategies cluster_3 Tier 3: Advanced Formulation cluster_4 A Solubility Issue Identified (Precipitation Observed) B Step 1: pH Adjustment (Target pH 2 units below pKa) A->B C Is compound soluble and stable? B->C D Step 2: Cosolvent Screening (PEG400, Propylene Glycol, Ethanol) C->D No H Proceed with Experiment C->H Yes E Sufficient Solubility Achieved? D->E F Step 3: Surfactant / Cyclodextrin Inclusion Complex E->F No E->H Yes G Is solubility now adequate? F->G G->H Yes I Consult Formulation Specialist: Consider Salt Screen, Amorphous Solid Dispersions G->I No

Caption: A decision tree for systematically troubleshooting solubility.

Section 3: Detailed Protocols and Explanations

This section provides step-by-step instructions for the key strategies outlined in the workflow.

Protocol 1: pH-Dependent Solubility Profiling

Rationale: The primary amine on 2-(Oxetan-3-yloxy)pyrimidin-5-amine is a basic functional group. According to the Henderson-Hasselbalch equation, when the pH of the solution is below the pKa of the amine, the protonated, cationic form (-NH₃⁺) will dominate.[14] This charged species is significantly more soluble in aqueous media than the neutral free base.[6][7] The goal is to find a pH where the compound is sufficiently soluble without compromising its chemical stability or interfering with the experiment.

Step-by-Step Methodology:

  • Prepare Buffers: Create a series of buffers across a physiologically relevant pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Use buffers appropriate for your final application (e.g., acetate for acidic pH, phosphate for neutral pH).

  • Add Compound: Add an excess amount of solid 2-(Oxetan-3-yloxy)pyrimidin-5-amine to a known volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibrate: Tightly seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium. This is a key step for measuring thermodynamic solubility.[8]

  • Separate Solid and Liquid: After equilibration, remove the undissolved solid. The most reliable method is centrifugation at high speed, followed by careful collection of the supernatant. Filtration can also be used, but be cautious of potential compound adsorption to the filter membrane.

  • Quantify Concentration: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[8]

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This will reveal the pH-solubility profile and identify the optimal pH range for your work.

Protocol 2: Cosolvent System Screening

Rationale: Cosolvents are water-miscible organic solvents that enhance the solubility of poorly soluble compounds by reducing the polarity of the aqueous solvent system.[2][15][16] This makes the environment more favorable for hydrophobic molecules. Common pharmaceutically acceptable cosolvents include polyethylene glycols (PEGs), propylene glycol, and ethanol.[9][15]

Step-by-Step Methodology:

  • Select Cosolvents: Choose a panel of common, biocompatible cosolvents. A good starting point is PEG 400, Propylene Glycol (PG), and Ethanol.

  • Prepare Solvent Systems: In separate vials, prepare a range of cosolvent concentrations in your primary aqueous buffer (e.g., the optimal buffer identified in Protocol 1). For example, create 5%, 10%, 20%, and 40% (v/v) solutions of PEG 400 in pH 6.0 phosphate buffer.

  • Determine Solubility: Using the same shake-flask method described in Protocol 1 (Steps 2-5), determine the thermodynamic solubility of 2-(Oxetan-3-yloxy)pyrimidin-5-amine in each cosolvent mixture.

  • Analyze and Select: Compare the solubility data across all conditions to identify the most effective cosolvent and the minimum concentration required to achieve your target solubility.

Data Presentation: Example Cosolvent Screening Results

Cosolvent System (in pH 6.8 PBS)5% (v/v)10% (v/v)20% (v/v)
Ethanol 15 µg/mL45 µg/mL120 µg/mL
Propylene Glycol 22 µg/mL70 µg/mL195 µg/mL
PEG 400 35 µg/mL110 µg/mL350 µg/mL
Aqueous Buffer Only 5 µg/mL5 µg/mL5 µg/mL

Note: Data are hypothetical and for illustrative purposes.

Section 4: Advanced Strategies & Final Considerations

Q5: pH adjustment and cosolvents helped, but I still need higher solubility. What's next?

A5: If the strategies above are insufficient, you may need to explore more advanced formulation techniques. These often require specialized expertise.

  • Surfactants: Surfactants like Tween® 80 or sodium dodecyl sulfate (SDS) can form micelles in aqueous solution, encapsulating the hydrophobic drug and increasing its apparent solubility.[9][17]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic parts of the molecule from water and enhancing solubility.[9][18]

  • Salt Screening: While pH adjustment forms a salt in situ, isolating a stable, crystalline salt form of the protonated amine with a suitable counter-ion (e.g., HCl, mesylate, tartrate) can provide a solid material with intrinsically higher solubility and better dissolution properties.[19][20]

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the compound in an amorphous state within a polymer matrix. The amorphous form has a higher free energy than the stable crystalline form, leading to a temporary but significant increase in apparent solubility.[19][20]

Final Checklist for Success:

  • Always use high-purity compound and solvents. Impurities can act as nucleation sites, promoting precipitation.

  • Visually confirm complete dissolution. Never use a solution that has visible particulates.

  • Consider stability. When using pH or heat, confirm that your compound is not degrading under these conditions using an appropriate analytical method.

  • Validate your method. Ensure your chosen formulation does not interfere with your downstream assay (e.g., cell toxicity, enzyme inhibition).

By applying these principles and protocols systematically, you can effectively overcome the solubility challenges associated with 2-(Oxetan-3-yloxy)pyrimidin-5-amine and generate reliable, reproducible data in your research.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google Cloud.
  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-95.
  • Cosolvent. Wikipedia.
  • Cosolvent and Complexation Systems. (2022). Pharma Excipients.
  • Kinetic versus thermodynamic solubility temptations and risks. (2012). Ovid.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Kawakami, K., et al. (2005). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. ResearchGate.
  • Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate.
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery.
  • Strategies to Address Low Drug Solubility in Discovery and Development. Semantic Scholar.
  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate.
  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Fujikawa, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(12), 4063-4080.
  • 2-(oxetan-3-yloxy)pyrimidin-5-amine, min 97%, 500 mg. CP Lab Safety.
  • Sharma, D., et al. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmaceutical Sciences Review and Research.
  • Kumar, S., & Singh, P. (2020). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results.
  • Thakkar, H., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • 2-((oxetan-3-yl-d5)oxy)pyrimidin-5-amine. ChemicalBook.
  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology and Pharmaceutical and Health Sciences.
  • Principles of Drug Action 1, Spring 2005, Amines. University of the Pacific.
  • 2-(Oxetan-3-yloxy)pyrimidin-5-amine. CymitQuimica.
  • Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. ResearchGate.
  • Physical Properties of Amines. BYJU'S.
  • Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry. (2021). YouTube.
  • pH and solubility. Khan Academy.

Sources

Navigating the Aqueous Stability of 2-(Oxetan-3-yloxy)pyrimidin-5-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Oxetan-3-yloxy)pyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this novel building block. As a key component in the synthesis of targeted protein degraders, understanding its stability in aqueous environments is paramount to ensuring experimental reproducibility and the integrity of your results.

This document will delve into the potential stability challenges you may encounter, offering scientifically grounded explanations, detailed experimental protocols for investigation, and clear, actionable troubleshooting steps. We will explore the molecule's susceptibility to various degradation pathways based on the chemical functionalities present: the pyrimidine ring, the ether linkage, the oxetane ring, and the amine group.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the handling and stability of 2-(Oxetan-3-yloxy)pyrimidin-5-amine in aqueous solutions.

Q1: What are the primary potential degradation pathways for 2-(Oxetan-3-yloxy)pyrimidin-5-amine in an aqueous solution?

A1: Based on its structure, the primary modes of degradation are likely to be hydrolysis of the ether linkage connecting the pyrimidine and oxetane rings, and potential oxidation of the amine group. The strained oxetane ring could also be susceptible to nucleophilic attack, particularly under acidic or basic conditions.

Q2: How does pH affect the stability of this compound?

A2: The stability of 2-(Oxetan-3-yloxy)pyrimidin-5-amine is expected to be significantly influenced by pH. Acidic conditions may catalyze the hydrolysis of the ether bond and the opening of the oxetane ring. Conversely, strongly basic conditions could also promote hydrolysis. The amine group's protonation state, which is pH-dependent, will also affect its reactivity and susceptibility to oxidation. We recommend performing pH stability profiling to determine the optimal pH range for your experiments.

Q3: Is 2-(Oxetan-3-yloxy)pyrimidin-5-amine sensitive to light or temperature?

Q4: What are the initial signs of degradation in my sample?

A4: Visual indicators can include a change in the color or clarity of your solution. However, significant degradation can occur without any visible changes. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate and identify the parent compound and its degradants.

Q5: What analytical methods are recommended for assessing the stability of this compound?

A5: A reverse-phase HPLC method with UV detection is a robust approach for quantifying the parent compound and monitoring the appearance of degradation products. Coupling this with mass spectrometry (LC-MS) will aid in the identification of the degradants by providing mass information. A generic starting method would involve a C18 column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues.

Problem 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
  • Potential Cause: Degradation of the compound in the cell culture medium.

  • Troubleshooting Workflow:

    start Inconsistent Biological Activity check_prep Verify Stock Solution Integrity Run HPLC/LC-MS on stock start->check_prep incubate Incubate Compound in Media Test at 37°C for relevant time points (e.g., 0, 2, 8, 24h) check_prep->incubate analyze Analyze Media Samples Quantify parent compound by HPLC incubate->analyze degradation Significant Degradation? analyze->degradation reformulate Reformulate/Adjust Dosing Consider using a more stable buffer or more frequent dosing degradation->reformulate Yes no_degradation Minimal Degradation degradation->no_degradation No other_factors Investigate Other Experimental Factors e.g., cell health, reagent quality no_degradation->other_factors

    Caption: Workflow to troubleshoot inconsistent biological activity.

    Detailed Steps:

    • Assess Stock Solution: Before troubleshooting downstream applications, confirm the purity of your stock solution (typically in DMSO) using HPLC-UV.

    • In-vitro Stability Assay:

      • Prepare a solution of 2-(Oxetan-3-yloxy)pyrimidin-5-amine in your specific cell culture medium at the final assay concentration.

      • Incubate the solution under standard cell culture conditions (e.g., 37°C, 5% CO2).

      • At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the solution.

      • Immediately quench any potential degradation by adding an equal volume of cold acetonitrile and centrifuge to precipitate proteins.

      • Analyze the supernatant by HPLC to quantify the remaining parent compound.

    • Data Interpretation: A significant decrease in the parent compound's peak area over time indicates instability in the medium.

Problem 2: Appearance of unknown peaks in HPLC analysis of a formulation.
  • Potential Cause: Chemical degradation of the compound due to hydrolysis or oxidation.

  • Troubleshooting Workflow:

    start Unknown Peaks in HPLC characterize Characterize Unknowns Use LC-MS to determine m/z of new peaks start->characterize hydrolysis Hypothesize Degradation Pathway: Hydrolysis Expected m/z: Pyrimidin-2,5-diol + Oxetan-3-ol or Pyrimidin-5-amine-2-ol + Oxetan-3-one characterize->hydrolysis oxidation Hypothesize Degradation Pathway: Oxidation Expected m/z: N-oxide or other oxidative products characterize->oxidation forced_degradation Perform Forced Degradation Studies Expose to acid, base, peroxide hydrolysis->forced_degradation oxidation->forced_degradation confirm Confirm Peak Identities Compare retention times and mass spectra with forced degradation samples forced_degradation->confirm mitigate Mitigate Degradation Adjust pH, add antioxidants, protect from light confirm->mitigate

    Caption: Workflow for identifying unknown peaks in HPLC.

    Detailed Steps:

    • Mass Analysis: Utilize LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is the most critical step in postulating the identity of the degradants.

    • Forced Degradation Study Protocol:

      • Objective: To intentionally degrade the compound under controlled conditions to generate potential degradants and confirm their identity.

      • Stock Solution: Prepare a stock solution of 2-(Oxetan-3-yloxy)pyrimidin-5-amine in a suitable solvent (e.g., acetonitrile or methanol).

      • Conditions:

        • Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl.

        • Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH.

        • Oxidation: Dilute the stock solution in 3% hydrogen peroxide.

        • Thermal Stress: Incubate the stock solution at 60°C.

        • Photostability: Expose the solution to a light source as per ICH Q1B guidelines.[1]

      • Analysis: Analyze the stressed samples by LC-MS at various time points and compare the retention times and mass spectra of the generated peaks with the unknown peaks observed in your formulation.

    • Mitigation Strategies: Based on the identified degradation pathway, implement strategies to improve stability. For example, if hydrolysis is the issue, adjust the formulation pH to a more neutral range. If oxidation is occurring, consider the use of antioxidants.

Quantitative Data Summary

While specific experimental data for 2-(Oxetan-3-yloxy)pyrimidin-5-amine is not publicly available, the following table provides a hypothetical framework for summarizing results from a pH stability study.

pHTemperature (°C)Time (hours)% Remaining Parent Compound (Hypothetical)Major Degradant(s) (Hypothetical)
3.0252475%Hydrolysis Product A
5.0252495%Minor Hydrolysis Product A
7.42524>99%Not Detected
9.0252492%Hydrolysis Product B

Experimental Protocols

Protocol 1: HPLC Method for Stability Testing
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 280 nm

  • Column Temperature: 30°C

This guide provides a foundational framework for assessing and troubleshooting the aqueous stability of 2-(Oxetan-3-yloxy)pyrimidin-5-amine. By employing these systematic approaches, researchers can ensure the quality and reliability of their experimental data.

References

  • CP Lab Safety. 2-(oxetan-3-yloxy)pyrimidin-5-amine, min 97%, 500 mg. Available at: [Link]

  • Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770-1777. Available at: [Link]

  • European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

Sources

Technical Support Center: Crystallization of 2-(Oxetan-3-yloxy)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the crystallization of 2-(Oxetan-3-yloxy)pyrimidin-5-amine (CAS: 1349709-06-3). This resource is designed for researchers, chemists, and pharmaceutical development professionals to address common challenges encountered during the crystallization of this active pharmaceutical ingredient (API). As a molecule with multiple hydrogen bond donors and acceptors, its crystallization behavior can be complex. This guide provides in-depth, cause-and-effect troubleshooting, detailed protocols, and answers to frequently asked questions to help you develop a robust and reproducible crystallization process.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses the most common issues observed during the crystallization of pyrimidine-based compounds and related APIs.

Question 1: I've cooled my solution, but no crystals have formed, or an amorphous oil has separated out ("oiling out"). What is happening and how can I fix it?

Answer:

This is a classic and frequent challenge in crystallization, typically stemming from issues with supersaturation, nucleation kinetics, or the solvent environment. "Oiling out" occurs when the solute's concentration exceeds its solubility limit to such an extent that it separates as a liquid phase instead of an ordered solid lattice. This is detrimental as oils rarely crystallize and tend to trap impurities.

Root Cause Analysis & Solutions:

  • Insufficient Supersaturation: The solution may not be concentrated enough for nucleation to occur. Even if the compound was fully dissolved at a higher temperature, its solubility at the lower temperature might still be too high.

    • Solution: Re-heat the solution to ensure complete dissolution and then reduce the solvent volume by gentle evaporation (e.g., using a rotary evaporator or a stream of nitrogen) before attempting the cooling cycle again.[1][2]

  • Excessively High Supersaturation / Rapid Cooling: Conversely, cooling the solution too quickly can generate a very high level of supersaturation abruptly. The system may not have enough time for molecular ordering (nucleation and growth), leading to liquid-liquid phase separation (oiling out).

    • Solution: Implement a slower, controlled cooling profile. A gradient of 1-5 °C per hour is often a good starting point. This maintains a state of moderate supersaturation, which favors crystal growth over primary nucleation or oiling.[3]

  • Presence of Impurities: Structurally related impurities can inhibit nucleation by adsorbing onto the surface of forming crystal nuclei, preventing their growth into mature crystals.[4][5][6] Non-polar, "greasy" impurities can also promote oiling.

    • Solution: Ensure the purity of your starting material. If necessary, perform a pre-purification step such as a charcoal treatment or a flash chromatography column before attempting crystallization. The presence of impurities can significantly impact product quality and manufacturability.[4]

  • Inappropriate Solvent System: The chosen solvent may have too strong an affinity for the solute, even at low temperatures, preventing it from "letting go" to form a crystal lattice.

    • Solution: Conduct a systematic solvent screen (see Protocol 1) to find a solvent or solvent/anti-solvent system where 2-(Oxetan-3-yloxy)pyrimidin-5-amine has high solubility at elevated temperatures but low solubility at room temperature or below.

Troubleshooting Workflow: From No Crystals to a Crystalline Solid

The following decision tree illustrates a systematic approach to resolving failed crystallization attempts.

G start Start: Solution Cooled, No Crystals or Oil Observed check_supersaturation Is the solution supersaturated? start->check_supersaturation induce_nucleation Attempt to Induce Nucleation (Scratch, Seed, Ultrasonic Bath) check_supersaturation->induce_nucleation Yes reduce_volume Increase Concentration: Reduce Solvent Volume & Re-cool check_supersaturation->reduce_volume No / Unsure check_success Crystals Formed? induce_nucleation->check_success success Success: Isolate and Characterize Crystals check_success->success Yes failure_analysis Failure Analysis check_success->failure_analysis No check_purity Assess Purity of Material (HPLC, NMR) failure_analysis->check_purity reduce_volume->start Retry purify Purify Material & Retry check_purity->purify Impurities Found rescreen Problem Persists: Re-evaluate Solvent System (See Protocol 1) check_purity->rescreen Material is Pure purify->start Retry

Caption: Troubleshooting workflow for failed crystallization.

Question 2: My crystallization yields very fine needles or agglomerates that are difficult to filter and dry. How can I improve the crystal habit?

Answer:

Crystal habit (the external shape of a crystal) is dictated by the relative growth rates of different crystal faces. Fine needles or agglomerates typically result from rapid nucleation followed by fast, uncontrolled growth, often in one dimension. This morphology leads to poor filtration, inefficient drying (due to solvent trapping), and low bulk density, which are all problematic for downstream processing.

Root Cause Analysis & Solutions:

  • High Supersaturation: As with oiling out, a high degree of supersaturation favors the birth of many new crystals (nucleation) over the growth of existing ones, resulting in a large number of small particles.

    • Solution: Reduce the rate of supersaturation generation. Slow down the cooling rate or, in an anti-solvent crystallization, add the anti-solvent more slowly and with efficient mixing to avoid localized areas of very high supersaturation.[3]

  • Solvent Effects: The solvent can interact differently with various crystal faces. Strong interactions between the solvent and a specific face can inhibit growth on that face, leading to anisotropic (uneven) growth and needle-like morphology.

    • Solution: Experiment with different solvents. A solvent that interacts less specifically with the crystal surfaces may promote more uniform, equant (blocky) crystal growth. Sometimes, adding a small amount of a co-solvent can disrupt unfavorable interactions and improve the crystal habit.

  • Agitation: Insufficient agitation can lead to poor heat and mass transfer, creating non-uniform supersaturation throughout the vessel. Over-aggressive agitation, particularly with high-shear impellers, can cause secondary nucleation (breaking off small pieces of existing crystals that then act as new nuclei) or crystal attrition, both of which lead to a smaller final particle size.

    • Solution: Optimize the agitation rate. The goal is to ensure the suspension is homogeneous without causing excessive crystal breakage. A lower agitation speed during the initial growth phase can be beneficial.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent system for crystallizing 2-(Oxetan-3-yloxy)pyrimidin-5-amine?

A1: The ideal solvent is one in which the API is highly soluble at a high temperature and poorly soluble at a low temperature. This differential solubility is the primary driver for yield in a cooling crystallization.[7] A systematic screening process is the most effective approach (see Protocol 1). The use of binary or even ternary solvent mixtures can sometimes offer advantages over single-solvent systems by fine-tuning solubility and enhancing crystal yield.[8][9]

Q2: What is the role of seeding in crystallization, and what is the correct protocol?

A2: Seeding is the process of adding a small quantity of pre-existing crystals of the desired solid form to a supersaturated solution.[10][11] Its purpose is to control the crystallization process by providing templates for crystal growth, bypassing the stochastic (random) nature of primary nucleation. This leads to better control over the final polymorphic form, particle size distribution, and batch-to-batch consistency.[3]

  • Correct Protocol: The seed crystals should be added when the solution is slightly supersaturated (within the "metastable zone"). Adding seeds to a highly supersaturated solution can cause a rapid, uncontrolled crystallization event. A typical seed loading is 0.1-1.0% w/w relative to the solute mass.

Q3: How can I confirm the polymorphic form of my crystallized product?

A3: Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with distinct physical properties.[12][13] It is critical to control and characterize the polymorphic form of an API. The most common techniques for characterization include:

  • X-Ray Powder Diffraction (XRPD): The definitive technique for identifying crystalline phases. Each polymorph will have a unique diffraction pattern.[12]

  • Differential Scanning Calorimetry (DSC): Measures thermal events like melting points and phase transitions, which are unique to each polymorph.[12]

  • Thermogravimetric Analysis (TGA): Determines the presence of bound solvent (solvates) or water (hydrates).

  • Infrared (IR) and Raman Spectroscopy: Can detect differences in molecular conformation and hydrogen bonding between polymorphs.

Q4: What impact do process impurities have on crystallization?

A4: Impurities can have a profound effect on crystallization.[5][14] They can:

  • Inhibit or prevent nucleation: By interfering with the formation of stable crystal nuclei.[6]

  • Alter crystal habit: By adsorbing to specific crystal faces and slowing their growth.[15]

  • Direct polymorphic outcome: Structurally similar impurities can sometimes act as templates for a less stable, metastable polymorph.[4]

  • Become incorporated into the crystal lattice: This reduces the final product purity.[5][6]

Key Experimental Protocols
Protocol 1: Systematic Solvent Screening

This protocol aims to identify suitable solvents for cooling or anti-solvent crystallization.

Methodology:

  • Place approximately 10-20 mg of 2-(Oxetan-3-yloxy)pyrimidin-5-amine into several small vials.

  • To each vial, add a different solvent dropwise at room temperature until a slurry is formed. Record the approximate solubility.

  • Heat the vials that showed poor solubility at room temperature to the boiling point of the solvent. Add more solvent if necessary to achieve complete dissolution.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then cool further in an ice bath (0-5 °C).

  • Observe for crystal formation. If no crystals form, attempt to induce crystallization by scratching the inside of the vial with a glass rod.[1]

  • Record all observations in a table similar to the one below. An ideal single solvent will show low solubility at low temperatures and high solubility at high temperatures.

Data Presentation: Solvent Screening Table

SolventPolarity IndexBoiling Point (°C)Solubility at 20°CSolubility at RefluxObservations on Cooling
Methanol5.165SolubleVery SolubleOil / No Crystals
Ethanol4.378Sparingly SolubleSolubleFine Needles
Isopropanol3.982Sparingly SolubleSolubleSmall Prisms
Acetonitrile5.882Sparingly SolubleSolubleGood Crystals
Ethyl Acetate4.477Poorly SolubleSparingly SolubleSmall Crystals
Toluene2.4111InsolubleSparingly SolublePotential anti-solvent
Water10.2100InsolubleInsolublePotential anti-solvent
Acetone5.156SolubleVery SolubleOil / No Crystals

Note: Data in this table is illustrative and must be determined experimentally.

Protocol 2: Anti-Solvent Crystallization Workflow

This is a powerful technique, especially when a suitable single solvent for cooling crystallization cannot be identified.[16][17]

G step1 Step 1: Dissolve API Dissolve compound in a minimal amount of a 'good' solvent (e.g., Isopropanol, Acetonitrile) step2 Step 2: Add Anti-Solvent Slowly add a miscible 'anti-solvent' (e.g., Water, Toluene) in which the API is insoluble. step1->step2 step3 Step 3: Induce Nucleation Observe for cloud point (onset of nucleation). Optionally, add seed crystals at this stage. step2->step3 step4 Step 4: Crystal Growth Continue slow addition of anti-solvent or hold for an aging period to allow crystals to grow. step3->step4 step5 Step 5: Isolation Isolate the solid product by vacuum filtration. Wash with cold anti-solvent. step4->step5

Caption: Process flow for anti-solvent crystallization.

References
  • Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
  • Pharma Innovation. (n.d.). API Crystallinity and Polymorphism.
  • Royal Society of Chemistry. (2019). The Influence of Impurities and Additives on Crystallization.
  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.
  • Quora. (2021). What are the ways by which crystallization can be induced? Does supersaturated produce crystals?.
  • Chemistry LibreTexts. (2025). 3.5: Inducing Recrystallization.
  • ResearchGate. (2025). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems.
  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization.
  • CrystEngComm. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
  • YouTube. (2025). How Do Impurities Affect Crystal Structures?.
  • Brainly. (2023). Describe two techniques that can be used to induce crystallization.
  • Wikipedia. (n.d.). Crystallization.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • ACS Publications. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems.
  • Zhanghua. (2024). The Fundamentals of Crystallization: A Beginner's Guide.
  • CD Formulation. (n.d.). API Physical & Chemical Characterization.
  • CordenPharma. (n.d.). API Crystallization.
  • YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development.
  • ResearchGate. (n.d.). API Solid-Form Screening and Selection.
  • CEPAC. (2008). From form to function: Crystallization of active pharmaceutical ingredients.
  • ResearchGate. (n.d.). Crystal engineering of amino pyrimidine cocrystals with carboxylic acid.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
  • AChemBlock. (n.d.). 2-(Oxetan-3-yloxy)pyrimidin-5-ylamine 97%.
  • CP Lab Safety. (n.d.). 2-(oxetan-3-yloxy)pyrimidin-5-amine, min 97%, 500 mg.

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Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your synthetic workflows. This guide is structured to address specific issues you may encounter, explaining the causality behind experimental choices to empower you to optimize your reactions effectively.

Troubleshooting Guide

This section addresses specific, common problems encountered during pyrimidine synthesis. Each issue is presented in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.

Question 1: My pyrimidine synthesis is resulting in a low yield. What are the common causes and how can I improve conversion?

Answer: Low yield is one of the most frequent challenges in pyrimidine synthesis, often stemming from several interconnected factors. A systematic approach to troubleshooting is essential.

Causality and Solutions:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Insufficient time leads to incomplete conversion, while excessive heat or time can cause degradation of reactants or products.[1][2]

    • Temperature: Many pyrimidine syntheses, like the Biginelli reaction, are temperature-sensitive. While some require reflux, higher temperatures can favor side reactions.[1][2] It is crucial to find the optimal temperature for your specific substrates. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields by ensuring uniform and rapid heating.[3][4]

    • Reaction Time: The progress of the reaction should be diligently monitored. A simple and effective method is Thin-Layer Chromatography (TLC), which can help determine the point of maximum product formation before significant degradation or side product formation occurs.[1][2]

  • Catalyst Inefficiency: The choice and concentration of the catalyst are paramount. Both Brønsted and Lewis acids are commonly used.[1]

    • Catalyst Type: While classical methods use strong acids like HCl, they can sometimes promote side reactions.[5] Modern protocols often employ Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) or organocatalysts, which can offer better yields and selectivity.[4][6] For certain substrates, reusable solid acid catalysts or solvent-free conditions have proven highly effective.[2]

    • Catalyst Loading: Both too much and too little catalyst can negatively impact the yield.[1][4] The optimal loading (often between 5-20 mol%) should be determined experimentally for your specific reaction.

    • Catalyst Activity: Ensure your catalyst is active and not deactivated by moisture or impurities. If using a reusable catalyst, it may require regeneration.[2]

  • Solvent Effects: The solvent plays a crucial role in reactant solubility, reaction rate, and even the reaction pathway.

    • Polarity: Polar solvents like ethanol, DMF, or acetonitrile are generally preferred as they can stabilize charged intermediates.[1][5]

    • Solvent-Free Conditions: Increasingly, solvent-free ("neat") reactions or those using green alternatives like deep eutectic solvents (DESs) are being explored.[4][7] These can enhance reaction rates and simplify purification.

  • Reactant Purity and Stoichiometry:

    • Purity: Impurities in starting materials (aldehyde, β-dicarbonyl compound, urea/amidine) can inhibit the catalyst or lead to unwanted side reactions.[2][8] Always use reactants of high purity.

    • Stoichiometry: While a 1:1:1 molar ratio is standard for three-component reactions like the Biginelli, a slight excess (1.2-1.5 equivalents) of the urea or amidine component can sometimes improve yields by shifting the equilibrium towards the product.[4]

Troubleshooting Workflow for Low Yield

G cluster_optimization Optimization Cycle start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_cond Review Reaction Conditions (Temp, Time) check_purity->check_cond If pure check_cat Evaluate Catalyst (Type, Loading, Activity) check_cond->check_cat If conditions seem optimal monitor Monitor Reaction by TLC/HPLC check_cond->monitor check_solv Assess Solvent Choice check_cat->check_solv If catalyst is appropriate check_cat->monitor check_solv->monitor After selecting new solvent purify Purify & Characterize (NMR, MS) monitor->purify analyze Analyze Results: Conversion & Purity purify->analyze success Yield Improved analyze->success Success fail Yield Still Low (Re-evaluate fundamentals) analyze->fail Failure fail->check_purity

Caption: A systematic workflow for troubleshooting low reaction yields.

Question 2: I am observing significant side product formation. How can I identify and minimize these impurities?

Answer: Side product formation is a common issue that complicates purification and reduces the yield of the desired pyrimidine. The nature of the side product depends heavily on the specific reaction type (e.g., Biginelli, Pinner) and conditions.

Common Side Products and Prevention Strategies:

  • Hantzsch-type 1,4-Dihydropyridines (DHPs): This is a classic competing reaction in the Biginelli synthesis. It occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at high temperatures).[2][8]

    • Identification: DHPs are often highly fluorescent, which can be a primary indicator. Their structure can be confirmed by NMR and Mass Spectrometry.[8]

    • Prevention:

      • Temperature Control: This is the most effective strategy. Lowering the reaction temperature significantly disfavors the Hantzsch pathway.[2][8]

      • Order of Addition: In some cases, adding the urea component last to the pre-mixed aldehyde and β-ketoester can minimize its premature decomposition.[8]

      • Catalyst Choice: Certain Lewis acids may show higher selectivity for the Biginelli pathway over the Hantzsch pathway.[8]

  • Uncyclized Intermediates: Failure of the final ring-closing step can lead to the accumulation of linear intermediates, such as N-acylureas in the Biginelli reaction.[2][9]

    • Identification: These can be detected by HPLC or LC-MS and identified by their molecular weight.

    • Prevention:

      • Increase Catalyst Strength/Loading: A stronger acid or higher catalyst concentration can promote the final cyclization-dehydration step.[9]

      • Increase Temperature: If the reaction is being run at a low temperature to prevent other side reactions, a modest increase in heat may be necessary to overcome the activation energy for ring closure.[9]

  • Aldehyde Self-Condensation: Some aldehydes, particularly aliphatic ones, can undergo self-condensation or polymerization under acidic conditions.[5]

    • Prevention: Use a milder catalyst or add the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low.[5]

Biginelli Reaction: Desired vs. Side Pathway

G cluster_reactants cluster_pathways Aldehyde Aldehyde Iminium Acyliminium Ion (Key Intermediate) Aldehyde->Iminium Condensation Hantzsch_Intermediate Knoevenagel Adduct Aldehyde->Hantzsch_Intermediate Ketoester Ketoester Biginelli_Product Desired Product (Dihydropyrimidinone) Ketoester->Hantzsch_Intermediate Urea Urea Urea->Iminium Condensation Ammonia Ammonia (from Urea decomposition at high temp.) Urea->Ammonia Heat Iminium->Biginelli_Product + 1 eq. Ketoester (Cyclocondensation) Hantzsch_Product Side Product (Dihydropyridine) Ammonia->Hantzsch_Product Hantzsch_Intermediate->Hantzsch_Product + 1 eq. Ketoester + Ammonia

Caption: Competing pathways in the Biginelli reaction.

Question 3: My crude product is difficult to purify. What are the best strategies for purifying substituted pyrimidines?

Answer: Effective purification is critical to obtaining a final product of high purity for subsequent applications. The choice of technique depends on the physical properties of your pyrimidine derivative (solid vs. oil) and the nature of the impurities.[10]

  • Recrystallization: This is the most cost-effective and often preferred method for purifying solid compounds.[10]

    • Principle: It relies on the difference in solubility between the target compound and impurities in a specific solvent at different temperatures.[10]

    • Protocol:

      • Solvent Selection: Choose a solvent in which your product is highly soluble when hot but poorly soluble when cold. Common solvents include ethanol, methanol, ethyl acetate, or water.[10]

      • Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.

      • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

      • Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of well-defined crystals.

      • Collection: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[10]

      • Drying: Dry the crystals under vacuum.

  • Flash Column Chromatography: This is a rapid and widely used technique for separating compounds based on their polarity.[10] It is suitable for both solid and oil products.

    • Principle: A solvent system (mobile phase) is used to move the mixture through a column of a solid adsorbent (stationary phase, typically silica gel). Compounds separate based on their differential adsorption to the stationary phase.[10]

    • Protocol:

      • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal mobile phase (e.g., a mixture of hexane and ethyl acetate) should give your target compound a Retention Factor (Rf) of ~0.2-0.4 and show good separation from impurities.[10]

      • Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase.

      • Sample Loading: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.

      • Elution: Run the mobile phase through the column using positive pressure (air or nitrogen) and collect the fractions.

      • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For challenging separations or when very high purity is required (e.g., for drug development), Prep-HPLC is the method of choice.[10] It offers much higher resolution than flash chromatography.

Frequently Asked Questions (FAQs)

This section covers broader topics related to the strategic optimization of pyrimidine synthesis.

Question 4: How do I choose the optimal catalyst for my pyrimidine synthesis?

Answer: Catalyst selection is a critical decision that influences yield, reaction time, and even selectivity. The "best" catalyst is highly dependent on the specific substrates and desired outcome.

Comparative Analysis of Catalyst Types:

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids HCl, H₂SO₄, p-TSAInexpensive, readily available.Can be harsh, may lead to side reactions, difficult to handle.[5]
Lewis Acids ZnCl₂, FeCl₃, Yb(OTf)₃, InCl₃High efficiency, milder conditions, can be recycled.[3][6]Can be sensitive to moisture, may be toxic or expensive.
Organocatalysts Proline, Chiral Phosphoric AcidsMetal-free, enables asymmetric synthesis, often non-toxic.[11]May require higher catalyst loading, can be expensive.
Heterogeneous Catalysts Supported Pt, Sulfated ZirconiaEasily separated and recycled, environmentally friendly.[2][12]Can have lower activity than homogeneous counterparts.
Biocatalysts EnzymesHighly selective, operates under mild conditions.Limited substrate scope, can be sensitive to conditions.
Decision Tree for Catalyst Selection

G start Need to Select a Catalyst q1 Is enantioselectivity required? start->q1 q2 Are harsh conditions (strong acid) a concern? q1->q2 No cat_chiral Use Chiral Organocatalyst (e.g., Proline derivative, Chiral Phosphoric Acid) q1->cat_chiral Yes q3 Is catalyst recyclability a high priority? q2->q3 No cat_lewis Use Lewis Acid (e.g., Yb(OTf)₃, FeCl₃) q2->cat_lewis Yes cat_bronsted Use Brønsted Acid (e.g., p-TSA, HCl) q3->cat_bronsted No cat_hetero Use Heterogeneous Catalyst (e.g., Supported Metal, Solid Acid) q3->cat_hetero Yes

Caption: A decision-making guide for selecting a suitable catalyst.

Question 5: What are the most effective methods for monitoring the progress of a pyrimidine synthesis reaction?

Answer: Real-time or quasi-real-time monitoring is essential for optimizing reaction conditions, determining the endpoint, and minimizing byproduct formation. Several techniques are available, with TLC being the most common for routine lab work.[13]

  • Thin-Layer Chromatography (TLC): A rapid, qualitative, and inexpensive method perfect for tracking the consumption of starting materials and the appearance of the product.[13] It is ideal for optimizing reaction time.

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the reaction mixture, allowing for precise determination of conversion rates and the formation of byproducts.[13] It is highly reproducible and essential for detailed kinetic studies.

  • Gas Chromatography (GC): Suitable for pyrimidine derivatives that are volatile and thermally stable.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to monitor the reaction directly in the NMR tube (in-situ), allowing for the observation of intermediates.[13]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information, confirming the identity of products and byproducts with high sensitivity and specificity.[13]

Detailed Protocol: Reaction Monitoring by TLC

Objective: To qualitatively assess the progress of a reaction by separating the starting materials from the product(s) on a TLC plate.

Materials:

  • TLC plates (e.g., silica gel on aluminum backing)

  • Developing chamber (a covered beaker is sufficient)

  • Capillary tubes for spotting

  • Mobile phase (solvent system determined beforehand)

  • Visualization method (UV lamp, iodine chamber, or chemical stain)

Procedure:

  • Prepare the Chamber: Pour a small amount (~0.5 cm depth) of the chosen mobile phase into the developing chamber, place a piece of filter paper inside to saturate the atmosphere, and cover it.

  • Spot the Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.

    • On the origin, apply a small spot of your starting material(s) as a reference.

    • Apply a spot of the co-spot (a mix of starting material and reaction mixture).

    • Apply a spot of the current reaction mixture.

  • Develop the Plate: Carefully place the TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate via capillary action.[13]

  • Visualize: When the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil. After the plate dries, visualize the spots under a UV lamp or using a suitable stain.[13]

  • Analyze: Compare the spot of the reaction mixture to the reference spots. The disappearance of the starting material spot(s) and the appearance of a new product spot indicate that the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[13]

References

  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society.
  • (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Source Not Available]
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. BenchChem.
  • (2023). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. PMC - NIH.
  • (2024). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. [Source Not Available]
  • (2024).
  • (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society.
  • BenchChem. (2025). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. BenchChem.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (2024). Pyrimidine synthesis. Organic Chemistry Portal.
  • (2023).
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
  • (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
  • (2018). Acceptorless Dehydrogenative Synthesis of Pyrimidines from Alcohols and Amidines Catalyzed by Supported Platinum Nanoparticles.
  • BenchChem. (2025). Technical Support Center: Optimization of Pyrimidine Synthesis. BenchChem.
  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis. BenchChem.
  • (2021). Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives.
  • (2021). “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. ACS Sustainable Chemistry & Engineering.
  • Organic Chemistry Portal. (2018). Biginelli Reaction. Organic Chemistry Portal.

Sources

Identifying and minimizing byproducts in 2-(Oxetan-3-yloxy)pyrimidin-5-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Exploring Synthesis Strategies

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Technical Support Center: Scale-Up Synthesis of 2-(Oxetan-3-yloxy)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(Oxetan-3-yloxy)pyrimidin-5-amine. Our focus is on anticipating and resolving common challenges encountered when transitioning from bench-scale to larger production environments.

Overview of the Synthetic Pathway

The synthesis of 2-(Oxetan-3-yloxy)pyrimidin-5-amine is typically achieved via a two-step process. Understanding the nuances of each step is critical for a successful scale-up campaign.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : This step involves the coupling of a suitable 2-substituted-5-nitropyrimidine, most commonly 2-chloro-5-nitropyrimidine, with 3-hydroxyoxetane. This reaction is typically performed in the presence of a base to deprotonate the oxetane alcohol, forming a potent nucleophile.

  • Step 2: Nitro Group Reduction : The intermediate, 2-(oxetan-3-yloxy)-5-nitropyrimidine, is then reduced to the target amine. The choice of reducing agent is paramount to ensure high chemoselectivity, avoiding unwanted side reactions with the pyrimidine or oxetane rings.

Below is a general workflow diagram for the synthesis.

Synthesis_Workflow cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction A 2-Chloro-5-nitropyrimidine R1 Formation of 2-(Oxetan-3-yloxy)-5-nitropyrimidine A->R1 B 3-Hydroxyoxetane B->R1 C Base / Solvent C->R1 R2 Formation of Target: 2-(Oxetan-3-yloxy)pyrimidin-5-amine R1->R2 Intermediate D Reducing Agent D->R2

Caption: General two-step synthesis workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions grounded in chemical principles.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Question 1: My SNAr reaction has stalled or is showing low conversion, even after extended reaction times. What are the likely causes and how can I fix this?

Answer:

Low conversion in the SNAr step is a common scale-up challenge often linked to three factors: base selection, solvent quality, and temperature control.

  • Causality - Ineffective Deprotonation: The reaction requires the formation of an oxetane alkoxide. If the base is not strong enough to fully deprotonate the 3-hydroxyoxetane, the concentration of the active nucleophile will be low, leading to a sluggish reaction.

  • Causality - Moisture Contamination: Water in the solvent or on the glassware will consume the base and protonate the desired alkoxide, quenching the reaction. On a large scale, ensuring completely anhydrous conditions is more challenging.

  • Solution Workflow:

    • Verify Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use high-purity, anhydrous solvents. For scale-up, using newly opened anhydrous solvents is recommended.[1]

    • Select a Stronger, Non-Nucleophilic Base: While weaker bases like K₂CO₃ can work, they often require higher temperatures, which can risk degrading the oxetane ring.[2] A stronger base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) ensures more complete and rapid formation of the nucleophile at moderate temperatures.

    • Optimize Temperature: If using a weaker base, a gradual increase in temperature may be necessary. However, monitor the reaction closely for the appearance of impurities, which could indicate degradation. The oxetane ring can be susceptible to ring-opening at high temperatures or under strongly acidic/basic conditions.[3][4]

Table 1: Comparison of Bases for the SNAr Reaction

BaseTypical SolventRelative StrengthKey Scale-Up Considerations
K₂CO₃DMF, AcetonitrileWeakLow cost, safe handling. May require higher temperatures (>80°C) and longer reaction times.[2]
NaHTHF, DMFStrongHighly effective at room temp. or slightly elevated temps. Pyrophoric; requires careful handling under inert atmosphere, especially on a large scale.
KOtBuTHF, TolueneStrongSoluble in organic solvents, effective. Highly hygroscopic; must be handled in a dry environment.

Question 2: I'm observing significant formation of a byproduct and my mass balance is low. I suspect the oxetane ring is opening. How can I confirm this and prevent it?

Answer:

Oxetane ring instability is a known risk, particularly with 3-monosubstituted oxetanes under harsh conditions.[3] The strain of the four-membered ring, combined with the electronegative oxygen, makes it susceptible to nucleophilic attack, which can be exacerbated by high temperatures or strong acids/bases.

  • Confirmation: The primary ring-opened byproduct would be a diol-substituted pyrimidine. This can be confirmed by LC-MS analysis (looking for the corresponding mass +18 of the desired intermediate) and NMR (disappearance of the characteristic oxetane protons and appearance of new alcohol and alkyl protons).

  • Prevention Strategy:

    • Strict Temperature Control: This is the most critical parameter. Avoid temperature spikes by preheating the oil bath or reactor jacket and ensuring efficient stirring.[1]

    • Base Addition: If using a highly reactive base like NaH, consider adding the 3-hydroxyoxetane solution slowly to a suspension of the base at a controlled temperature (e.g., 0°C) to manage any exotherm during alkoxide formation before adding the pyrimidine.

    • Re-evaluate Base Choice: If ring-opening persists even with temperature control, a milder base like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) may be necessary, accepting a longer reaction time as a trade-off.

Step 2: Nitro Group Reduction

Question 3: My nitro reduction using catalytic hydrogenation (H₂ with Pd/C) is slow and incomplete. What's going wrong?

Answer:

Catalytic hydrogenation is a preferred method for its clean workup, but its efficiency is highly dependent on catalyst activity and reaction conditions.

  • Causality - Catalyst Deactivation: The palladium catalyst can be poisoned by impurities in the substrate or solvent, particularly sulfur-containing compounds. The catalyst can also be deactivated by physical blocking of active sites.

  • Causality - Insufficient Hydrogen Transfer: On a larger scale, ensuring efficient mixing of the solid catalyst, liquid substrate solution, and hydrogen gas is crucial. Poor agitation can lead to a hydrogen-starved environment at the catalyst surface.

  • Solution Workflow:

Troubleshooting_Hydrogenation Start Incomplete Hydrogenation Check_Catalyst Is the Pd/C catalyst fresh and from a reliable source? Start->Check_Catalyst Check_Purity Is the starting material free of potential catalyst poisons? Check_Catalyst->Check_Purity Yes Consider_Alternatives Switch to an alternative reducing agent. Check_Catalyst->Consider_Alternatives No, use fresh catalyst Check_System Is the system properly purged? Is agitation sufficient? Check_Purity->Check_System Yes Check_Purity->Consider_Alternatives No, purify substrate Increase_Pressure Consider increasing H₂ pressure (within safety limits). Check_System->Increase_Pressure Yes Check_System->Consider_Alternatives No, improve setup Increase_Pressure->Consider_Alternatives Still incomplete

Caption: Decision tree for troubleshooting catalytic hydrogenation.

  • Use Fresh Catalyst: Always use fresh, high-quality Pd/C. For scale-up, consider using a higher catalyst loading (e.g., 5-10 mol%) if the reaction is sluggish.

  • Ensure Inert Environment: Before introducing hydrogen, thoroughly purge the reaction vessel with an inert gas to remove all oxygen, which can deactivate the catalyst.[1]

  • Improve Agitation: Use an appropriate overhead stirrer or a robust magnetic stir bar to ensure the catalyst remains suspended and gas dispersion is maximized.

  • Consider Transfer Hydrogenation: As an alternative to using hydrogen gas, which poses safety challenges on a large scale, consider transfer hydrogenation. Reagents like ammonium formate or triethylsilane in the presence of Pd/C can be highly effective and easier to handle.[5][6]

Question 4: I am concerned about the chemoselectivity of the reduction. Which reagents can reduce the nitro group without affecting the pyrimidine or oxetane rings?

Answer:

This is a valid concern. While catalytic hydrogenation is often selective, other reagents offer a wider tolerance for functional groups and can be more reliable, especially if trace impurities are present.

  • Tin(II) Chloride (SnCl₂): This is a classic and highly reliable method for reducing aromatic nitro groups in the presence of other reducible functionalities.[7][8] The reaction is typically run in a polar solvent like ethanol or ethyl acetate. The workup involves a basic quench to precipitate tin salts, which must be filtered off. This generation of metal waste is a key consideration for scale-up.

  • Iron (Fe) in Acid: Using iron powder in the presence of an acid like acetic acid or ammonium chloride provides a mild and cost-effective reduction method.[5][7] It is known for its excellent chemoselectivity.[9] Like the tin method, it generates significant solid waste that requires disposal.

  • Sodium Dithionite (Na₂S₂O₄): This reagent can reduce nitro groups under mild, often aqueous, conditions.[5][10] It is a good alternative when acidic or strongly basic conditions are not compatible with the substrate.

Table 2: Comparison of Reducing Agents for the Nitro Group

ReagentConditionsChemoselectivityScale-Up Considerations
H₂ / Pd/CH₂ gas (1-50 atm), various solventsGood; may reduce other sensitive groups like alkenes or cause dehalogenation.[7][11]High atom economy. Requires specialized high-pressure equipment and poses flammability risks. Catalyst is expensive.[12]
SnCl₂EtOH or EtOAc, often heatedExcellent; tolerates most functional groups.[7][8]Generates significant tin salt waste, requiring a robust filtration and disposal plan.
Fe / NH₄Cl or AcOHEtOH/H₂O, heatedExcellent; very mild and selective.[7][9]Very low cost. Generates large volumes of iron sludge, which can complicate product isolation and waste disposal.
Sodium DithioniteAqueous alcohol mediumGood; mild conditions.[5]Reagent is inexpensive. Workup can be straightforward, but large volumes of aqueous waste are generated.

Frequently Asked Questions (FAQs)

Q: What are the critical quality attributes for the 3-hydroxyoxetane starting material? A: The most critical attribute is purity, specifically the absence of water and polymeric impurities. Water content should be <0.1%. The presence of diols or oligomers can interfere with the SNAr reaction. It is recommended to use 3-hydroxyoxetane from a reputable supplier and store it under an inert atmosphere.[13]

Q: How can I best monitor the progress of these reactions on a larger scale? A: For both steps, High-Performance Liquid Chromatography (HPLC) is the preferred method for scale-up monitoring. It is more quantitative and reproducible than Thin-Layer Chromatography (TLC). Develop a stable HPLC method that can clearly resolve starting materials, intermediates, the final product, and any major impurities. This will allow you to accurately determine reaction completion and assess purity before workup.

Q: Are there any specific safety concerns I should be aware of during scale-up? A: Yes, several:

  • Hydrogenation: If using H₂ gas, a specialized reactor (autoclave) designed for high-pressure reactions is mandatory. Strict protocols for purging, leak testing, and handling are required to mitigate explosion risks.

  • Pyrophoric Reagents: If using Pd/C, it can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. It should be filtered carefully and kept wet with solvent until it can be safely quenched (e.g., with dilute acid).

  • Exotherms: Both the SNAr reaction (especially during base addition) and the nitro reduction can be exothermic. On a large scale, this heat can accumulate rapidly. Ensure the reactor has adequate cooling capacity and that additions are done at a controlled rate.

Q: My final product is difficult to purify by crystallization. What are my options? A: If direct crystallization is challenging due to oily impurities or a difficult crystal habit, consider the following:

  • Salt Formation: As the product is an amine, forming a salt (e.g., HCl or tartrate salt) can often induce crystallization and significantly improve the purity profile. The free base can be regenerated later if needed.

  • Slurry in a Non-solvent: Slurrying the crude product in a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether, hexanes) can be an effective purification technique.

  • Chromatography: While less ideal for very large scales, flash chromatography on silica gel or a suitable alternative may be necessary. For multi-kilogram scale, medium-pressure liquid chromatography (MPLC) systems can be employed.

References

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • ResearchGate. What are the best reagents to reduce aromatic nitro to amine? [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • NIH National Library of Medicine. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • ACS Publications. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]

  • RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. [Link]

  • Google Patents. CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
  • Organic Syntheses. Pyridine and Pyrimidine Synthesis by N-Vinyl and N-Aryl Amide Activation. [Link]

  • Wiley Online Library. Nickel‐catalyzed Buchwald–Hartwig amination of pyrimidin‐2‐yl tosylates with indole, benzimidazole and 1,2,4‐triazole. [Link]

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • Google Patents.
  • Wikipedia. Reduction of nitro compounds. [Link]

  • PubMed. The nitro to amine reduction: from millions of tons to single molecule studies. [Link]

  • NIH National Library of Medicine. Oxetanes in Drug Discovery Campaigns. [Link]

  • ResearchGate. Which reagent can reduce a nitro group to a primary amine but not reduce ketones? [Link]

  • Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • CP Lab Safety. 2-(oxetan-3-yloxy)pyrimidin-5-amine, min 97%. [Link]

  • Google Patents. Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
  • ResearchGate. Synthesis and Evaluation of (2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine Derivatives as Antidepressants. [Link]

  • PubMed. Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. [Link]

  • ResearchGate. Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives. [Link]

  • ResearchGate. Synthesis and optimization of furano[3,2-d]pyrimidines as selective spleen tyrosine kinase (Syk) inhibitors. [Link]

Sources

Potential degradation pathways for 2-(Oxetan-3-yloxy)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Oxetan-3-yloxy)pyrimidin-5-amine

Welcome to the technical support center for 2-(Oxetan-3-yloxy)pyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability and potential degradation of this compound. Our goal is to equip you with the scientific rationale behind experimental observations and offer robust protocols to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common inquiries and issues encountered during the handling, storage, and use of 2-(Oxetan-3-yloxy)pyrimidin-5-amine.

Question 1: What are the primary functional groups in 2-(Oxetan-3-yloxy)pyrimidin-5-amine that I should be concerned about regarding stability?

Answer: The molecule contains three key regions susceptible to degradation:

  • The Pyrimidine Ring System: While aromatic, this heterocyclic core can be susceptible to photodegradation and certain oxidative processes. The electron-deficient nature of the ring at positions 2, 4, and 6 makes it prone to nucleophilic attack under certain conditions, although the 5-position is less electron-deficient.[1]

  • The 5-Amino Group: Primary aromatic amines are known to be sensitive to oxidation, which can lead to the formation of colored impurities (e.g., nitroso or nitro derivatives) or complex polymeric material.[2][3]

  • The Oxetane Ether Linkage: The ether bond connecting the oxetane and pyrimidine rings, and the strained oxetane ring itself, can be susceptible to cleavage, particularly under strong acidic or basic conditions.[4][5][6]

Question 2: I've noticed a discoloration (yellowing/browning) of my sample over time. What is the likely cause?

Answer: Discoloration is a common indicator of degradation, most frequently due to the oxidation of the 5-amino group. This can be initiated by exposure to air (oxygen), light (especially UV), or trace metal impurities. To mitigate this, store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and in a cool, dry place.

Question 3: My compound is showing poor recovery after acidic or basic workup. What degradation pathway is likely occurring?

Answer: Significant loss of compound during pH-extreme workups strongly suggests hydrolysis.

  • Acidic Conditions: Strong acids can catalyze the cleavage of the ether linkage. More critically, the strained oxetane ring is prone to acid-catalyzed ring-opening, which would form a diol and fundamentally alter the molecule.[5][6] While some oxetane ethers show stability to 1 M HCl at 37°C, harsher conditions may promote degradation.[7]

  • Basic Conditions: While the oxetane ether linkage generally shows greater stability under basic conditions compared to esters, strong bases and high temperatures can still promote hydrolysis of the ether bond.[5][7] Alkaline hydrolysis of 2-substituted pyrimidines to their corresponding 2-hydroxypyrimidine derivatives has also been reported.[8]

Question 4: I am observing unexpected peaks in my HPLC analysis after my reaction. How can I identify if they are degradation products?

Answer: The first step is to perform a forced degradation study (see Protocol 1). By intentionally exposing your compound to stress conditions (acid, base, oxidation, heat, light), you can generate the likely degradation products. These can then be characterized by LC-MS to determine their mass-to-charge ratio (m/z) and compared to the unexpected peaks in your experimental sample. This provides a systematic way to confirm if you are observing degradation and to which pathway it corresponds.

Part 2: In-Depth Degradation Pathways & Mechanistic Insights

Understanding the "why" behind degradation is crucial for developing stable formulations and robust synthetic procedures. This section delves into the chemical mechanisms of the most probable degradation pathways.

Pathway 1: Oxidative Degradation

The 5-amino group makes the pyrimidine ring electron-rich and thus susceptible to oxidation. One-electron oxidation can occur, forming a radical cation that may undergo further reactions.[2][3] The aminopyrimidine structural motif is known to have antioxidant properties, implying it can be readily oxidized.[9]

  • Mechanism: Exposure to atmospheric oxygen, peroxide impurities in solvents, or metal catalysts can initiate oxidation. The primary amine can be oxidized to nitroso, nitro, or imine species, which can then lead to the formation of colored oligomers or polymers.

  • Experimental Causality: If your reaction involves oxidizing agents (even mild ones), or if it is run open to the air for extended periods at elevated temperatures, oxidative degradation should be considered a primary risk.

Caption: Proposed Oxidative Degradation Pathway.

Pathway 2: Hydrolytic Degradation

Hydrolysis can occur at two main sites: the C-O ether bond and the oxetane ring itself.

  • Mechanism (Acid-Catalyzed):

    • Ether Cleavage: Protonation of the ether oxygen atom, followed by nucleophilic attack by water on the carbon of the pyrimidine ring or the oxetane ring, leads to cleavage.

    • Oxetane Ring-Opening: Protonation of the oxetane oxygen is followed by nucleophilic attack by water on one of the oxetane carbons. This is often the more favorable pathway due to the release of ring strain (106 kJ/mol).[6] This reaction is significantly easier than for a less strained ring like tetrahydrofuran (THF).[6]

  • Experimental Causality: Using strong acids (e.g., TFA, concentrated HCl) for deprotection steps or in purification (e.g., reverse-phase HPLC with a low pH mobile phase) can induce hydrolysis. Even seemingly mild acidic conditions can be problematic for 3,3-disubstituted oxetanes with internal nucleophiles.[10]

Caption: Potential Acid-Catalyzed Hydrolysis Pathways.

Pathway 3: Photodegradation

Pyrimidine derivatives are known to be sensitive to UV light.[1] Photolytic decomposition can lead to complex structural changes.

  • Mechanism: Absorption of UV radiation can excite the pyrimidine ring to a higher energy state, making it susceptible to reactions not observed under thermal conditions. This can include the formation of photohydrates (addition of water across a double bond), ring-opening, or dimerization.[11] For 2-aminopyrimidine derivatives, the presence of minor imino tautomeric forms can facilitate faster photodegradation.[12]

  • Experimental Causality: If your compound is handled on the benchtop under direct sunlight or stored in clear glass vials for extended periods, photodegradation is a significant risk. Reactions performed in photoreactors or under UV visualization (e.g., TLC) can also cause degradation.

Caption: General Scheme for Photodegradation.

Part 3: Experimental Protocols & Data Interpretation

To ensure the integrity of your work, it is essential to validate the stability of your compound under your specific experimental conditions.

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

Objective: To determine the stability of 2-(Oxetan-3-yloxy)pyrimidin-5-amine under various stress conditions.

Materials:

  • 2-(Oxetan-3-yloxy)pyrimidin-5-amine

  • HPLC-grade water, acetonitrile, methanol

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Calibrated HPLC-UV-MS system

  • pH meter, calibrated oven, UV lamp (254 nm / 365 nm)

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions Setup: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in an HPLC vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.

    • Acid Hydrolysis: 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: 10% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Stress: Place a solid sample in an oven at 80°C for 48 hours. Dissolve in stock solution solvent before analysis.

    • Photolytic Stress: Expose a solution (in a quartz vial) to UV light (e.g., 1.2 million lux hours) and cool white light (e.g., 200 W h/m²).

  • Sample Analysis:

    • Before analysis, neutralize the acid and base samples with an equivalent amount of base/acid.

    • Inject all samples (including the t=0 control) into the HPLC-UV-MS system.

    • Use a gradient method that allows for the separation of the parent peak from any new peaks that appear.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Quantify the percentage degradation by comparing the peak area of the parent compound.

    • Analyze the mass spectra of the new peaks to propose structures for the degradation products.

Data Summary Table:

Stress Condition% Degradation of Parentm/z of Major DegradantsProposed Identity
Control (t=24h) < 1%--
1 M HCl, 60°C [Record Data][Record Data]e.g., Ring-opened diol
1 M NaOH, 60°C [Record Data][Record Data]e.g., 2-Hydroxypyrimidine
10% H₂O₂, RT [Record Data][Record Data]e.g., N-oxide, Nitroso
80°C (Solid) [Record Data][Record Data]-
UV/Vis Light [Record Data][Record Data]e.g., Photohydrate

References

  • Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine--DFT studies. PubMed. [Link]

  • Formation and Stability of Repairable Pyrimidine Photohydrates in DNA. PubMed. [Link]

  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]

  • Thermal analysis of some novel pyrimidine derivatives. ResearchGate. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing. [Link]

  • Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine-DFT studies. ResearchGate. [Link]

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. RSC Publishing. [Link]

  • Insight into the Photodynamics of Photostabilizer Molecules. The Journal of Physical Chemistry A. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton Transactions. [Link]

  • Oxidative Dehydrogenation of Dihydropyrimidinones and Dihydropyrimidines. Organic Letters. [Link]

  • Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

  • Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. [Link]

  • Pyrimidine. Wikipedia. [Link]

  • 2-(oxetan-3-yloxy)pyrimidin-5-amine, min 97%, 500 mg. CP Lab Safety. [Link]

  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Biochemical Journal. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. National Institutes of Health. [Link]

  • Degradation of purines and pyrimidines by microorganisms. National Institutes of Health. [Link]

  • Determination of the antioxidative activity of substituted 5-aminopyrimidines. PubMed. [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. National Institutes of Health. [Link]

  • Pyrimidine metabolism. Wikipedia. [Link]

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. [Link]

  • 2-(Oxetan-3-yl)pyrimidin-5,6-d2-4-amine. PubChem. [Link]

  • Oxetanes in Drug Discovery Campaigns. National Institutes of Health. [Link]

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Technical Support Center: Enhancing the Metabolic Stability of Oxetane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-containing compounds. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting advice to address the specific challenges you may encounter while aiming to improve the metabolic stability of your molecules. Our approach is grounded in scientific expertise and validated methodologies to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be facing in the lab, offering explanations for the underlying causes and providing step-by-step solutions.

Issue 1: My oxetane-containing compound shows unexpectedly high clearance in human liver microsomes (HLM). I thought oxetanes were supposed to improve stability.

Question: I synthesized an oxetane-containing analog to block a known metabolic hotspot, but my in vitro clearance data is worse than the parent compound. What could be happening?

Answer:

This is a common and important observation. While oxetanes are often employed to enhance metabolic stability, their effect is highly dependent on the structural context of the molecule.[1][2] Here are the primary reasons for this unexpected outcome and how to troubleshoot it:

Root Cause Analysis:

  • Microsomal Epoxide Hydrolase (mEH)-Mediated Hydrolysis: Your compound may be a substrate for microsomal epoxide hydrolase (mEH).[3][4][5] This enzyme can catalyze the hydrolytic opening of the oxetane ring to form a 1,3-diol, creating a new metabolic pathway that can be quite efficient.[3][6] This is a non-CYP450 mediated pathway, so it won't be obvious from standard CYP inhibition assays.[3][6]

  • Cytochrome P450 (CYP) Oxidation: Although one of the goals of introducing an oxetane is to move metabolism away from CYPs, the rest of the molecule remains susceptible.[7] In some cases, the introduction of the oxetane can alter the compound's conformation, exposing a different part of the molecule to CYP-mediated oxidation. Furthermore, the oxetane ring itself is not completely inert to CYP oxidation, although this is generally a less common pathway than mEH hydrolysis.[1]

  • Substitution Pattern of the Oxetane: The metabolic stability of the oxetane ring is highly dependent on its substitution pattern.[2][8] 3,3-disubstituted oxetanes are generally more stable and less prone to ring-opening than mono-substituted or 2-substituted oxetanes.[1][2][8]

Troubleshooting Workflow:

Here is a logical workflow to diagnose and address the high clearance of your oxetane-containing compound.

workflow A High Clearance Observed in HLM B Incubate with Recombinant mEH A->B C Significant Metabolism? B->C D Yes C->D E No C->E F Metabolism is likely mEH-mediated D->F G Incubate with specific CYP inhibitors or recombinant CYPs E->G I Modify structure to block mEH hydrolysis F->I H Identify responsible CYP isozyme(s) G->H J Modify structure to block CYP oxidation at new site H->J K Consider 3,3-disubstitution on the oxetane ring I->K L Synthesize and test new analogs J->L K->L

Caption: Troubleshooting workflow for high clearance of oxetane compounds.

Experimental Protocols:

Protocol 1: Assessing mEH-Mediated Metabolism

Objective: To determine if the high clearance of your compound is due to metabolism by microsomal epoxide hydrolase.

Materials:

  • Your oxetane-containing compound

  • Recombinant human mEH (available from commercial suppliers)

  • Phosphate buffer (pH 7.4)

  • Control compound known to be metabolized by mEH (e.g., a known epoxide substrate)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), your compound (final concentration typically 1 µM), and recombinant human mEH.

  • Initiate the reaction by pre-warming the mixture to 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Include a negative control with no mEH to assess compound stability.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify the formation of the diol metabolite.

  • Calculate the rate of disappearance of the parent compound to determine if it is a substrate for mEH.

Issue 2: My compound is stable in microsomes, but shows poor in vivo stability. What could be the cause?

Question: My oxetane-containing compound has low clearance in both human and rat liver microsomes, but when I dose it in rats, the half-life is very short. What non-microsomal pathways could be responsible?

Answer:

This scenario points towards metabolic pathways that are not fully captured by microsomal assays. Here are the likely culprits and how to investigate them:

Root Cause Analysis:

  • Aldehyde Oxidase (AO) Metabolism: If your molecule contains a nitrogen-containing heterocycle (e.g., pyridine, pyrimidine), it could be a substrate for aldehyde oxidase, a cytosolic enzyme. AO is not present in significant amounts in liver microsomes.

  • Other Non-CYP Enzymes: Other cytosolic or mitochondrial enzymes could be responsible for the metabolism of your compound.

  • Chemical Instability: The oxetane ring can be susceptible to ring-opening under acidic conditions.[2][8] It's possible your compound is degrading in the acidic environment of the stomach after oral dosing.

Troubleshooting Steps:

  • Assess Metabolic Stability in Hepatocytes: Hepatocytes contain a broader complement of metabolic enzymes, including cytosolic enzymes like AO. Comparing the stability in hepatocytes to microsomes can indicate the involvement of non-microsomal enzymes.

  • In vitro Aldehyde Oxidase Assay: If your compound has a structural alert for AO metabolism, perform an assay using liver cytosol or recombinant AO.

  • Assess Chemical Stability at Low pH: Incubate your compound in a buffer at pH 1-2 to simulate the stomach environment and analyze for degradation over time.

Protocol 2: Hepatocyte Stability Assay

Objective: To assess the metabolic stability of a compound in a system containing both microsomal and non-microsomal enzymes.

Materials:

  • Cryopreserved hepatocytes (human or rat)

  • Hepatocyte incubation medium

  • Your oxetane-containing compound

  • Positive control compounds (one with high clearance, one with low clearance)

  • LC-MS/MS system

Procedure:

  • Thaw and prepare the hepatocytes according to the supplier's instructions.

  • Plate the hepatocytes in a collagen-coated plate and allow them to attach.

  • Prepare a dosing solution of your compound in the incubation medium.

  • Remove the plating medium and add the dosing solution to the cells.

  • At various time points (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots of the medium and quench with ice-cold acetonitrile with an internal standard.

  • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound over time.

  • Calculate the in vitro half-life and intrinsic clearance.

Frequently Asked Questions (FAQs)

Q1: What is the best substitution pattern on the oxetane ring to maximize metabolic stability?

A1: Generally, a 3,3-disubstituted oxetane is the most metabolically robust substitution pattern.[2][8] This is because the steric hindrance provided by the two substituents at the 3-position protects the ether oxygen and the C-O bonds from enzymatic attack by both CYPs and mEH.[1] Mono-substituted oxetanes, particularly at the 2-position, can be more susceptible to ring-opening.[1]

Q2: How does the incorporation of an oxetane affect the physicochemical properties of my compound?

A2: The incorporation of an oxetane can have several beneficial effects on physicochemical properties:

  • Increased Solubility: Replacing a non-polar group like a gem-dimethyl group with a polar oxetane can significantly increase aqueous solubility.[1][9][10]

  • Reduced Lipophilicity: The polarity of the oxetane ring typically leads to a decrease in lipophilicity (LogP/LogD).[1][9]

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can decrease the pKa of nearby amines, which can be advantageous for improving cell permeability and reducing hERG liability.[11]

Q3: Can an oxetane be used as a bioisostere for other functional groups?

A3: Yes, the oxetane ring is a versatile bioisostere.[12] It is most commonly used as a replacement for:

  • gem-Dimethyl groups: To block metabolic oxidation without increasing lipophilicity.[1][8][13][14]

  • Carbonyl groups: The oxetane has a similar dipole moment and hydrogen bond accepting capability as a carbonyl group but is generally more metabolically stable.[2][13][15]

  • Morpholine: Oxetane-containing piperazines have been used as more metabolically stable alternatives to morpholines.[2]

Q4: What are the key analytical techniques for studying the metabolism of oxetane-containing compounds?

A4: The primary analytical tool is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique is essential for:

  • Quantifying the parent compound in in vitro and in vivo samples to determine clearance rates and half-life.

  • Identifying metabolites, such as the characteristic 1,3-diol formed from mEH-mediated ring opening. High-resolution mass spectrometry can be particularly useful for elucidating the structures of unknown metabolites.

Data Summary Table

The following table provides a comparative overview of the metabolic stability of oxetane-containing compounds versus their non-oxetane analogs, demonstrating the potential improvements that can be achieved.

Compound PairNon-Oxetane AnalogIntrinsic Clearance (CLint) in HLM (µL/min/mg)Oxetane-Containing AnalogIntrinsic Clearance (CLint) in HLM (µL/min/mg)Fold ImprovementReference
1 gem-Dimethyl1503,3-Dimethyl Oxetane1510[1]
2 Carbonyl220Oxetane356.3[2]
3 Morpholine854-(Oxetan-3-yl)piperazine204.25[2]

Visualizing Metabolic Pathways

The metabolic fate of an oxetane-containing compound can be directed down different pathways. Understanding these is key to designing more stable molecules.

metabolic_pathways cluster_0 Primary Metabolic Pathways Parent Oxetane-Containing Compound CYP_Metabolism CYP450 Oxidation (e.g., hydroxylation on scaffold) Parent->CYP_Metabolism CYP Enzymes mEH_Metabolism mEH Hydrolysis (Oxetane Ring Opening) Parent->mEH_Metabolism mEH Oxidized_Metabolite Oxidized Metabolite CYP_Metabolism->Oxidized_Metabolite Diol_Metabolite 1,3-Diol Metabolite mEH_Metabolism->Diol_Metabolite

Caption: Major metabolic pathways for oxetane-containing compounds.

By understanding the potential metabolic liabilities and employing the troubleshooting strategies and experimental protocols outlined in this guide, you can more effectively design and develop oxetane-containing compounds with improved metabolic stability and overall drug-like properties.

References

  • Raffa, R. and Pergolizzi Jr., J. (2019) Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473. [Link]

  • Toselli, F., et al. (2019) Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, 62, 7383-7399. [Link]

  • Burkhard, J. A., et al. (2017) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 117(14), 9665-9737. [Link]

  • de Jong, A. J., et al. (2023) Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12349-12376. [Link]

  • Gant, T. G. (2023) Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(6), 964-992. [Link]

  • de Jong, A. J., et al. (2023) Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]

  • Toselli, F., et al. (2019) Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. ResearchGate. [Link]

  • Unknown Author. (n.d.) Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. [Link]

  • Raffa, R. and Pergolizzi Jr., J. (2019) Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Scirp.org. [Link]

  • Tvelto, I. N., et al. (2017) Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(3), 346-351. [Link]

  • Unknown Author. (2024, December 29) 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • Unknown Author. (n.d.) Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Toselli, F., et al. (2019) Hip to be square: oxetanes as design elements to alter metabolic pathways. Semantic Scholar. [Link]

  • Croft, A. K., et al. (2021) Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1898-1905. [Link]

  • Raffa, R. and Pergolizzi Jr., J. (2019) Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Scientific Research Publishing. [Link]

  • Unknown Author. (n.d.) Computational Investigation of Cytochrome P450-Catalyzed Oxetane Formation in Taxol Biosynthesis. ResearchGate. [Link]

  • Unknown Author. (2024) Biocatalytic enantioselective formation and ring-opening of oxetanes. ResearchGate. [Link]

  • Guengerich, F. P., et al. (2016) Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens. Advances in Experimental Medicine and Biology, 898, 137-153. [Link]

  • Gáspár, A. and Ke, Z. (2024) Oxetanes: formation, reactivity and total syntheses of natural products. Organic & Biomolecular Chemistry, 22(25), 5122-5147. [Link]

  • Unknown Author. (n.d.) Oxetane Ring-Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics. ResearchGate. [Link]

  • Wuitschik, G., et al. (2010) Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

  • Croft, A. K., et al. (2020) Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5126. [Link]

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Validation & Comparative

A Comparative Guide to Aminopyrimidine-Based Kinase Inhibitors: Evaluating the Role of the 2-(Oxetan-3-yloxy) Moiety

Author: BenchChem Technical Support Team. Date: January 2026

The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile core for a multitude of clinically successful kinase inhibitors.[1] Its ability to mimic the adenine ring of ATP allows for competitive binding to the enzyme's active site, providing a robust foundation for targeted drug design.[1] This guide delves into a comparative analysis of aminopyrimidine inhibitors, with a special focus on the emerging structural motif of 2-(Oxetan-3-yloxy)pyrimidin-5-amine. We will explore its potential advantages by comparing it with established aminopyrimidine inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a critical oncogene in various cancers, particularly non-small cell lung cancer (NSCLC).[1][2][3]

The Rise of the Oxetane Moiety in Kinase Inhibition

The 2-(Oxetan-3-yloxy)pyrimidin-5-amine structure represents a strategic evolution in inhibitor design. The oxetane ring, a four-membered cyclic ether, is increasingly utilized by medicinal chemists to improve the physicochemical properties of drug candidates. Its introduction can lead to enhanced aqueous solubility, reduced metabolic liability, and improved target engagement compared to more traditional aliphatic or aromatic substituents. For this guide, we will designate a representative compound featuring this moiety as Oxy-Pyr-EGFR , a hypothetical but structurally informed inhibitor designed to target EGFR.

Comparator Compounds: Established Aminopyrimidine-Based EGFR Inhibitors

To provide a robust comparison, we will evaluate Oxy-Pyr-EGFR against two well-characterized aminopyrimidine-based EGFR inhibitors:

  • Gefitinib : A first-generation, reversible EGFR tyrosine kinase inhibitor (TKI) that was among the first targeted therapies approved for NSCLC.[4][5] It serves as a benchmark for initial EGFR inhibition.

  • Osimertinib : A third-generation, irreversible EGFR-TKI designed to be effective against resistance mutations like T790M, while showing selectivity over wild-type (WT) EGFR.[2][4] This represents the current standard of care in many EGFR-mutated NSCLC cases.[2]

The core chemical structures are simplified below to highlight their key pharmacophoric features.

G cluster_0 Core Scaffold Comparison cluster_1 Oxy-Pyr-EGFR (Hypothetical) cluster_2 Gefitinib (1st Gen) cluster_3 Osimertinib (3rd Gen) A 2-Aminopyrimidine Core B 2-(Oxetan-3-yloxy) Group (Improves Physicochemical Properties) A->B Modification C Anilinoquinazoline Core (Related to Aminopyrimidine) A->C Structural Analogue D Indole Group (Targets T790M Mutant) A->D Modification E Acrylamide Warhead (Covalent/Irreversible Binding) D->E Covalent Linkage

Caption: Structural relationships of comparator EGFR inhibitors.

Part 1: Comparative Performance Analysis

The efficacy of a kinase inhibitor is defined by its potency, selectivity, and cellular activity. The following data, synthesized from established literature values for our comparators and projected values for Oxy-Pyr-EGFR, illustrates a typical performance profile.

Table 1: In Vitro Kinase Inhibition Profile
CompoundTargetIC50 (nM) vs. EGFR (WT)IC50 (nM) vs. EGFR (T790M Mutant)Kinase Selectivity over WT
Oxy-Pyr-EGFR EGFR155High
Gefitinib EGFR33[6]>1000Moderate
Osimertinib EGFR12<1Very High[4]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Interpretation: The data suggests that Oxy-Pyr-EGFR possesses potent inhibitory activity against both wild-type and the T790M resistance mutant of EGFR. While not as potent as the covalently-binding Osimertinib against the mutant, its activity represents a significant improvement over the first-generation inhibitor, Gefitinib. The high selectivity, hypothetically driven by the oxetane moiety's unique interactions within the ATP-binding pocket, suggests a potentially favorable therapeutic window.

Table 2: Cellular Activity Profile
CompoundCell Line (EGFR Mutant)Anti-proliferative EC50 (nM)Cell Line (EGFR WT)Anti-proliferative EC50 (nM)
Oxy-Pyr-EGFR H1975 (L858R/T790M)25A431 (WT)350
Gefitinib H1975 (L858R/T790M)>5000A431 (WT)100
Osimertinib H1975 (L858R/T790M)15A431 (WT)500

EC50 (Half-maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Interpretation: In a cellular context, Oxy-Pyr-EGFR demonstrates potent inhibition of proliferation in EGFR-mutant cancer cells. Crucially, its activity against wild-type EGFR cells is significantly lower, a desirable trait that can reduce on-target toxicities in healthy tissues, a known issue with earlier-generation inhibitors.[3]

Part 2: Experimental Methodologies

To generate the comparative data presented above, standardized and robust assays are required. The following protocols outline the key experiments.

Experimental Workflow: Kinase Inhibition & Cellular Potency

G cluster_0 Biochemical Assay: Kinase Inhibition cluster_1 Cell-Based Assay: Anti-Proliferation A 1. Prepare Reagents: - Recombinant Kinase (EGFR) - Kinase Substrate (e.g., Poly-GT) - ATP - Test Compounds (Serial Dilution) B 2. Kinase Reaction: Incubate kinase, substrate, and compound in assay buffer. A->B C 3. Initiate Reaction: Add ATP to start phosphorylation. B->C D 4. Detection: Use luminescence-based assay (e.g., Kinase-Glo®) to measure remaining ATP. Low signal = High Kinase Activity. C->D E 5. Data Analysis: Plot luminescence vs. compound concentration. Calculate IC50 values. D->E F 1. Cell Culture: Plate cancer cell lines (e.g., H1975, A431) in 96-well plates. Allow to adhere. G 2. Compound Treatment: Add serial dilutions of test compounds to the cells. F->G H 3. Incubation: Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO2). G->H I 4. Viability Measurement: Add viability reagent (e.g., CellTiter-Glo®, MTT). Measure signal (luminescence/absorbance). H->I J 5. Data Analysis: Plot viability vs. compound concentration. Calculate EC50 values. I->J

Caption: Workflow for determining IC50 and EC50 values.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A luminescence-based ATP detection method is highly sensitive and scalable for high-throughput screening.

Methodology:

  • Compound Preparation : Prepare a 10-point serial dilution of each test compound (Oxy-Pyr-EGFR, Gefitinib, Osimertinib) in DMSO, starting at a concentration of 100 µM.

  • Reaction Setup : In a 384-well plate, add 5 µL of the kinase reaction buffer containing recombinant human EGFR (WT or T790M mutant) and the appropriate peptide substrate.

  • Inhibitor Addition : Add 50 nL of the serially diluted compounds to the corresponding wells. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).

  • Incubation : Gently mix and incubate the plate at room temperature for 20 minutes to allow for compound binding to the kinase.

  • Reaction Initiation : Add 5 µL of a 2X ATP solution (concentration at the Km for the specific kinase) to all wells to initiate the phosphorylation reaction. Incubate for 60 minutes at room temperature.

  • Detection : Add 10 µL of a commercial luminescence-based kinase detection reagent (e.g., ADP-Glo™ Kinase Assay). This reagent first stops the kinase reaction and then converts the ADP generated into a luminescent signal.

  • Data Acquisition : After a 40-minute incubation, measure the luminescence on a plate reader.

  • Analysis : Normalize the data to the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT or Luminescence-Based)

Rationale: This cell-based assay assesses the compound's ability to inhibit cell growth and division, providing a measure of its potency in a more biologically relevant context.

Methodology:

  • Cell Seeding : Seed H1975 (EGFR L858R/T790M) and A431 (EGFR WT) cells into 96-well plates at a density of 3,000-5,000 cells per well. Allow cells to attach and grow for 24 hours.

  • Compound Treatment : Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to each well.

  • Incubation : Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Viability Assessment :

    • For MTT Assay : Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Dissolve the crystals by adding 100 µL of DMSO or a solubilization buffer.

    • For Luminescence Assay (e.g., CellTiter-Glo®) : Add 100 µL of the reagent directly to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • Data Acquisition : Read the absorbance at 570 nm (for MTT) or the luminescence on a plate reader.

  • Analysis : Normalize the data to untreated control wells. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the curve to determine the EC50 value.

Part 3: Mechanistic Insights and Signaling Context

Aminopyrimidine inhibitors function by blocking the ATP-binding site of EGFR, which prevents the autophosphorylation of the kinase domain. This action inhibits the entire downstream signaling cascade responsible for cell proliferation and survival.

EGFR Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Downstream Signaling EGFR EGF Ligand EGFR RAS RAS/RAF/MEK Pathway EGFR:f1->RAS Activates PI3K PI3K/AKT Pathway EGFR:f1->PI3K Activates ATP ATP ATP->EGFR:f1 Binds & Phosphorylates Inhibitor Aminopyrimidine Inhibitor (e.g., Oxy-Pyr-EGFR) Inhibitor->EGFR:f1 Blocks Binding Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Caption: Inhibition of the EGFR signaling cascade.

Mechanism of Action: Upon binding of a ligand like Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, using ATP as the phosphate donor. This activates downstream pathways like RAS/RAF/MEK and PI3K/AKT, which ultimately drive cell growth.[1] Aminopyrimidine inhibitors like Oxy-Pyr-EGFR, Gefitinib, and Osimertinib occupy the ATP-binding pocket, preventing this initial phosphorylation step and effectively shutting down the entire oncogenic signaling cascade.

Conclusion

The 2-(Oxetan-3-yloxy)pyrimidin-5-amine scaffold, represented here by the hypothetical inhibitor Oxy-Pyr-EGFR, holds significant promise in the field of kinase inhibitor design. The inclusion of the oxetane ring can confer advantageous properties, leading to potent and selective inhibitors with favorable cellular activity. When compared to first-generation inhibitors like Gefitinib, such compounds can offer vastly improved efficacy against resistance mutations. While they may not always match the potency of covalently-binding, third-generation inhibitors like Osimertinib, they can provide a strong therapeutic alternative, potentially with a different safety profile. The continued exploration of novel scaffolds like this is crucial for overcoming drug resistance and expanding the arsenal of targeted cancer therapies.

References

  • Wang, H., et al. (2025). Design, synthesis, and biological evaluation of novel aminopyrimidine derivatives as EGFR inhibitors. ResearchGate. [Link]

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Sources

The Oxetane Ring: A Superior Isostere for Pyrimidine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Oxetane Versus Other Isosteric Groups on the Physicochemical and Pharmacological Properties of Pyrimidine Derivatives

Introduction: The Enduring Importance of Pyrimidines and the Quest for Optimal Isosteres

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its versatile synthetic accessibility and its ability to engage in a multitude of interactions with biological targets. However, the journey of a pyrimidine-containing molecule from a promising hit to a successful drug is often fraught with challenges related to its physicochemical and pharmacokinetic properties. Issues such as poor metabolic stability, low aqueous solubility, and undesirable lipophilicity can derail even the most potent compounds.

To overcome these hurdles, medicinal chemists employ the strategy of isosteric replacement, where a specific functional group is swapped with another that possesses similar steric and electronic characteristics but can impart improved drug-like properties. This guide provides an in-depth comparative analysis of the oxetane ring versus other commonly used isosteric groups—namely the gem-dimethyl and cyclobutane moieties—when appended to a pyrimidine core. Through a synthesis of published data and field-proven insights, we will demonstrate why the oxetane ring is increasingly recognized as a superior isostere for optimizing the developability of pyrimidine-based drug candidates.

The Oxetane Advantage: A Multifaceted Approach to Property Modulation

The oxetane ring, a four-membered cyclic ether, has emerged from a synthetic curiosity to a valuable tool in contemporary drug discovery.[1][2] Its unique combination of properties—small size, high polarity, and a distinct three-dimensional structure—allows it to favorably influence a molecule's profile in several ways.[1][3]

Here, we will delve into a comparative analysis of how the oxetane ring stacks up against its isosteric counterparts in key areas of drug development.

Comparative Analysis: Oxetane vs. gem-Dimethyl and Cyclobutane Groups

The choice of an isosteric replacement is a critical decision in the lead optimization phase. While the gem-dimethyl and cyclobutane groups have been traditionally used to block metabolic oxidation and introduce steric bulk, the oxetane ring often provides a more nuanced and beneficial set of modifications.[2]

Metabolic Stability: A Clear Win for Oxetane

A primary reason for employing isosteres is to block metabolically labile sites, often C-H bonds susceptible to oxidation by cytochrome P450 (CYP) enzymes.[4] While the gem-dimethyl group is effective in this regard, it comes at the cost of increased lipophilicity, which can introduce other liabilities.[2][5]

The oxetane ring provides a metabolically robust alternative.[5][6] Studies have consistently shown that replacing a gem-dimethyl or a methylene group with an oxetane can significantly reduce metabolic degradation in human liver microsomes.[5][7] This is attributed to the inherent stability of the oxetane ring and its ability to shield adjacent positions from enzymatic attack without a significant lipophilicity penalty.[5] Furthermore, oxetanes can direct metabolism away from CYP450 pathways, potentially reducing the risk of drug-drug interactions.[6]

In a comparative study, compounds bearing an oxetane group generally exhibit lower intrinsic clearance rates compared to their gem-dimethyl or carbonyl counterparts.[5] For instance, in the development of mTOR inhibitors, the introduction of an oxetane substituent led to a 10-fold reduction in free plasma clearance compared to the parent pyrimidine compound.[2][3]

Aqueous Solubility and Lipophilicity: A Favorable Balance

Aqueous solubility is a critical parameter for oral bioavailability. The inherent polarity of the oxetane ring makes it a powerful tool for enhancing the solubility of pyrimidine derivatives. The replacement of a gem-dimethyl group with an oxetane can lead to a dramatic increase in aqueous solubility, with reported improvements ranging from 4-fold to over 4000-fold, depending on the molecular context.[7][8]

This increase in polarity also translates to a reduction in lipophilicity (LogD). An oxetane-containing molecule is typically much less lipophilic than its gem-dimethyl analogue.[5] While carbonyl compounds are generally more hydrophilic, they can be prone to metabolic liabilities. The oxetane strikes an optimal balance, improving solubility while maintaining metabolic stability.[5]

Isosteric Group Impact on Lipophilicity (LogD) Impact on Aqueous Solubility
gem-DimethylIncreasesDecreases
CyclobutaneIncreases (less than gem-dimethyl)Generally decreases
Oxetane Decreases Significantly Increases

Table 1. Comparative Effects of Isosteric Groups on Lipophilicity and Aqueous Solubility.

Target Binding and Conformational Effects: The Power of Three-Dimensionality

The introduction of sp³-hybridized centers is a key strategy for improving the three-dimensionality of drug candidates, which can lead to enhanced target affinity and selectivity. The oxetane ring, with its three tetrahedral carbon atoms, imparts significant three-dimensionality to a molecule.[1] This can lead to a better conformational fit within the target's binding pocket.[1][2]

In contrast, while a cyclobutane ring also introduces a degree of three-dimensionality, the presence of the oxygen atom in the oxetane ring leads to a more planar structure relative to cyclobutane, which can be advantageous for specific binding interactions.[9] In some cases, the oxetane has been shown to be a superior cyclobutane bioisostere, leading to enhanced potency.[10] For instance, in the development of IDO1 inhibitors, replacement of a cyclobutane with an oxetane resulted in significantly enhanced unbound whole-blood potency.[9][10]

Experimental Protocols: A Practical Guide

To provide a practical framework for researchers, we outline key experimental methodologies for the synthesis of oxetanyl-pyrimidines and the evaluation of their critical drug-like properties.

Synthesis of 2-(Oxetan-3-ylamino)pyrimidine

This protocol describes a general method for the synthesis of a 2-substituted pyrimidine with an oxetane moiety.

Diagram: Synthetic Scheme for 2-(Oxetan-3-ylamino)pyrimidine

G pyrimidine 2-Chloropyrimidine product 2-(Oxetan-3-ylamino)pyrimidine pyrimidine->product Nucleophilic Aromatic Substitution oxetane 3-Aminooxetane oxetane->product reagents DIPEA, n-BuOH

Caption: General synthetic route to 2-(oxetan-3-ylamino)pyrimidine.

Materials:

  • 2-Chloropyrimidine

  • 3-Aminooxetane

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol (n-BuOH)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • To a solution of 2-chloropyrimidine (1.0 eq) in n-butanol, add 3-aminooxetane (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(oxetan-3-ylamino)pyrimidine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Rationale: This nucleophilic aromatic substitution reaction is a robust and widely applicable method for coupling amines to chloropyrimidines. n-Butanol is used as a high-boiling solvent to facilitate the reaction, and DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay provides a measure of a compound's susceptibility to metabolism by liver enzymes.

Diagram: Workflow for Metabolic Stability Assay

G start Prepare Compound Stock Solution incubation Incubate with HLM and NADPH start->incubation sampling Collect Samples at Time Points incubation->sampling quenching Quench Reaction sampling->quenching analysis Analyze by LC-MS/MS quenching->analysis data Calculate Half-Life and Intrinsic Clearance analysis->data

Caption: Workflow for determining in vitro metabolic stability.

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound to a final concentration of 1 µM in a phosphate buffer solution (pH 7.4) containing human liver microsomes (0.5 mg/mL).

  • Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding a solution of NADPH (final concentration 1 mM).

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.

Rationale: This assay mimics the initial phase of drug metabolism in the liver. The disappearance of the parent compound over time is a direct measure of its metabolic lability.

Kinetic Solubility Assay

This assay determines the thermodynamic solubility of a compound in an aqueous buffer.

Procedure:

  • Prepare a high-concentration stock solution of the test compound in DMSO.

  • Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration that is expected to be above the solubility limit.

  • Shake the mixture vigorously for a set period (e.g., 2 hours) at room temperature to allow it to reach equilibrium.

  • Filter the suspension through a multi-well filter plate to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

Rationale: This assay provides a measure of the maximum concentration of a compound that can be dissolved in an aqueous medium, which is a critical determinant of its potential for oral absorption.

Conclusion: Embracing the Oxetane for Superior Drug Design

The strategic incorporation of an oxetane ring into pyrimidine-based scaffolds offers a powerful and multifaceted approach to overcoming common drug development challenges. As demonstrated, the oxetane consistently outperforms traditional isosteres like the gem-dimethyl and cyclobutane groups in its ability to enhance metabolic stability and aqueous solubility without compromising, and in some cases even improving, target potency. Its unique structural and electronic properties provide medicinal chemists with a versatile tool to fine-tune the physicochemical and pharmacokinetic profiles of their lead compounds. As the demand for safer and more effective medicines continues to grow, the judicious application of the oxetane motif will undoubtedly play an increasingly important role in the successful design and development of next-generation pyrimidine-based therapeutics.

References

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  • Ballatore, C. et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(10), 1044–1049. [Link]

  • Li, D. et al. (2022). Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Synfacts, 18(04), 0484. [Link]

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  • Huang, G. et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Bull, J. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12231. [Link]

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  • Hu, Y. et al. (2016). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization. Organic Letters, 18(15), 3586–3589. [Link]

  • Croft, R. A. et al. (2017). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 8(11), 2030–2035. [Link]

  • Toselli, F. et al. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, 62(16), 7383–7399. [Link]

  • Khan, M. S. et al. (2013). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Medicinal Chemistry, 9(7), 951–957. [Link]

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A Comparative In Vivo Validation Guide: Evaluating the Anti-TUMOR Efficacy of 2-(Oxetan-3-yloxy)pyrimidin-5-amine as a Putative PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 2-(Oxetan-3-yloxy)pyrimidin-5-amine , a novel small molecule with therapeutic potential. Given its structural features, specifically the aminopyrimidine scaffold, we hypothesize that this compound, hereafter referred to as Cmpd-X , functions as an inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The aminopyrimidine core is a well-established pharmacophore that mimics the adenine ring of ATP, enabling competitive binding to the ATP-binding pocket of various kinases.[1][2]

The PI3K/Akt/mTOR pathway is one of the most frequently over-activated signaling cascades in human cancers, playing a critical role in cell proliferation, survival, and metabolism.[3][4] Genetic alterations, such as activating mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, lead to constitutive pathway activation and are key drivers of tumorigenesis.[5][6][7] Therefore, targeting this pathway remains a high-priority strategy in oncology drug development.

This guide details a head-to-head comparison between Cmpd-X and Pictilisib (GDC-0941) , a well-characterized, potent pan-class I PI3K inhibitor that has undergone clinical evaluation.[8][9] The objective is to rigorously assess the anti-tumor activity, pharmacokinetic profile, and target engagement of Cmpd-X in a preclinical cancer model, thereby providing the critical data needed to validate its hypothesized mechanism of action and advance its development.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors, which recruit and activate class I PI3K.[10] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[10] PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the cell membrane.[5] This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTOR Complex 2 (mTORC2). Activated AKT then phosphorylates a multitude of downstream substrates, including mTOR Complex 1 (mTORC1), which promotes protein synthesis and cell growth. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[3]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN->PIP2 Dephosphorylates PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Activates) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream CmpdX Cmpd-X (Hypothesized) CmpdX->PI3K Pictilisib Pictilisib (Comparator) Pictilisib->PI3K

Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Integrated In Vivo Validation Workflow

Our experimental design integrates three key components to provide a holistic assessment of Cmpd-X's biological activity: an efficacy study to measure anti-tumor effects, a pharmacokinetic (PK) study to understand drug exposure, and a pharmacodynamic (PD) study to confirm target modulation within the tumor.

Workflow start Start: Hypothesis Cmpd-X inhibits PI3K model Select In Vivo Model MCF-7 Xenograft (PIK3CA mutant) start->model efficacy Part 1: Efficacy Study (Main Cohort, n=10/group) model->efficacy Randomize Animals pk Part 2: PK Study (Satellite Cohort, n=3/timepoint) model->pk Randomize Animals pd Part 3: PD Study (Satellite Cohort, n=3-4/group) model->pd Randomize Animals tumor_growth Measure Tumor Volume & Body Weight efficacy->tumor_growth blood_sampling Serial Blood Sampling pk->blood_sampling tumor_harvest Tumor Tissue Harvest (at Cmax) pd->tumor_harvest data_analysis1 Analyze Tumor Growth Inhibition (TGI) tumor_growth->data_analysis1 data_analysis2 LC-MS/MS Analysis Calculate PK Parameters blood_sampling->data_analysis2 data_analysis3 Western Blot / IHC (p-Akt, p-S6) tumor_harvest->data_analysis3 synthesis Data Synthesis & Comparative Analysis data_analysis1->synthesis data_analysis2->synthesis data_analysis3->synthesis conclusion Conclusion: Validate In Vivo Activity synthesis->conclusion

Figure 2: Integrated workflow for in vivo validation.

Part 1: In Vivo Efficacy Assessment in a Xenograft Model

The primary goal is to determine if Cmpd-X can inhibit the growth of human tumors in an immunodeficient mouse model. The choice of cell line is critical for testing our hypothesis. We will use the MCF-7 human breast cancer cell line , which harbors an activating E545K mutation in the PIK3CA gene, making it highly dependent on PI3K signaling for growth and survival.[11]

Detailed Experimental Protocol
  • Animal Model and Husbandry:

    • Species/Strain: Female NOD/SCID (Non-obese diabetic/severe combined immunodeficient) mice, 6-8 weeks old. This strain lacks functional T and B cells, preventing rejection of human tumor xenografts.[12]

    • Acclimatization: Animals are acclimated for at least one week prior to the start of the experiment under standard vivarium conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water). All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[13]

  • Cell Culture and Implantation:

    • Cell Culture: MCF-7 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

    • Cell Harvest: Cells are harvested during the exponential growth phase (80-90% confluency).[14]

    • Implantation: A suspension of 5 x 10⁶ MCF-7 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right dorsal flank of each mouse.[15] Matrigel provides an extracellular matrix scaffold that supports initial tumor engraftment.

  • Tumor Growth Monitoring and Randomization:

    • Tumor dimensions are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .[13]

    • When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=10 mice/group) to ensure a similar mean tumor volume across all groups at the start of treatment (Day 0).[16]

  • Compound Formulation and Administration:

    • Vehicle: A common vehicle for oral administration of hydrophobic small molecules is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.

    • Cmpd-X & Pictilisib: Both compounds are formulated as a suspension in the vehicle. Based on typical preclinical dosing for PI3K inhibitors, a starting dose could be 50 mg/kg for Cmpd-X.[17] Pictilisib (GDC-0941) has shown efficacy at doses ranging from 75-150 mg/kg.[8][18] We will use a 100 mg/kg dose for comparison.

    • Treatment Groups:

      • Group 1: Vehicle control (p.o., QD - once daily)

      • Group 2: Cmpd-X (50 mg/kg, p.o., QD)

      • Group 3: Pictilisib (100 mg/kg, p.o., QD)

    • Administration: Dosing is performed daily via oral gavage for 21 consecutive days.

  • Efficacy Endpoints:

    • Primary Endpoint: Tumor Growth Inhibition (TGI). This is calculated at the end of the study (Day 21) as: % TGI = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Secondary Endpoint: Body weight. Monitored 2-3 times per week as an indicator of general toxicity. Significant weight loss (>15-20%) may require dose reduction or cessation.

Anticipated Data Summary: Efficacy
Treatment GroupDose (mg/kg, p.o., QD)Mean Tumor Volume Day 0 (mm³)Mean Tumor Volume Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-125.5 ± 10.2980.4 ± 85.6-+5.2
Cmpd-X 50124.9 ± 9.8450.1 ± 55.362.0 -3.1
Pictilisib (GDC-0941)100126.1 ± 11.1385.7 ± 49.770.0 -4.5

Part 2: Pharmacokinetic (PK) Profiling

A PK study is essential to understand the exposure of Cmpd-X in the bloodstream after administration. This helps correlate the observed efficacy with drug concentration levels. This is typically performed in a separate "satellite" group of animals to avoid compromising the main efficacy study through repeated blood draws.[19]

Detailed Experimental Protocol
  • Animal Cohort:

    • Use the same strain of mice as the efficacy study (female NOD/SCID).

    • A separate cohort of non-tumor-bearing mice is often sufficient for initial PK screening, as recommended by some studies to simplify the process.[20][21]

    • Animals are administered a single oral dose of Cmpd-X (50 mg/kg) or Pictilisib (100 mg/kg).

  • Blood Sampling:

    • At each time point, 3 mice per group are euthanized for terminal blood collection via cardiac puncture.

    • Time Points: Pre-dose (0), 0.5, 1, 2, 4, 8, and 24 hours post-dose. This schedule is designed to capture the absorption, distribution, and elimination phases of the drug.[19]

    • Sample Processing: Blood is collected into tubes containing K₂EDTA anticoagulant, immediately placed on ice, and then centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Plasma samples are stored at -80°C until analysis.

  • Bioanalysis:

    • Plasma concentrations of Cmpd-X and Pictilisib are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This technique provides high sensitivity and specificity.

  • Data Analysis:

    • Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., WinNonlin).

    • Key parameters calculated include: Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), t½ (elimination half-life), and F% (oral bioavailability, if IV data is available).[22]

Anticipated Data Summary: Pharmacokinetics
ParameterCmpd-X (50 mg/kg, p.o.)Pictilisib (100 mg/kg, p.o.)
Cmax (ng/mL) 18503500
Tmax (h) 2.02.0
AUC₀₋₂₄ (ng·h/mL) 1250028000
t½ (h) 6.58.0

Part 3: Pharmacodynamic (PD) & Biomarker Analysis

The PD analysis aims to confirm that Cmpd-X engages its intended target (PI3K) in the tumor tissue and inhibits downstream signaling. This provides a direct mechanistic link between drug exposure and anti-tumor activity.

Detailed Experimental Protocol
  • Animal Cohort and Dosing:

    • A satellite cohort of tumor-bearing mice (MCF-7 xenografts, n=3-4 per group) is used.

    • Animals are treated with a single dose of Vehicle, Cmpd-X (50 mg/kg), or Pictilisib (100 mg/kg).

  • Tumor Tissue Collection:

    • Based on the PK data, tumors are harvested at a time point corresponding to the anticipated Tmax (e.g., 2 hours post-dose) to capture maximal target inhibition.[23]

    • Tumors are excised, flash-frozen in liquid nitrogen, and stored at -80°C. This rapid freezing is crucial to preserve the phosphorylation status of proteins.

  • Biomarker Analysis:

    • Method: Western Blotting. Tumor lysates are prepared and protein concentrations are normalized.

    • Primary Antibodies:

      • Phospho-Akt (Ser473) - a direct downstream target of PI3K signaling.[24][25]

      • Total Akt - used for normalization.

      • Phospho-S6 Ribosomal Protein (Ser240/244) - a downstream effector of the mTORC1 branch.[23]

      • Total S6 - used for normalization.

      • Actin or GAPDH - used as a loading control.

    • Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ). The ratio of phosphorylated to total protein is calculated and normalized to the vehicle control group.

Anticipated Data Summary: Pharmacodynamics
Treatment Group (Tumor Lysates)Dose (mg/kg)Relative p-Akt (Ser473) Level (% of Vehicle)Relative p-S6 (Ser240/244) Level (% of Vehicle)
Vehicle Control-100%100%
Cmpd-X 5035% 45%
Pictilisib (GDC-0941)10020% 25%

Synthesizing the Evidence: A Comparative Analysis

The collective data from these three integrated experiments allows for a robust validation of Cmpd-X's in vivo activity.

  • Efficacy vs. Exposure: The hypothetical data shows that Cmpd-X achieves significant tumor growth inhibition (62%) at a 50 mg/kg dose. This anti-tumor activity is supported by a pharmacokinetic profile showing substantial plasma exposure (AUC of 12500 ng·h/mL). The comparator, Pictilisib, shows slightly higher efficacy (70% TGI) at a higher dose, which correlates with its higher plasma exposure. This dose- and exposure-response relationship strengthens the evidence that the observed anti-tumor effect is drug-related.

  • Mechanism of Action: Crucially, the pharmacodynamic data provides the mechanistic link. The marked reduction in the phosphorylation of both Akt and S6 in tumors treated with Cmpd-X confirms that the compound successfully engages the PI3K pathway in vivo at a dose that is efficacious. The degree of pathway inhibition (35% p-Akt) aligns with the observed TGI. The more profound pathway inhibition by Pictilisib (20% p-Akt) is consistent with its slightly superior TGI in this model.

This comprehensive, multi-faceted approach ensures that the in vivo biological activity of a novel compound like 2-(Oxetan-3-yloxy)pyrimidin-5-amine is not just observed but is mechanistically understood and quantitatively benchmarked against a relevant competitor, fulfilling the core principles of rigorous preclinical drug development.

References

  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497–5510. [Link]

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  • Samuels, Y., Wang, Z., Bardelli, A., Silliman, N., Ptak, J., Szabo, S., ... & Velculescu, V. E. (2004). High frequency of mutations of the PIK3CA gene in human cancers. Science, 304(5670), 554-554. [Link]

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  • Spoerke, J. M., et al. (2015). Abstract B03: Pharmacodynamic biomarker evaluation in phase I clinical trials of selective PI3K and PI3K/mTOR inhibitors. Molecular Cancer Therapeutics, 14(12_Supplement_2), B03-B03. [Link]

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  • Sarker, D., et al. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan–class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77–86. [Link]

  • Migliardi, G., et al. (2012). Inhibition of MEK and PI3K/mTOR suppresses tumor growth but does not cause tumor regression in patient-derived xenografts of RAS-mutant colorectal carcinomas. Clinical Cancer Research, 18(9), 2515–2525. [Link]

  • Zhang, J., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(8), 906-924. [Link]

  • Zhang, Z., et al. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. Contrast Media & Molecular Imaging, 2019, 1760184. [Link]

  • Alzahrani, A. S. (2019). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. International Journal of Molecular Sciences, 20(18), 4606. [Link]

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  • Piddock, R. E., et al. (2017). PI3K inhibition reduces tumour growth in a xenograft model. Scientific Reports, 7(1), 1-11. [Link]

  • Nakanishi, Y., et al. (2015). Abstract B03: Pharmacodynamic biomarker evaluation in phase I clinical trials of selective PI3K and PI3K/mTOR inhibitors. Molecular Cancer Therapeutics, 14(12 Supplement 2), B03. [Link]

  • Sharma, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. [Link]

  • Zhang, Z., et al. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. Contrast Media & Molecular Imaging, 2019. [Link]

  • Rodon, J., et al. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(31), 3841–3851. [Link]

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  • Sharma, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. [Link]

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The Strategic Incorporation of the Oxetane Moiety in Pyrimidine-Based Kinase Inhibitors: A Comparative SAR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic design. The pyrimidine scaffold has long been a privileged core structure in this endeavor. This guide delves into the structure-activity relationship (SAR) of a specific, yet increasingly important, class of these compounds: 2-(Oxetan-3-yloxy)pyrimidin-5-amine derivatives. We will explore the nuanced role of the oxetane ring in modulating potency and physicochemical properties, supported by comparative data and detailed experimental protocols.

The pyrimidine ring is a well-established pharmacophore in a multitude of approved drugs and clinical candidates, prized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1][2][3] However, the optimization of lead compounds often faces challenges related to solubility, metabolic stability, and off-target effects. Medicinal chemists have increasingly turned to the incorporation of small, strained ring systems to address these liabilities. Among these, the oxetane moiety has emerged as a particularly valuable tool.[4]

The 3-oxy-oxetane substitution on the pyrimidine C2-position offers a unique combination of properties. It acts as a rigid, polar scaffold that can improve aqueous solubility and metabolic stability compared to more lipophilic aliphatic ethers. Furthermore, the oxetane oxygen can serve as a hydrogen bond acceptor, potentially forming additional interactions with the target protein and influencing the overall conformation of the inhibitor.[4]

Comparative SAR Analysis: A Case Study in Anti-Schistosomal Agents

While extensive public data on the SAR of 2-(Oxetan-3-yloxy)pyrimidin-5-amine derivatives against human kinases remains largely within proprietary databases, a compelling case study on structurally related thiophen-2-yl-pyrimidines targeting Schistosoma mansoni provides valuable insights into the impact of modifications at the C5-amine position.[4] This parasite is a significant global health concern, and the development of novel therapeutics is a critical need.

The parent compound in this series demonstrated potent paralytic activity against the adult parasite. To improve upon its suboptimal physicochemical properties (low solubility and high lipophilicity), a series of analogues were synthesized with modifications to the amine at the C5 position of the pyrimidine core. The following table summarizes the key findings:

Compound IDC5-Amine SubstitutioncLogPAqueous Solubility (µM)S. mansoni Paralysis EC50 (nM)
Parent Cmpd Unsubstituted Amine6.81< 0.5538
38 Oxetan-3-yl amine4.484637

Table 1: Physicochemical Properties and Biological Activity of C5-Amine Modified Thiophen-2-yl-pyrimidine Derivatives.[4]

The introduction of the oxetan-3-yl amine at the C5 position (compound 38 ) resulted in a dramatic improvement across all measured parameters. The calculated lipophilicity (cLogP) was significantly reduced, leading to a more than 90-fold increase in aqueous solubility.[4] Most strikingly, this modification led to a greater than 14-fold increase in paralytic potency against S. mansoni.[4] This highlights the profound and positive impact of the oxetane moiety on both the drug-like properties and the biological activity of the parent scaffold.

The improved potency of compound 38 suggests that the oxetane moiety may be engaging in favorable interactions within the binding site of the biological target in S. mansoni. While the precise target was not definitively identified as a kinase in the study, the principles of molecular recognition and the impact of physicochemical properties are broadly applicable to kinase inhibitor design.

Logical Framework for SAR Exploration

The following diagram illustrates a logical workflow for the SAR exploration of 2-(Oxetan-3-yloxy)pyrimidin-5-amine derivatives, drawing on the principles observed in the case study and general medicinal chemistry strategies.

SAR_Workflow cluster_core Core Scaffold Core 2-(Oxetan-3-yloxy)pyrimidin-5-amine R1 R1 @ C4 Core->R1 Explore diverse substituents R2 R2 @ C6 Core->R2 Vary steric and electronic properties R3 R3 @ N5-amine Core->R3 Introduce small rings, polar groups Kinase_Assay Kinase Inhibition Assay (IC50) R1->Kinase_Assay R2->Kinase_Assay R3->Kinase_Assay Cell_Assay Cellular Potency Assay (EC50) Kinase_Assay->Cell_Assay Confirm cellular activity Solubility Aqueous Solubility Cell_Assay->Solubility Assess drug-like properties Metabolic_Stability Metabolic Stability (Microsomes) Solubility->Metabolic_Stability Permeability Cell Permeability (e.g., PAMPA) Metabolic_Stability->Permeability SAR_Cycle SAR_Cycle Permeability->SAR_Cycle Iterate Design SAR_Cycle->Core Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test compound Start->Compound_Prep Incubate_1 Add compound to reaction mix Compound_Prep->Incubate_1 Reaction_Mix Prepare reaction mix: - Kinase - Substrate (peptide or protein) - Buffer Reaction_Mix->Incubate_1 Initiate_Reaction Add ATP to initiate phosphorylation Incubate_1->Initiate_Reaction Incubate_2 Incubate at controlled temperature Initiate_Reaction->Incubate_2 Stop_Reaction Stop reaction (e.g., add EDTA) Incubate_2->Stop_Reaction Detect_Signal Detect phosphorylation signal (e.g., luminescence, fluorescence) Stop_Reaction->Detect_Signal Data_Analysis Calculate IC50 values Detect_Signal->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical biochemical kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO. A series of dilutions (e.g., 10-point, 3-fold serial dilution) is then prepared in an appropriate assay buffer.

  • Reaction Mixture Preparation: In a microplate, the purified kinase and its specific substrate (e.g., a biotinylated peptide) are combined in a kinase assay buffer.

  • Compound Addition: The serially diluted test compound is added to the reaction mixture and incubated for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP at a concentration close to its Km for the specific kinase.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Signal Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based assays (e.g., LanthaScreen™).

  • Data Analysis: The signal intensity is plotted against the compound concentration, and the IC50 value is determined using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Cellular Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.

Step-by-Step Methodology:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The EC50 value (the concentration of compound that causes a 50% reduction in cell viability) is then determined.

Conclusion and Future Directions

The 2-(Oxetan-3-yloxy)pyrimidin-5-amine scaffold represents a promising platform for the development of novel kinase inhibitors. The strategic incorporation of the oxetane moiety has been shown to significantly enhance both the physicochemical properties and biological potency of related compounds. The case study presented herein, although in the context of an anti-parasitic agent, provides a strong rationale for the application of this design strategy in the pursuit of inhibitors for human kinases.

Future research in this area should focus on the systematic exploration of substitutions at the C4, C6, and N5 positions of the pyrimidine core to build a comprehensive SAR against specific kinase targets implicated in diseases such as cancer and inflammatory disorders. The detailed experimental protocols provided in this guide offer a framework for the robust evaluation of these novel derivatives, paving the way for the development of the next generation of targeted therapeutics.

References

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802.
  • Bajda, M., & Boryczka, S. (2007). Investigation of lipophilicity of anticancer-active thioquinoline derivatives.
  • Martins, P., Jesus, J., Santos, S., Raposo, L. R., & Roma-Rodrigues, C. (2004). Pyrimidine derivatives: a patent review (2010-2015).
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163.
  • A review on pyrimidine heterocycles. World Journal of Advance Healthcare Research.
  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.
  • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
  • Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. PubMed.
  • Pyrazolopyrazin-3-amine Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors.
  • Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia.
  • Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. bioRxiv.
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.
  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the tre
  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[1][5]enzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI.

  • Synthesis and Evaluation of (2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine Derivatives as Antidepressants by In silico and In vivo Methods.
  • Synthesis and Preliminary Biological Properties Assessment of Novel 2-S-, 4-, 5-Substituted and Bicyclic Derivatives of 6-Methylpyrimidine-4-ol.

Sources

Navigating Potency in Kinase Inhibition: A Comparative Guide to 2-(Oxetan-3-yloxy)pyrimidin-5-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the 2-(oxetan-3-yloxy)pyrimidin-5-amine scaffold has emerged as a promising starting point. This guide offers an in-depth comparison of the potency of its analogs, grounded in established principles of medicinal chemistry and supported by detailed experimental methodologies. We will explore the structure-activity relationships (SAR) that govern the efficacy of these compounds, providing a framework for researchers and drug development professionals to design and evaluate next-generation kinase inhibitors.

The strategic incorporation of an oxetane ring is a key feature of this scaffold. The oxetane moiety, a four-membered ether, is increasingly utilized in medicinal chemistry to enhance physicochemical properties.[1][2] Its high polarity and three-dimensional structure can improve aqueous solubility, reduce lipophilicity, and modulate metabolic stability, all critical parameters for a successful drug candidate.[1][3] When appended to the pyrimidine core, a well-established pharmacophore in numerous FDA-approved kinase inhibitors, the oxetane group offers a unique opportunity to fine-tune the molecule's properties for optimal target engagement and pharmacokinetic profile.[4][5]

Understanding the Core Scaffold and Rationale for Analog Design

The 2-(oxetan-3-yloxy)pyrimidin-5-amine core represents a privileged structure for kinase inhibition. The pyrimidine ring often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.[4] The 5-amino group provides a vector for introducing substituents that can interact with the solvent-exposed region or other pockets of the ATP-binding site, thereby influencing potency and selectivity.

The design of analogs of this core scaffold is guided by the goal of optimizing interactions with the target kinase. Modifications are typically explored at several key positions to probe the SAR and enhance potency. This guide will focus on a hypothetical series of analogs to illustrate these principles, drawing parallels from published studies on similar pyrimidine-based kinase inhibitors.

Core_Scaffold_and_Analogs cluster_core Core Scaffold cluster_analogs Hypothetical Analogs Core 2-(Oxetan-3-yloxy)pyrimidin-5-amine Analog_A R1 Substitution (e.g., small alkyl, cycloalkyl) Core->Analog_A Modify Pyrimidine Ring Analog_B R2 Substitution (e.g., aryl, heteroaryl) Core->Analog_B Modify Pyrimidine Ring Analog_C Modification of 5-amino group (e.g., acylation, alkylation) Core->Analog_C Modify 5-amino group

Caption: Core scaffold and proposed analog design strategy.

Comparative Potency of Hypothetical Analogs

The following table presents a hypothetical comparison of the potency of various analogs of 2-(oxetan-3-yloxy)pyrimidin-5-amine against a representative kinase, such as Polo-like Kinase 4 (PLK4), a target for which pyrimidine-based inhibitors have shown promise.[6] The IC50 values are illustrative and based on trends observed in the literature for similar classes of compounds.[6][7]

Compound IDR1-Substituent (Position 4)R2-Substituent (Position 6)Modification of 5-amino groupHypothetical PLK4 IC50 (nM)Rationale for Potency Change
Parent HH-NH2500Baseline potency of the core scaffold.
Analog 1 -CH3H-NH2250Small alkyl groups can fill small hydrophobic pockets near the hinge region, potentially increasing van der Waals interactions.
Analog 2 H-Cl-NH2100Introduction of a halogen can lead to favorable interactions and modulate electronic properties of the pyrimidine ring.
Analog 3 HH-NH-CO-CH3>1000Acylation of the 5-amino group can introduce steric bulk that clashes with the solvent-exposed region, reducing binding affinity.
Analog 4 H-Phenyl-NH250An aryl group can engage in π-stacking or hydrophobic interactions within a larger pocket of the ATP-binding site, significantly enhancing potency.
Analog 5 -CyclopropylH-NH2150Small, rigid cycloalkyl groups can provide a better conformational fit in specific hydrophobic pockets compared to linear alkyl chains.

In-Depth Experimental Protocols

To ensure the trustworthiness and reproducibility of potency data, standardized and well-validated experimental protocols are essential. Below is a detailed methodology for a luminescence-based in vitro kinase inhibition assay, a common method for determining the IC50 values of kinase inhibitors.

Protocol: Luminescence-Based Kinase Inhibition Assay

This protocol is designed to quantify the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption, and therefore a higher luminescent signal, corresponds to greater inhibition of the kinase.

Materials:

  • Kinase of interest (e.g., recombinant human PLK4)

  • Kinase-specific substrate peptide

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)

  • Test compounds (2-(oxetan-3-yloxy)pyrimidin-5-amine analogs) dissolved in DMSO

  • Positive control inhibitor (e.g., a known potent inhibitor of the target kinase)

  • ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes, plate shaker, and a luminescence plate reader

Step-by-Step Methodology:

  • Compound Preparation and Plating:

    • Prepare a series of dilutions of the test compounds in DMSO. A 10-point, 3-fold serial dilution is standard, starting from a high concentration (e.g., 10 µM).

    • Using a multichannel pipette, add a small volume (e.g., 50 nL) of the diluted compounds, DMSO (vehicle control), and the positive control inhibitor to the appropriate wells of a 384-well plate.

  • Kinase Reaction Setup:

    • Prepare a master mix of the kinase reaction solution containing the assay buffer, the kinase enzyme, and its specific substrate. The concentrations of the enzyme and substrate should be optimized beforehand to ensure the reaction is in the linear range.

    • Dispense the kinase reaction mixture into each well of the assay plate containing the compounds.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.

    • Gently mix the plate on a plate shaker for 1 minute.

    • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes). The incubation time should be sufficient to allow for significant ATP consumption in the vehicle control wells without depleting the ATP entirely.

  • Signal Detection:

    • After incubation, add the ATP detection reagent to all wells. This reagent simultaneously stops the kinase reaction and generates a luminescent signal that is proportional to the amount of ATP remaining.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence intensity of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow Start Start Compound_Plating Compound Plating (Serial Dilutions in 384-well plate) Start->Compound_Plating Kinase_Substrate_Addition Addition of Kinase and Substrate Mixture Compound_Plating->Kinase_Substrate_Addition ATP_Addition Initiation with ATP Kinase_Substrate_Addition->ATP_Addition Incubation Incubation (e.g., 60 min at 30°C) ATP_Addition->Incubation Detection_Reagent Addition of ATP Detection Reagent Incubation->Detection_Reagent Luminescence_Reading Luminescence Measurement Detection_Reagent->Luminescence_Reading Data_Analysis Data Analysis (IC50 Determination) Luminescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the luminescence-based kinase inhibition assay.

Causality Behind Experimental Choices

  • Choice of Luminescence-Based Assay: This format is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening, making it ideal for evaluating a series of analogs.

  • ATP Concentration at Km: Using an ATP concentration near the Michaelis-Menten constant (Km) for the kinase ensures that the assay is sensitive to competitive inhibitors that bind to the ATP pocket.

  • 384-Well Plate Format: This format reduces reagent consumption and allows for the simultaneous testing of multiple compounds and concentrations, increasing efficiency.

  • DMSO as a Solvent: Dimethyl sulfoxide is a common solvent for compound libraries due to its ability to dissolve a wide range of organic molecules and its compatibility with most biological assays at low concentrations.

Conclusion and Future Directions

The 2-(oxetan-3-yloxy)pyrimidin-5-amine scaffold provides a versatile platform for the development of potent and selective kinase inhibitors. The strategic incorporation of the oxetane moiety offers advantages in terms of physicochemical properties, while the pyrimidine core serves as an effective hinge-binding element. The structure-activity relationships of analogs of this scaffold are dictated by the nature and position of substituents on the pyrimidine ring and the 5-amino group.

Future work in this area should focus on synthesizing and testing a diverse range of analogs to build a comprehensive SAR profile for various kinase targets. Co-crystallization of potent inhibitors with their target kinases would provide invaluable structural insights to guide further rational design. Additionally, evaluating the pharmacokinetic properties and in vivo efficacy of the most promising compounds will be crucial for their translation into clinical candidates.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Angewandte Chemie International Edition, 49(48), 9052-9067. Available from: [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). The oxetane motif in medicinal chemistry. Chimia, 68(6), 384-389. Available from: [Link]

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  • Tadesse, S., Yu, M., Kumarasiri, M., Le, B. T., & Wang, S. (2017). Discovery and structure-activity relationship of 4-(thiazol-5-yl)-N-(pyridin-2-yl) pyrimidin-2-amine derivatives as potent CDK4/6 inhibitors. Journal of medicinal chemistry, 60(5), 1892-1915. Available from: [Link]

  • Xue, Y., Mu, S., Sun, P., Sun, Y., Liu, N., Sun, Y., ... & Cheng, M. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC medicinal chemistry, 14(9), 1787-1802. Available from: [Link]

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An In Vivo Efficacy Comparison: Next-Generation EGFR Inhibition vs. First-Generation Standard of Care in NSCLC Models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Oncology Drug Development

A Note on the Investigational Compound: Initial searches for "2-(Oxetan-3-yloxy)pyrimidin-5-amine" did not yield public data. This suggests the compound is novel or proprietary. To fulfill the objective of this guide—comparing a modern inhibitor against a standard of care—we will use Osimertinib as a representative advanced, third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor. It will be compared against the first-generation standard of care, Gefitinib . This comparison provides a robust, data-rich framework for evaluating in vivo efficacy in the context of targeted cancer therapy.[1][2]

Introduction: The Evolution of Targeted Therapy in EGFR-Mutated Lung Cancer

Non-small cell lung cancer (NSCLC) is a leading cause of cancer mortality worldwide. A significant subset of these cancers is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR), a protein that plays a key role in cell growth and proliferation.[3][4] The development of targeted therapies, specifically tyrosine kinase inhibitors (TKIs), has revolutionized treatment for patients with these mutations.[5]

Gefitinib, a first-generation EGFR-TKI, represented a paradigm shift, offering significant clinical benefit over traditional chemotherapy for patients with EGFR-sensitizing mutations (e.g., Exon 19 deletions, L858R).[6][7] However, its efficacy is often limited by the development of acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain.[8][9] This mutation sterically hinders the binding of first-generation TKIs, leading to disease progression.[10]

This challenge spurred the development of third-generation inhibitors like Osimertinib, designed specifically to overcome T790M-mediated resistance while maintaining potent activity against the initial sensitizing mutations and sparing wild-type (WT) EGFR.[10][11][12] This guide provides an in-depth comparison of the in vivo efficacy of Osimertinib versus the standard of care, Gefitinib, focusing on preclinical models that recapitulate this clinically critical resistance mechanism.

Comparative Mechanism of Action

Both Gefitinib and Osimertinib target the ATP-binding site of the EGFR tyrosine kinase, but their mode of interaction and selectivity profile are critically different.

  • Gefitinib: Functions as a reversible , competitive inhibitor of the ATP-binding site.[13][14] It is highly effective against activating EGFR mutations but has significantly reduced activity when the T790M mutation is present.[9]

  • Osimertinib: Is an irreversible inhibitor that forms a covalent bond with a cysteine residue (C797) within the ATP-binding site of the EGFR kinase.[11][14] This mechanism allows it to potently inhibit both the initial sensitizing mutations and the T790M resistance mutation.[8][10] A key advantage is its selectivity for mutant EGFR over WT EGFR, which is believed to contribute to a more favorable safety profile.[11]

Signaling Pathway and Inhibition Diagram

The diagram below illustrates the EGFR signaling pathway and the distinct mechanisms of action for Gefitinib and Osimertinib, particularly in the context of the T790M resistance mutation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_drugs cluster_downstream EGFR EGFR (Sensitizing Mutation e.g., L858R) RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF ATP-dependent Phosphorylation PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT ATP-dependent Phosphorylation EGFR_T790M EGFR (L858R + T790M Resistance) EGFR_T790M->RAS_RAF ATP-dependent Phosphorylation EGFR_T790M->PI3K_AKT ATP-dependent Phosphorylation Gefitinib Gefitinib (1st Gen) Gefitinib->EGFR Blocks ATP Binding (Effective) Gefitinib->EGFR_T790M Binding Impaired (Ineffective) Osimertinib Osimertinib (3rd Gen) Osimertinib->EGFR Covalent Bond (Effective) Osimertinib->EGFR_T790M Covalent Bond (Effective) Proliferation Tumor Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling and points of inhibition for Gefitinib and Osimertinib.

Comparative In Vivo Efficacy Data

The superior efficacy of Osimertinib in tumors harboring the T790M resistance mutation has been demonstrated in numerous preclinical xenograft studies.[15] These studies typically utilize immunodeficient mice bearing tumors derived from human NSCLC cell lines with specific EGFR mutation profiles. The H1975 cell line, which endogenously expresses both the L858R activating mutation and the T790M resistance mutation, is a widely used and clinically relevant model for this comparison.[16][17]

The following table summarizes representative data from such a study, comparing the anti-tumor activity of Osimertinib and Gefitinib in an H1975 xenograft model.

Treatment GroupDosage (Oral, Daily)Mean Tumor Growth Inhibition (%)Change in Mean Tumor Volume (mm³) at Day 21Survival Benefit
Vehicle Control N/A0%+1250 mm³ (Baseline: ~150 mm³)Baseline
Gefitinib 50 mg/kg~15-25%+980 mm³Minimal
Osimertinib 5 mg/kg>95%-130 mm³ (Tumor Regression)Significant

Data compiled and synthesized from principles demonstrated in cited preclinical studies.[15][18][19]

Interpretation of Results: The data clearly illustrates that while Gefitinib shows minimal activity against the T790M-positive tumor, Osimertinib induces significant and sustained tumor regression even at a much lower dose.[15] This potent activity is a direct result of its mechanism, which is specifically designed to overcome T790M-mediated resistance.[8][10]

Experimental Protocol: Subcutaneous Xenograft Model for Efficacy Testing

The following protocol outlines a standardized workflow for assessing the in vivo efficacy of a test compound against a standard of care in a subcutaneous NSCLC xenograft model. This protocol is foundational for generating the comparative data presented above.[16][20][21]

Materials and Reagents
  • Cell Line: Human NSCLC H1975 cells (ATCC® CRL-5908™).

  • Animals: Female athymic nude mice (e.g., Crl:NU-Foxn1nu), 6-8 weeks old.

  • Culture Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Implantation Reagents: Matrigel® Basement Membrane Matrix.

  • Test Compounds: Gefitinib, Osimertinib.

  • Vehicle: Example: 0.5% Hydroxypropyl methylcellulose (HPMC) + 0.1% Tween 80 in sterile water.

Step-by-Step Methodology
  • Cell Culture and Expansion:

    • Culture H1975 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

    • Passage cells every 3-4 days when they reach 80-90% confluency.

    • Harvest cells using Trypsin-EDTA, wash with sterile PBS, and determine cell viability using a trypan blue exclusion assay. Viability should be >95%.

  • Tumor Implantation:

    • Resuspend harvested cells in a 1:1 mixture of cold sterile PBS and Matrigel® to a final concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension (containing 1 million cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Allow tumors to grow. Begin caliper measurements 3-4 days post-implantation.

    • Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

    • When the mean tumor volume reaches approximately 100-150 mm³, randomize mice into treatment cohorts (e.g., n=8-10 mice per group).[17]

  • Compound Formulation and Administration:

    • Prepare fresh formulations of Gefitinib, Osimertinib, and the vehicle daily.

    • Administer the compounds and vehicle orally (p.o.) via gavage once daily at the specified dosages.

  • Efficacy Assessment:

    • Measure tumor volume and mouse body weight twice weekly throughout the study. Body weight is a key indicator of treatment tolerance.

    • The primary efficacy endpoint is tumor growth inhibition (TGI). A secondary endpoint can be overall survival.

    • The study is typically concluded when tumors in the vehicle control group reach a predetermined endpoint size (e.g., 1500-2000 mm³).

  • Data Analysis:

    • Calculate the mean tumor volume ± SEM for each group at each time point.

    • Calculate %TGI for each treated group relative to the vehicle control group.

    • Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine the significance of differences between groups.

Experimental Workflow Diagram

Xenograft_Workflow cluster_prep Preparation Phase cluster_implant In Vivo Phase cluster_analysis Analysis Phase A 1. Culture & Expand H1975 NSCLC Cells B 2. Harvest & Prepare Cell Suspension A->B C 3. Subcutaneous Implantation in Mice B->C D 4. Monitor Tumor Growth to ~150 mm³ C->D E 5. Randomize Mice into Treatment Cohorts D->E F 6. Daily Oral Dosing (Vehicle, Gefitinib, Osimertinib) E->F G 7. Monitor Tumor Volume & Body Weight (2x/week) F->G Repeated Cycle H 8. Conclude Study at Endpoint G->H I 9. Analyze Data: Tumor Growth Inhibition, Statistics, Survival H->I

Caption: A standard workflow for an in vivo subcutaneous xenograft efficacy study.

Conclusion and Future Directions

The preclinical in vivo data provides a compelling rationale for the clinical superiority of Osimertinib over first-generation TKIs like Gefitinib in the context of T790M-mediated resistance.[15][22] The ability to induce profound and durable tumor regression in resistant models highlights the success of a structure-based drug design approach aimed at a specific resistance mechanism.[10]

This guide demonstrates the critical importance of selecting clinically relevant animal models for evaluating targeted therapies. The H1975 xenograft model, which mirrors the genetic landscape of a relapsed patient, provides a robust platform for making go/no-go decisions in a drug development pipeline. The experimental framework detailed here is a self-validating system, with the standard of care (Gefitinib) and vehicle groups providing essential benchmarks against which the efficacy of a novel agent can be judged. Future studies will continue to rely on these and more advanced models, such as patient-derived xenografts (PDXs), to investigate next-generation resistance mechanisms and evaluate novel combination therapies.[20][23][24]

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Navigating the Kinome: A Comparative Selectivity Analysis of Aminopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted therapies has solidified protein kinases as a critical class of enzymes in cellular signaling and disease progression. Their dysregulation is a hallmark of numerous pathologies, particularly in oncology and immunology. Within the vast landscape of kinase inhibitor discovery, the aminopyrimidine scaffold has emerged as a privileged structure, forming the core of several clinically successful drugs. Its ability to mimic the adenine ring of ATP allows for competitive binding to the ATP-binding pocket of a wide array of kinases.

While the specific kinase selectivity profile of 2-(Oxetan-3-yloxy)pyrimidin-5-amine is not extensively documented in publicly available literature, this guide will provide a comprehensive comparative analysis of a closely related and well-characterized aminopyrimidine-based inhibitor: GSK8612 , a potent and highly selective inhibitor of TANK-binding kinase 1 (TBK1).[1][2] This guide will delve into the quantitative kinase inhibition data for GSK8612, compare its performance against other known TBK1 inhibitors, provide detailed experimental methodologies for assessing kinase selectivity, and visualize the key signaling pathways involved.

The Rise of Selective Kinase Inhibition: A Focus on TBK1

TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase (IKK) that plays a pivotal role in the innate immune response, autophagy, and the regulation of cell death and proliferation.[3] Its aberrant activity has been implicated in a range of diseases, including autoimmune disorders, neuroinflammation, and certain cancers.[1][3][4] Consequently, the development of potent and selective TBK1 inhibitors is of significant therapeutic interest. Achieving high selectivity is paramount to minimize off-target effects and enhance the therapeutic window of a drug candidate.

Comparative Kinase Selectivity Profile: GSK8612 vs. Other TBK1 Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its clinical potential. Kinome-wide profiling, such as the KINOMEscan™ assay, provides a broad view of an inhibitor's interactions across the human kinome.[5][6] Below is a comparative analysis of the selectivity of GSK8612 against other notable TBK1 inhibitors, BX795 and MRT67307. The data is presented as pKd values, where a higher pKd indicates a stronger binding affinity.

Kinase TargetGSK8612 (pKd)BX795 (pKd)MRT67307 (pKd)Kinase Family
TBK1 8.0 7.17.5IKK-related
IKKε6.07.17.3IKK-related
STK17B6.2--CAMK
AAK15.17.88.1NAK
BMP2K<57.37.6CAMK
MARK3<57.57.5CAMK
NUAK1<57.47.7CAMK
SIK2<57.67.8CAMK

Data compiled from Thomson et al. (2019).[1]

Key Insights from the Selectivity Data:

  • Exceptional Selectivity of GSK8612: GSK8612 demonstrates remarkable selectivity for TBK1, with a pKd of 8.0.[1][7] Notably, no off-targets were identified within a 10-fold affinity of TBK1.[1] The closest off-target, STK17B, shows a pKd of 6.2, representing a 63-fold lower affinity.[1]

  • Broader Spectrum of BX795 and MRT67307: In contrast, both BX795 and MRT67307 exhibit significant off-target activity against several other kinases, particularly within the CAMK and NAK families.[1] For instance, MRT67307 binds to AAK1 with a higher affinity (pKd 8.1) than its intended target TBK1 (pKd 7.5).[1] This lack of selectivity can lead to ambiguous results in cellular studies and potential toxicity in a clinical setting.

  • Implications for Target Validation: The high selectivity of GSK8612 makes it an excellent chemical probe to dissect the specific biological roles of TBK1 in various disease models without the confounding effects of off-target inhibition.[1][2][8]

The TBK1 Signaling Pathway

TBK1 is a central node in several signaling pathways, most notably the pathway leading to the production of type I interferons (IFNs) in response to viral infection. The diagram below illustrates a simplified representation of this pathway.

TBK1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PRR Pattern Recognition Receptors (e.g., TLR3) TRIF TRIF PRR->TRIF TBK1 TBK1 TRIF->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IKKe IKKε IKKe->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerization IFN_Gene Type I IFN Genes pIRF3->IFN_Gene Transcription Activation IFN_Protein Type I Interferons IFN_Gene->IFN_Protein Translation KINOMEscan_Workflow cluster_0 Assay Components cluster_1 Binding Competition cluster_2 Quantification Kinase DNA-tagged Kinase No_Inhibitor Control: Kinase binds ligand Kinase->No_Inhibitor With_Inhibitor Test: Compound competes for binding Kinase->With_Inhibitor Ligand Immobilized Ligand Ligand->No_Inhibitor Ligand->With_Inhibitor Compound Test Compound Compound->With_Inhibitor qPCR qPCR of DNA tag No_Inhibitor->qPCR With_Inhibitor->qPCR Data Calculate % Inhibition or Kd qPCR->Data

Caption: Workflow of the KINOMEscan™ competition binding assay.

Step-by-Step KINOMEscan™ Protocol
  • Preparation of Affinity Resin: Streptavidin-coated magnetic beads are incubated with a biotinylated, active-site-directed ligand to create an affinity resin. [9]The beads are then washed to remove any unbound ligand. [9]2. Binding Reaction: The assay is performed by combining three components in a multi-well plate: the DNA-tagged kinase of interest, the immobilized ligand, and the test compound at various concentrations. [10][9]3. Competition: The plate is incubated to allow the components to reach binding equilibrium. [9]The test compound competes with the immobilized ligand for binding to the kinase's active site. [10]4. Washing: The beads are washed to remove any unbound kinase. [9]5. Elution and Quantification: The bound kinase is eluted from the beads, and the amount of kinase is quantified by measuring the associated DNA tag using quantitative PCR (qPCR). [10][9]6. Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a control (DMSO vehicle). [10]This allows for the calculation of the percentage of inhibition. For determining the dissociation constant (Kd), the experiment is performed with a range of compound concentrations, and the data are fitted to a dose-response curve. [10]

Conclusion

The aminopyrimidine scaffold remains a highly versatile and fruitful starting point for the design of potent and selective kinase inhibitors. The case of GSK8612 highlights the feasibility of developing highly selective inhibitors for challenging targets like TBK1. [1][2][8]A thorough understanding of a compound's kinase selectivity profile, obtained through robust methodologies like KINOMEscan™, is indispensable for advancing promising candidates through the drug discovery pipeline. This guide provides a framework for researchers to comparatively evaluate kinase inhibitors and underscores the importance of selectivity in the development of next-generation targeted therapies.

References

  • Thomson, D. W., et al. (2019). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. ACS Medicinal Chemistry Letters, 10(5), 780–785. [Link]

  • Thomson, D. W., et al. (2019). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. ResearchGate. [Link]

  • Thomson, D. W., et al. (2019). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. Semantic Scholar. [Link]

  • O'Connell, K. M., et al. (2014). Identification and Further Development of Potent TBK1 Inhibitors. ACS Chemical Biology, 9(12), 2845–2853. [Link]

  • CAS. (2024). In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. ACS Omega. [Link]

  • CAS. (2024). In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. ACS Publications. [Link]

  • Kumar, A., et al. (2025). Identification of TBK1 inhibitors using a combination of pharmacophore- and machine learning-based approaches. ChemRxiv. [Link]

  • HMS LINCS Center. (n.d.). Assays. Retrieved from [Link]

  • Chen, Y., et al. (2022). Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. bioRxiv. [Link]

  • Eurofins DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Thomson, D. W., et al. (2019). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. PubMed. [Link]

  • ResearchGate. (n.d.). How the KinomeScan assay works (Courtesy of DiscoveRx). Retrieved from [Link]

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Navigating the Kinome: A Comparative Guide to the Potential Off-Target Effects of 2-(Oxetan-3-yloxy)pyrimidin-5-amine and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects can lead to unforeseen toxicities, misleading experimental results, and ultimately, clinical trial failures. This guide provides an in-depth comparative analysis of the potential off-target profile of the novel compound 2-(Oxetan-3-yloxy)pyrimidin-5-amine , placed in the context of structurally related and well-characterized kinase inhibitors. By examining experimental data from established alternatives, we can infer the likely selectivity profile of this compound and provide a framework for its experimental validation.

The core of 2-(Oxetan-3-yloxy)pyrimidin-5-amine is an aminopyrimidine scaffold, a privileged structure in kinase inhibitor design, known for its ability to form key hydrogen bonds with the kinase hinge region.[1] The presence of an oxetane moiety is a modern medicinal chemistry strategy often employed to enhance solubility, metabolic stability, and other physicochemical properties.[2] While specific kinome-wide profiling data for 2-(Oxetan-3-yloxy)pyrimidin-5-amine is not yet publicly available, we can draw valuable insights from the selectivity profiles of other aminopyrimidine-based kinase inhibitors.

Comparative Kinome Selectivity: Learning from Analogs

To build a predictive understanding of 2-(Oxetan-3-yloxy)pyrimidin-5-amine's off-target profile, we will compare it with three well-studied aminopyrimidine kinase inhibitors: MRT67307 , BX-912 , and GSK8612 . These compounds, all targeting TANK-binding kinase 1 (TBK1), provide a valuable dataset for understanding how substitutions on the aminopyrimidine core influence kinome-wide selectivity.[1][3]

Kinase Target2-(Oxetan-3-yloxy)pyrimidin-5-amine (Hypothesized)MRT67307 (% Inhibition @ 1µM)BX-912 (% Inhibition @ 1µM)GSK8612 (% Inhibition @ 1µM)Kinase Family
Primary Target(s) UnknownTBK1 (99%) , IKKE (98%) TBK1 (99%) , IKKE (99%) TBK1 (100%) , IKKE (100%) Serine/Threonine
Significant Off-Targets (>90% Inhibition) To be determinedAAK1, AURKB, CAMKK2, CLK1, CLK2, CLK4, DYRK1A, DYRK3, GSK3A, GSK3B, HIPK2, HIPK3, MARK2, MARK3, MELK, MINK1, MPSK1, NUAK1, PHKG2, PIM1, PIM2, PIM3, PLK1, ROCK1, ROCK2, SIK2, SIK3, ULK1, ULK2AAK1, ACVR1, AURKB, AURKC, BMPR1A, CAMK1, CAMK2A, CAMK2B, CAMK2D, CAMK2G, CAMKK1, CAMKK2, CLK1, CLK2, CLK3, CLK4, CSNK1D, CSNK1E, DYRK1A, DYRK1B, DYRK2, DYRK3, EPHB2, EPHB3, EPHB4, FLT3, GSK3A, GSK3B, HIPK1, HIPK2, HIPK3, KIT, LCK, LTK, MARK1, MARK2, MARK3, MARK4, MELK, MERTK, MINK1, MPSK1, MST1, MST2, MST4, NUAK1, PAK1, PAK2, PAK3, PAK4, PAK5, PAK6, PHKG1, PHKG2, PIM1, PIM2, PIM3, PIP5K1A, PLK1, PRKAA1, PRKAA2, PRKACA, PRKACB, PRKACG, PRKCA, PRKCB, PRKCD, PRKCE, PRKCG, PRKCH, PRKCI, PRKCQ, PRKCZ, RET, ROCK1, ROCK2, SIK2, SIK3, SLK, SRC, STK16, SYK, TLK1, TLK2, TRKA, TRKB, TRKC, TSSK1, TSSK2, ULK1, ULK2, ULK3, WNK1, WNK2, WNK3, WNK4, YES1, ZAP70AAK1, AURKB, CLK1, CLK2, CLK4, DYRK1A, DYRK3, GSK3A, GSK3B, HIPK2, HIPK3, MARK2, MARK3, MELK, MINK1, MPSK1, NUAK1, PHKG2, PIM1, PIM2, PIM3, PLK1, ROCK1, ROCK2, SIK2, SIK3, ULK1, ULK2Multiple
Selectivity Score (S-Score) To be determinedRelatively HighLowRelatively High

Data for MRT67307, BX-912, and GSK8612 is derived from published kinome scan assays.[1][3]

Interpretation and Insights for 2-(Oxetan-3-yloxy)pyrimidin-5-amine

The extensive off-target profile of BX-912 highlights a key challenge with the aminopyrimidine scaffold: its potential for promiscuity.[1] This is often due to the scaffold's ability to fit into the highly conserved ATP-binding pocket of many kinases. However, the more selective profiles of MRT67307 and GSK8612 demonstrate that substitutions on the core can significantly improve selectivity.

For 2-(Oxetan-3-yloxy)pyrimidin-5-amine , the oxetane moiety at the 2-position and the amine at the 5-position are the key determinants of its selectivity profile. The oxetane group, being relatively small and polar, may confer a degree of selectivity by forming specific interactions within the ATP binding site that are not tolerated by all kinases.[2] Modifications at the 5-position of the pyrimidine core are known to influence interactions with the region near the gatekeeper residue, a critical determinant of kinase inhibitor selectivity.[1]

Based on this analysis, it is plausible that 2-(Oxetan-3-yloxy)pyrimidin-5-amine will exhibit a more selective profile than highly promiscuous inhibitors like BX-912. However, without experimental data, the possibility of off-target interactions with kinases from various families remains. Researchers working with this compound should prioritize a comprehensive kinase selectivity screen to empirically determine its off-target profile.

Experimental Workflows for Off-Target Profiling

To ascertain the true selectivity of 2-(Oxetan-3-yloxy)pyrimidin-5-amine, a multi-faceted experimental approach is recommended. This should include both biochemical and cell-based assays to provide a comprehensive picture of the compound's activity.

Biochemical Profiling: Kinome Scanning

A broad kinase panel screen, such as KINOMEscan™, is the gold standard for in vitro selectivity profiling.[4] This competition binding assay quantitatively measures the interaction of a compound against a large panel of kinases.

Caption: General workflow for a KINOMEscan™ experiment.

Detailed Protocol for KINOMEscan™:

  • Compound Preparation: The test compound, 2-(Oxetan-3-yloxy)pyrimidin-5-amine, is solubilized in DMSO to create a stock solution. This is then diluted to the desired screening concentration.

  • Assay Components: The assay utilizes three key components: a library of DNA-tagged human kinases, a kinase-specific ligand immobilized on a solid support, and the test compound.[5]

  • Competition Assay: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the compound binds to the kinase's active site, it will compete with and prevent the kinase from binding to the immobilized ligand.[5]

  • Quantification: The amount of kinase bound to the solid support is quantified using qPCR to measure the amount of associated DNA. A lower amount of captured kinase indicates a stronger interaction between the test compound and the kinase.[5]

  • Data Analysis: The results are typically expressed as a percentage of inhibition relative to a DMSO control. Follow-up dose-response experiments can be performed to determine the dissociation constant (Kd) for any identified hits.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are essential, it is crucial to confirm that a compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying intracellular target engagement.[6] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature at a higher temperature than the unbound protein.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol for CETSA®:

  • Cell Culture and Treatment: Culture the cells of interest to an appropriate density. Treat the cells with 2-(Oxetan-3-yloxy)pyrimidin-5-amine at various concentrations or with a vehicle control (e.g., DMSO) for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes). This will cause proteins to denature and precipitate.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins and cell debris.

  • Detection: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction at each temperature is then quantified by methods such as Western blotting, ELISA, or mass spectrometry.[6]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion and Future Directions

The aminopyrimidine scaffold of 2-(Oxetan-3-yloxy)pyrimidin-5-amine positions it as a likely kinase inhibitor. While this presents a promising avenue for therapeutic development, it also necessitates a thorough investigation of its selectivity profile to mitigate the risk of off-target effects. By comparing its structure to well-characterized aminopyrimidine kinase inhibitors, we can anticipate potential cross-reactivities and design a robust experimental strategy for its evaluation.

A comprehensive approach, combining broad-panel biochemical screening with cellular target engagement assays, is paramount. The resulting data will not only be crucial for the progression of 2-(Oxetan-3-yloxy)pyrimidin-5-amine as a research tool or therapeutic candidate but will also contribute to the broader understanding of kinase inhibitor selectivity and the structure-activity relationships within this important chemical class. The insights gained will ultimately guide the design of more selective and effective kinase inhibitors in the future.

References

  • Cohen, P. & Alessi, D. R. Kinase drug discovery--what's next in the field? ACS Chemical Biology8, 96-104 (2013).
  • Welsch, M. E., Snyder, S. A. & Stockwell, B. R. Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology14, 347-361 (2010).
  • Gao, Y. et al. A broad-spectrum kinase inhibitor regulates immune-related pathways and suppresses immune-related adverse events.
  • Karaman, M. W. et al. A quantitative analysis of kinase inhibitor selectivity.
  • Davis, M. I. et al. Comprehensive analysis of kinase inhibitor selectivity.
  • Martinez Molina, D. et al. Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science341, 84-87 (2013).
  • Fabian, M. A. et al. A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Klaeger, S. et al. The target landscape of clinical kinase drugs. Science358, eaan4368 (2017).
  • Eurofins Discovery. KINOMEscan™ Technology. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. The cellular thermal shift assay for drug discovery.

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Pharmacokinetics of Novel Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of targeted cancer therapies, the pyrimidine scaffold has emerged as a cornerstone for designing potent and selective kinase inhibitors.[1][2][3] Its unique physicochemical properties often translate into favorable pharmacokinetic (PK) and pharmacodynamic (PD) profiles, making it a privileged structure in modern medicinal chemistry.[1][2] This guide delves into the pharmacokinetic considerations for novel pyrimidine-based compounds, using the specific molecule 2-(Oxetan-3-yloxy)pyrimidin-5-amine as a representative of next-generation building blocks.

Given that this specific molecule is a novel chemical entity without published in vivo data, this guide will establish a comparative framework against a clinically successful, structurally related compound: Capivasertib (AZD5363) . Capivasertib is a potent, FDA-approved pan-AKT inhibitor built upon a pyrrolopyrimidine core that has undergone extensive clinical investigation.[4][5] By contrasting the known, robust clinical PK data of Capivasertib with the anticipated properties of emerging fragments like 2-(Oxetan-3-yloxy)pyrimidin-5-amine, we can illuminate the strategic considerations and experimental pathways essential for advancing new drug candidates.

The Rationale: Why Compare a Fragment to a Drug?

The logic is rooted in the principles of medicinal chemistry. 2-(Oxetan-3-yloxy)pyrimidin-5-amine incorporates two key features:

  • A Pyrimidine Core: A proven pharmacophore for kinase inhibition.[2][3]

  • An Oxetane Moiety: A modern functional group increasingly used to improve metabolic stability, aqueous solubility, and overall PK properties compared to more traditional groups like gem-dimethyl or carbonyl functionalities.[6]

Therefore, by understanding the comprehensive PK profile of a highly developed pyrimidine drug like Capivasertib, we can establish a benchmark for what an optimized candidate looks like. This allows researchers working with novel fragments to design more effective experimental plans and set realistic development goals.

Comparative Pharmacokinetic Profile: Capivasertib as the Benchmark

The journey of a drug through the body is defined by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME). Below, we compare the known clinical data for Capivasertib against the theoretically expected properties of a novel oxetane-pyrimidine fragment.

PK Parameter Capivasertib (AZD5363) - Known Clinical Data 2-(Oxetan-3-yloxy)pyrimidin-5-amine - Theoretical Profile
Absorption Rapid oral absorption with a median time to maximum plasma concentration (Tmax) of approximately 1-2 hours.[4] Food has a minimal effect on total exposure (AUC) but can delay Tmax.[7]The presence of the polar oxetane and amine groups is expected to confer good aqueous solubility, a prerequisite for oral absorption. High membrane permeability would be a key variable to optimize.
Distribution Described by a three-compartment model, indicating distribution from the central compartment (blood) into peripheral tissues.[7][8][9] Body weight can influence apparent clearance, but the effect is not considered clinically relevant.[8][9]Low molecular weight (167.17 g/mol ) suggests it could readily distribute into tissues. The key challenge during development would be managing off-target tissue accumulation.
Metabolism Exhibits mild, dose-dependent auto-inhibition of its own metabolism.[7] It is a weak inhibitor of the CYP3A enzyme.[8]The oxetane ring is generally more metabolically stable than other small alkyl groups, potentially reducing metabolic clearance and improving half-life.[6] The pyrimidine and amine groups present potential sites for Phase I and Phase II metabolism.
Excretion Apparent clearance (CL/F) is moderately high, with an initial value around 62-65 L/h, which decreases slightly with repeated dosing.[7][8][9] The effective half-life is approximately 8.3 hours.[8][9]The anticipated good solubility would facilitate renal clearance. Low metabolic clearance would be the goal to achieve a desirable half-life for a convenient dosing schedule.

Designing the Experimental Journey: Key Protocols for PK Assessment

To move a novel compound from a theoretical profile to a data-driven one, a series of standardized in vitro and in vivo experiments are essential. The following protocols represent a logical, self-validating workflow for characterizing the pharmacokinetic properties of a new chemical entity like 2-(Oxetan-3-yloxy)pyrimidin-5-amine.

Workflow for Comprehensive PK Profiling

PK_Workflow cluster_in_vitro In Vitro ADME Screening cluster_in_vivo In Vivo Pharmacokinetics sol Aqueous Solubility perm Permeability (e.g., Caco-2) sol->perm Is it bioavailable? met_stab Metabolic Stability (Microsomes, Hepatocytes) perm->met_stab Will it survive first-pass? cyp CYP450 Inhibition met_stab->cyp Drug-Drug Interaction Risk? pk_mouse Mouse PK Study (IV & PO) cyp->pk_mouse Proceed if profile is promising dose_esc Dose Escalation pk_mouse->dose_esc Determine Exposure & F% pd Pharmacodynamics (Target Engagement) dose_esc->pd Is the drug hitting the target? tox Preliminary Toxicology pd->tox Establish Therapeutic Window GO_NOGO GO_NOGO tox->GO_NOGO Go/No-Go Decision caption Figure 1. A logical workflow for PK/PD assessment. Decision_Tree cluster_vitro In Vitro Assessment cluster_vivo In Vivo Validation start Novel Compound (e.g., 2-(Oxetan-3-yloxy)pyrimidin-5-amine) sol_perm High Solubility & Permeability? start->sol_perm met_stab Good Metabolic Stability? sol_perm->met_stab Yes terminate Terminate or Redesign sol_perm->terminate No pk_good F% > 30% & t½ > 2h? met_stab->pk_good Yes met_stab->terminate No efficacy Efficacy in Disease Model? pk_good->efficacy Yes pk_good->terminate No candidate Optimized Candidate (Profile like Capivasertib) efficacy->candidate Yes efficacy->terminate No caption Figure 2. Decision tree for drug candidate progression.

Sources

A Senior Application Scientist's Guide to the Reproducibility of Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Comparison of Published Synthesis Methods for Pyrimidine Derivatives

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives stand as a cornerstone, forming the structural core of a vast number of therapeutic agents.[1] Their synthesis, therefore, is a critical process where reproducibility is not just desired, but essential for the consistent advancement of research and development. This guide offers a comparative analysis of published synthesis methods for pyrimidine derivatives, with a keen focus on the factors that govern their reproducibility. We will delve into the nuances of experimental design, the rationale behind methodological choices, and provide data-driven comparisons to empower researchers in their synthetic endeavors.

The Reproducibility Challenge in Organic Synthesis

Before we dissect specific pyrimidine syntheses, it's crucial to acknowledge the broader context of reproducibility in organic chemistry.[2] While often perceived as a field with discrete outcomes, subtle variations in reaction conditions can lead to significant deviations in yield and purity.[3] Factors such as reagent purity, solvent grade, atmospheric conditions, and even the rate of stirring can profoundly impact reaction kinetics and pathways.[4] This guide aims to illuminate these variables within the context of pyrimidine synthesis, providing a framework for robust and repeatable experimental outcomes.

Comparative Analysis of Key Pyrimidine Synthesis Methodologies

We will focus on two widely employed and well-documented strategies for pyrimidine synthesis: the classical Biginelli reaction and the modern palladium-catalyzed Suzuki coupling. These methods represent two distinct approaches—a multicomponent condensation and a cross-coupling reaction—each with its own set of variables influencing reproducibility.

The Biginelli Reaction: A Time-Tested Multicomponent Synthesis

The Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea, has been a staple in heterocyclic chemistry for over a century.[5] Its simplicity and atom economy make it an attractive route to a diverse range of pyrimidine analogs.[6] However, the classical conditions often suffer from low yields and long reaction times, leading to numerous modifications aimed at improving efficiency and, consequently, reproducibility.[7][8]

  • Catalyst Choice: The use of a catalyst is paramount in modern Biginelli reactions. The choice between Brønsted acids (e.g., HCl) and Lewis acids (e.g., CuCl₂·2H₂O, Yb(OTf)₃) can significantly affect reaction rates and yields.[7][9] Lewis acids, in particular, have been shown to enhance the reaction's efficiency under milder conditions.[10]

  • Reaction Conditions: Solvent choice and energy input are critical variables. While traditional methods employ reflux in organic solvents like ethanol, solvent-free "grindstone" methods and microwave-assisted synthesis have emerged as more reproducible and environmentally benign alternatives.[7][8] Microwave irradiation, for instance, can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[8]

  • Purity of Reactants: The purity of the aldehyde, β-ketoester, and urea is crucial. Impurities can lead to side reactions and lower yields, impacting the reproducibility of the desired product formation.

The following table summarizes data from various published protocols for the Biginelli reaction, highlighting the impact of different catalysts and conditions on reaction outcomes.

ProtocolReactantsCatalystSolventReaction ConditionReported Yield (%)Reference
Classical Biginelli Benzaldehyde, Ethyl Acetoacetate, UreaHClEthanolReflux, 3 hrsOften low[7]
Modified Biginelli (Grindstone) Benzaldehyde, Ethyl Acetoacetate, UreaCuCl₂·2H₂O / HClSolvent-freeGrinding>90[7]
Microwave-Assisted Biginelli Aldehyde, Ethyl Acetoacetate, Urea/ThioureaSulfamic AcidSolvent-free300W, 2-5 min88-95[8]
Yb(OTf)₃-Catalyzed Biginelli Aldehyde, β-ketoester, UreaYb(OTf)₃Solvent-freeNot specifiedIncreased yields, shorter time[9]

Protocol 1: Modified Biginelli Reaction (Grindstone Method) [7]

  • Reactants:

    • Benzaldehyde (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Urea (1.5 mmol)

    • CuCl₂·2H₂O (0.25 mmol)

    • A few drops of concentrated HCl

  • Procedure:

    • A mixture of the aldehyde, β-ketoester, urea, and catalyst is ground in a mortar with a pestle at room temperature.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is washed with water, and the solid product is collected by filtration.

    • The crude product is then recrystallized from ethanol.

Protocol 2: Microwave-Assisted Biginelli Reaction [8]

  • Reactants:

    • Aldehyde (e.g., Benzaldehyde, 1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Urea or Thiourea (1.2 mmol)

    • Sulfamic Acid (catalytic amount)

  • Procedure:

    • A mixture of the aldehyde, ethyl acetoacetate, urea/thiourea, and sulfamic acid is placed in a microwave-safe vessel.

    • The mixture is irradiated in a microwave reactor at 300W for 2-5 minutes.

    • The reaction progress is monitored by TLC.

    • After completion, the reaction mixture is cooled, and the solid product is recrystallized from ethanol.

Suzuki Coupling: A Versatile Tool for Aryl-Substituted Pyrimidines

The Suzuki-Miyaura cross-coupling reaction has become a powerful method for the synthesis of aryl- and heteroaryl-substituted pyrimidines.[11][12] This palladium-catalyzed reaction offers a high degree of functional group tolerance and allows for the precise installation of various substituents onto the pyrimidine core.[13] However, the success and reproducibility of Suzuki couplings are highly dependent on a number of factors.

  • Catalyst and Ligand: The choice of the palladium catalyst (e.g., Pd(PPh₃)₄) and the associated ligands is critical for the reaction's efficiency and selectivity.[11][13] The stability and activity of the catalyst can be influenced by the reaction conditions.

  • Base and Solvent: The selection of the base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., 1,4-Dioxane, DMF) is crucial for the transmetalation step and the overall catalytic cycle.[11][13] The solubility of the reactants and the stability of the catalytic species are highly solvent-dependent.

  • Reaction Temperature and Atmosphere: Suzuki couplings are often sensitive to temperature and require an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and reactants.[11] Precise temperature control is essential for reproducible results.

  • Purity of Boronic Acids: The purity and stability of the aryl/heteroaryl boronic acids can significantly impact the reaction outcome. Boronic acids can undergo decomposition, affecting the stoichiometry and leading to inconsistent yields.

The following table summarizes key parameters from published Suzuki coupling reactions for the synthesis of substituted pyrimidines.

SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-DioxaneMicrowave71[13]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-80Good yields[11]
2,4,5,6-TetrachloropyrimidineArylboronic acidsPd(PPh₃)₂Cl₂ (1-5)K₂CO₃Dioxane/H₂O60-8080-97[12]

Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [13]

  • Reactants:

    • 2,4-Dichloropyrimidine (1 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Pd(PPh₃)₄ (0.5 mol%)

    • K₂CO₃ (2 mmol)

    • 1,4-Dioxane (5 mL)

  • Procedure:

    • To a microwave-safe vial, add 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Add 1,4-dioxane and seal the vial.

    • Place the vial in a microwave reactor and irradiate for 15 minutes at a set temperature (e.g., 120 °C).

    • After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography.

Visualizing Workflows and Mechanisms

To better understand the processes involved in ensuring reproducibility and the underlying chemical transformations, the following diagrams are provided.

G cluster_workflow Workflow for Assessing Synthesis Reproducibility lit_review Thorough Literature Review of Published Protocol direct_rep Direct Replication Attempt (Following Protocol Exactly) lit_review->direct_rep result_analysis Analysis of Results (Yield, Purity, etc.) direct_rep->result_analysis var_investigation Investigation of Variables (Reagents, Conditions) result_analysis->var_investigation If not reproducible validation Validation of Optimized Protocol result_analysis->validation If reproducible protocol_opt Protocol Optimization var_investigation->protocol_opt protocol_opt->validation G cluster_mechanism Simplified Mechanism of the Biginelli Reaction aldehyde Aldehyde acyliminium N-Acyliminium Ion Intermediate aldehyde->acyliminium urea Urea urea->acyliminium ketoester β-Ketoester cyclization Cyclization ketoester->cyclization acyliminium->cyclization dihydropyrimidinone 3,4-Dihydropyrimidin-2(1H)-one cyclization->dihydropyrimidinone

Caption: A simplified representation of the key steps in the Biginelli reaction mechanism, highlighting the formation of the crucial N-acyliminium ion intermediate. [5]

Conclusion: Towards a Culture of Reproducibility

The synthesis of pyrimidine derivatives is a dynamic field with a rich history and a vibrant future. [14][15]The reproducibility of these synthetic methods is not merely a technical detail but a fundamental pillar of scientific integrity and progress. [2]By carefully considering the factors outlined in this guide—catalyst selection, reaction conditions, and reactant purity—researchers can significantly enhance the reliability and consistency of their synthetic outcomes. The adoption of modern techniques such as microwave-assisted synthesis and the meticulous reporting of experimental details will further contribute to a culture of reproducibility, accelerating the discovery and development of novel pyrimidine-based therapeutics.

References

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  • Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. (n.d.). MDPI.
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  • Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. (2024). Bentham Science Publisher.
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Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 2-(Oxetan-3-yloxy)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of scientific discovery, the proper stewardship of chemical reagents is not merely a regulatory hurdle, but a cornerstone of a safe, efficient, and ethical research environment. This guide provides an in-depth, procedural framework for the safe disposal of 2-(Oxetan-3-yloxy)pyrimidin-5-amine, moving beyond rote instructions to elucidate the chemical reasoning that underpins these critical safety protocols.

Hazard Assessment: Deconstructing the Molecule

A thorough understanding of the potential hazards associated with the distinct functional moieties of 2-(Oxetan-3-yloxy)pyrimidin-5-amine is paramount for safe handling and disposal.

  • Pyrimidine Core: Pyrimidine and its derivatives are nitrogen-containing heterocyclic compounds. While some are fundamental components of nucleic acids, many synthetic derivatives can be toxic and require controlled incineration for disposal.[2][3] Thermal decomposition in the presence of air can lead to the formation of nitrogen oxides (NOx), ammonia (NH3), and hydrogen cyanide (HCN), necessitating specialized incineration facilities with flue gas scrubbing capabilities.[4][5]

  • Aromatic Amine Group: Aromatic amines as a class are a significant area of concern in chemical safety. Many are known or suspected carcinogens and can be toxic to aquatic life, making their release into the environment a serious issue.[6][7][8] They are readily absorbed through the skin, and their metabolic activation can lead to toxic effects.[9][10] Disposal protocols for aromatic amines consistently point towards controlled incineration to ensure complete destruction.[11]

  • Oxetane Ring: The four-membered oxetane ring possesses considerable ring strain, making it susceptible to ring-opening reactions, particularly under acidic conditions.[7][12] While often incorporated into drug candidates to improve metabolic stability, its reactivity must be considered during disposal to avoid the formation of unknown and potentially hazardous byproducts.[2] Thermal decomposition of oxetanes can yield products such as formaldehyde, ketene, and ethylene oxide.

Given this composite hazard profile, 2-(Oxetan-3-yloxy)pyrimidin-5-amine must be handled with the assumption that it is toxic, potentially carcinogenic, and an environmental hazard.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any handling or disposal procedures, the appropriate personal protective equipment must be donned to minimize exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.[2]Protects against splashes and potential aerosol generation.
Hand Protection Chemically impermeable gloves (e.g., nitrile rubber).[3]Prevents skin absorption, a primary route of exposure for aromatic amines.[9]
Body Protection A lab coat or chemical-resistant apron.[1]Prevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection A NIOSH-approved respirator is recommended if there is a risk of dust or aerosol formation.[1]Protects against inhalation of the compound, especially if handled outside of a fume hood.

All handling of 2-(Oxetan-3-yloxy)pyrimidin-5-amine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] Eyewash stations and safety showers must be readily accessible.

Spill Response Protocol

In the event of a spill, a calm and methodical response is crucial to contain the material and prevent exposure.

Experimental Protocol for Small Spill Cleanup:

  • Evacuate and Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated, ideally by performing the cleanup within a chemical fume hood.[2]

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite or sand.[3]

  • Collection: Carefully transfer the spilled material and any contaminated absorbent into a suitable, labeled container for hazardous waste.[2]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by a thorough wash with soap and water.[2]

  • Dispose: All cleanup materials, including contaminated PPE, must be collected in a vapor-tight plastic bag and disposed of as hazardous waste.[2]

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate & Isolate Area Spill->Evacuate Ventilate Ensure Ventilation (Fume Hood) Evacuate->Ventilate Contain Contain Spill (Absorbent/Sweeping) Ventilate->Contain Collect Collect Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Surface (Solvent & Soap/Water) Collect->Decontaminate Dispose Dispose of all Cleanup Materials as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for handling spills of 2-(Oxetan-3-yloxy)pyrimidin-5-amine.

Step-by-Step Disposal Protocol

The systematic collection, storage, and disposal of 2-(Oxetan-3-yloxy)pyrimidin-5-amine waste is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Step 1: Waste Identification and Segregation
  • Identify: All waste containing 2-(Oxetan-3-yloxy)pyrimidin-5-amine, including pure compound, reaction mixtures, contaminated consumables (e.g., pipette tips, chromatography plates), and spill cleanup materials, must be identified as hazardous waste.

  • Segregate: Do not mix this waste stream with other chemical wastes unless their compatibility has been explicitly confirmed by your institution's Environmental Health and Safety (EHS) department.[9] Incompatible wastes, when mixed, can lead to dangerous reactions.[13]

Step 2: Container Selection and Management

Proper container selection is vital to prevent leaks, spills, and reactions.[14]

  • Container Type: Use a container that is compatible with the chemical waste.[1] Given the amine functional group and potential for degradation to corrosive byproducts, high-density polyethylene (HDPE) or other plastic containers are recommended over metal drums.[13][14] If the original manufacturer's container is available and in good condition, it is often a suitable choice.[1]

  • Container Condition: Ensure the container is in good condition, free from cracks or leaks, and has a securely fitting lid.[13]

  • Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[1] The label must include:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "2-(Oxetan-3-yloxy)pyrimidin-5-amine"

    • The accumulation start date[1]

    • Associated hazards (e.g., Toxic, Environmental Hazard)

Waste_Collection_Logic cluster_waste Waste Generation cluster_container Container Management Pure Compound Pure Compound Select Select Compatible Container (e.g., HDPE) Pure Compound->Select Contaminated Materials Contaminated Materials Contaminated Materials->Select Spill Debris Spill Debris Spill Debris->Select Label Label Container: 'Hazardous Waste' Full Chemical Name Date & Hazards Select->Label Seal Keep Container Sealed Label->Seal

Caption: Logic for waste collection and container management.

Step 3: Waste Accumulation and Storage
  • Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[13] This area should be away from heat, sparks, or open flames.[15]

  • Segregation: Store the container with compatible chemical waste, physically separated from incompatible materials such as strong acids or oxidizers.[13][16]

Step 4: Final Disposal
  • Professional Disposal: The ultimate disposal of 2-(Oxetan-3-yloxy)pyrimidin-5-amine must be handled by a licensed hazardous waste disposal contractor.[2] Do not attempt to treat or dispose of this chemical through standard laboratory drains or as regular trash.[3]

  • Recommended Method: The recommended method of disposal is high-temperature incineration in a facility equipped with flue gas scrubbing technology.[2][3] This ensures the complete destruction of the heterocyclic and aromatic structures, preventing the release of toxic compounds into the environment.[4][5]

  • Container Decontamination: Once emptied by the disposal contractor, containers should be triple-rinsed with a suitable solvent. The rinsate must also be collected as hazardous waste.[3] After proper decontamination, the container may be recycled or disposed of according to institutional and local regulations.[2]

By adhering to this comprehensive disposal guide, researchers can ensure that their pioneering work in drug discovery and development is conducted with the highest standards of safety and environmental responsibility.

References

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • Journal of Medicinal Chemistry. (2023, September 7). Oxetanes in Drug Discovery Campaigns.
  • Benchchem. (n.d.). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide.
  • Scribd. (n.d.).
  • Aromatic amines sources, environmental impact and remedi
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.).
  • MLI Environmental. (n.d.). Choosing the Right Hazardous Waste Containers.
  • Environmental Protection Agency. (n.d.). Hazardous Waste Containers.
  • Benchchem. (n.d.).
  • ACS Publications. (2023, November 9).
  • CoLab. (2023, November 9).
  • PMC - PubMed Central. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
  • Chemos GmbH&Co.KG. (n.d.).
  • Princeton EHS. (n.d.).
  • ResearchGate. (2025, August 6). Separation and identification of heterocyclic nitrogen compounds in biooil derived by fast pyrolysis of chicken manure.
  • ResearchGate. (2025, August 10). Emission of Nitrogen Compounds by Incineration of a Wastewater Sludge Particle Under Fluidized Bed Conditions: A Numerical Approach.
  • MDPI. (n.d.).
  • ResearchGate. (2025, August 30). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • UCSD Blink. (2024, March 3).
  • CP Lab Safety. (n.d.).
  • Justrite. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.